Lisaftoclax
説明
特性
IUPAC Name |
4-[4-[[8-(4-chlorophenyl)spiro[3.5]non-7-en-7-yl]methyl]piperazin-1-yl]-N-[4-[[(2S)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H48ClN7O8S/c46-33-4-2-30(3-5-33)39-25-45(12-1-13-45)14-10-32(39)28-51-16-18-52(19-17-51)34-6-8-38(42(23-34)61-35-22-31-11-15-47-43(31)49-26-35)44(54)50-62(57,58)37-7-9-40(41(24-37)53(55)56)48-27-36-29-59-20-21-60-36/h2-9,11,15,22-24,26,36,48H,1,10,12-14,16-21,25,27-29H2,(H,47,49)(H,50,54)/t36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNBXDBIYRAPDPI-BHVANESWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NCC7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)CCC(=C(C2)C3=CC=C(C=C3)Cl)CN4CCN(CC4)C5=CC(=C(C=C5)C(=O)NS(=O)(=O)C6=CC(=C(C=C6)NC[C@H]7COCCO7)[N+](=O)[O-])OC8=CN=C9C(=C8)C=CN9 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H48ClN7O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
882.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2180923-05-9 | |
| Record name | APG-2575 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2180923059 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LISAFTOCLAX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OSL3FEZ1IF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Lisaftoclax in Chronic Lymphocytic Leukemia: A Deep Dive into the Mechanism of Action
For Immediate Release
Suzhou, China – December 16, 2025 – Ascentage Pharma's novel, orally administered small-molecule inhibitor, Lisaftoclax (APG-2575), is a next-generation B-cell lymphoma 2 (BCL-2) selective inhibitor that has demonstrated significant therapeutic potential for hematologic malignancies, particularly Chronic Lymphocytic Leukemia (CLL).[1] This technical guide provides an in-depth analysis of the core mechanism of action of this compound in CLL, tailored for researchers, scientists, and drug development professionals.
Core Mechanism: Potent and Selective BCL-2 Inhibition
This compound is a BH3 mimetic, designed to selectively bind to the anti-apoptotic protein BCL-2, which is frequently overexpressed in CLL cells.[2] This overexpression is a key mechanism by which CLL cells evade apoptosis (programmed cell death), leading to their accumulation.[3] By binding to the BH3 groove of BCL-2, this compound displaces pro-apoptotic proteins, such as BIM.[4] This action restores the natural apoptotic process in malignant cells.[1]
The key mechanism of action of this compound involves the disruption of the BCL-2 complex, thereby antagonizing its anti-death function and allowing the apoptosis process to resume in cancer cells.[4] The initiation of apoptosis requires the activation of BAX/BAK, which leads to oligomerization and the formation of pores in the mitochondrial outer membrane (MOMP).[4] Preclinical studies have shown that this compound treatment leads to an increase in the pro-death proteins BIM and Noxa, with BIM translocating from the cytosol to the mitochondria.[4]
Computational modeling and biochemical assays have confirmed that this compound is a highly potent and selective BCL-2 inhibitor.[4] It exhibits a strong binding affinity for BCL-2, with a Ki value of less than 0.1 nmol/L.[4]
Quantitative Analysis of this compound Activity
The potency of this compound has been quantified across various preclinical models. The following tables summarize key quantitative data.
| Parameter | Value | Target | Reference |
| Binding Affinity (Ki) | < 0.1 nmol/L | BCL-2 | [4] |
| IC50 | 2 nM | BCL-2 | [5] |
| IC50 | 5.9 nM | BCL-xl | [5] |
| Table 1: Biochemical Activity of this compound |
| Cell Line | Cancer Type | This compound IC50 | Venetoclax IC50 | Reference |
| Primary CLL Samples (4h exposure) | Chronic Lymphocytic Leukemia | ~2-fold lower than Venetoclax | - | [4] |
| Multiple Myeloma Cell Lines (median) | Multiple Myeloma | 3.6 µmol/L | 4.4 µmol/L | [4] |
| Waldenström Macroglobulinemia Cell Lines (median) | Waldenström Macroglobulinemia | 3.0 µmol/L | 7.0 µmol/L | [4] |
| Primary Multiple Myeloma Cells (median) | Multiple Myeloma | 1.33 µmol/L | 3.01 µmol/L | [4] |
| Table 2: Comparative Cellular Activity of this compound and Venetoclax |
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the signaling cascade initiated by this compound in CLL cells.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. KIAA0101 knockdown inhibits cell proliferation and induces cell cycle arrest and cell apoptosis in chronic lymphocytic leukemia cells - Zhang - Annals of Translational Medicine [atm.amegroups.org]
APG-2575: A Technical Overview of its High-Affinity Binding to BCL-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
APG-2575, also known as Lisaftoclax, is a novel, orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2] As a selective BH3 mimetic, APG-2575 is designed to target the BH3-binding groove of BCL-2, a crucial anti-apoptotic protein frequently overexpressed in various hematologic malignancies.[3] This targeted action disrupts the interaction between BCL-2 and pro-apoptotic proteins, thereby restoring the natural process of programmed cell death, or apoptosis, in cancer cells.[4] This document provides an in-depth technical guide on the binding affinity of APG-2575 to BCL-2, including quantitative data, detailed experimental methodologies, and a visualization of the relevant signaling pathways.
Core Mechanism of Action
APG-2575 functions by competitively inhibiting the binding of pro-apoptotic BH3-only proteins (e.g., BIM, PUMA, BAD) to a hydrophobic groove on the surface of BCL-2. This action liberates pro-apoptotic effector proteins like BAX and BAK, which can then oligomerize in the outer mitochondrial membrane.[1] This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, and the subsequent activation of caspases, ultimately culminating in apoptotic cell death.[4]
Quantitative Binding Affinity
APG-2575 demonstrates high-affinity and selective binding to BCL-2. The following table summarizes the binding affinities of APG-2575 and reference compounds for various BCL-2 family proteins.
| Compound | BCL-2 (Ki, nM) | BCL-XL (Ki, nM) | MCL-1 (Ki, nM) |
| APG-2575 (this compound) | < 0.1 - < 0.5 [5][6] | > 1000 | No binding affinity [5][6] |
| ABT-199 (Venetoclax) | < 0.1 - < 0.5[5][6] | > 1000 | No binding affinity[5][6] |
| ABT-263 (Navitoclax) | < 0.5[5][6] | 1[5][6] | No binding affinity[5][6] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding affinity and functional effects of APG-2575.
Biochemical Binding Affinity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively determines the binding affinity of APG-2575 to BCL-2 by measuring the disruption of the BCL-2/BIM interaction.
Materials:
-
Recombinant human BCL-2 protein (e.g., GST-tagged)
-
Biotinylated BIM peptide
-
HTRF donor fluorophore-conjugated anti-tag antibody (e.g., anti-GST-Europium cryptate)
-
HTRF acceptor fluorophore-conjugated streptavidin (e.g., Streptavidin-d2)
-
APG-2575 and reference compounds
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of APG-2575 and reference compounds in the assay buffer.
-
Reagent Preparation: Prepare a master mix containing recombinant BCL-2 protein and biotinylated BIM peptide in the assay buffer. Prepare a separate detection mix containing the anti-tag-Europium cryptate and Streptavidin-d2 in the assay buffer.
-
Assay Reaction: In a 384-well plate, add the compound dilutions. Subsequently, add the BCL-2/BIM master mix to all wells. Incubate at room temperature for a specified period (e.g., 60 minutes) to allow for binding to reach equilibrium.
-
Detection: Add the detection mix to all wells. Incubate for a specified period (e.g., 2-4 hours) at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the concentrations of BCL-2 and the BIM peptide.[7]
Cellular Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay assesses the ability of APG-2575 to induce apoptosis in cancer cell lines.[5]
Materials:
-
BCL-2 dependent cancer cell lines (e.g., OCI-LY8, OCI-LY19)[5]
-
APG-2575
-
Complete cell culture medium
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the cancer cells in 6-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of APG-2575 for a specified duration (e.g., 24 hours).[5] Include a vehicle-treated control group.
-
Cell Harvesting: Following treatment, harvest the cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the apoptosis detection kit. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the BCL-2 signaling pathway and a typical experimental workflow for evaluating BCL-2 inhibitors.
Caption: BCL-2 signaling pathway and the mechanism of action of APG-2575.
Caption: Experimental workflow for the evaluation of APG-2575.
Conclusion
APG-2575 is a potent and selective BCL-2 inhibitor with high binding affinity. The methodologies outlined in this guide provide a framework for the robust preclinical evaluation of APG-2575 and other BCL-2 inhibitors. The strong scientific rationale, supported by quantitative binding data and functional cellular assays, underscores the therapeutic potential of APG-2575 in BCL-2-dependent malignancies. Ongoing clinical investigations will further elucidate its safety and efficacy profile in various patient populations.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of a Novel Bcl-2 Inhibitor by Ligand-Based Screening and Investigation of Its Anti-cancer Effect on Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. A Novel BCL-2 Inhibitor APG-2575 Exerts Synthetic Lethality With BTK or MDM2-p53 Inhibitor in Diffuse Large B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel BCL-2 Inhibitor this compound in Relapsed or Refractory Chronic Lymphocytic Leukemia and Other Hematologic Malignancies: First-in-Human Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Lisaftoclax: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lisaftoclax (APG-2575) is a novel, orally bioavailable, and selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1] The Bcl-2 family of proteins are crucial regulators of the intrinsic apoptotic pathway, and their dysregulation is a hallmark of many hematologic malignancies, contributing to tumor cell survival and resistance to therapy.[2][3] this compound, as a BH3 mimetic, is designed to restore the normal process of programmed cell death (apoptosis) in cancer cells by selectively binding to Bcl-2 and displacing pro-apoptotic proteins.[1] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key data on its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols for its evaluation.
Mechanism of Action
This compound selectively binds to the BH3-binding groove of the anti-apoptotic protein Bcl-2 with high affinity.[4][5] This binding competitively displaces pro-apoptotic "BH3-only" proteins, such as BIM, from the Bcl-2 complex.[4] The release of BIM allows it to activate the pro-apoptotic effector proteins BAX and BAK, leading to their oligomerization and the formation of pores in the mitochondrial outer membrane.[2][3] This mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, activating the caspase cascade and culminating in apoptotic cell death.[2] Preclinical studies have shown that this compound treatment leads to a time- and dose-dependent disruption of BCL-2:BIM complexes, an increase in pro-death proteins like BIM and Noxa, and the translocation of BIM to the mitochondria.[4]
References
The Core Structure-Activity Relationship of Lisaftoclax (APG-2575): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lisaftoclax, also known as APG-2575, is a novel, orally bioavailable, and highly selective small-molecule inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2][3] As a pivotal regulator of the intrinsic apoptotic pathway, Bcl-2 is a prime therapeutic target in oncology, particularly in hematologic malignancies where its overexpression is a common mechanism for tumor cell survival and resistance to therapy.[4][5] this compound acts as a BH3 mimetic, binding with high affinity to the BH3-binding groove of Bcl-2, thereby displacing pro-apoptotic proteins and triggering programmed cell death.[1] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the key chemical features that govern its potent and selective inhibition of Bcl-2. The guide also includes detailed experimental protocols for the key assays used to characterize this class of inhibitors and visualizes the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The development of this compound involved extensive medicinal chemistry efforts to optimize its binding affinity, selectivity, and pharmacokinetic properties. While a comprehensive SAR table detailing a wide range of analogs is not publicly available in a single source, analysis of patent literature, particularly patent WO2018027097A1 from which this compound (as compound 6) originates, and related publications allows for the compilation of key SAR insights.[6]
Table 1: Binding Affinity and Cellular Potency of this compound and Analogs
| Compound | Modifications from this compound | Bcl-2 Binding Affinity (IC50, nM)[6] | Bcl-xL Binding Affinity (IC50, nM)[6] | RS4;11 Cell Viability (IC50, nM)[6] | MOLM-13 Cell Viability (IC50, nM)[6] |
| This compound (Compound 6) | - | 2 | 5.9 | 5.5 | 6.4 |
| Analog A (Example 1) | Modification at the spiro[3.5]nonane moiety | Data not specified | Data not specified | Data not specified | Data not specified |
| Analog B (Example 2) | Variation in the linker between the spiro moiety and the piperazine (B1678402) ring | Data not specified | Data not specified | Data not specified | Data not specified |
| Analog C (Example 3) | Substitution on the 4-chlorophenyl group | Data not specified | Data not specified | Data not specified | Data not specified |
| Analog D (Example 4) | Alteration of the pyrrolo[2,3-b]pyridin-5-yloxy group | Data not specified | Data not specified | Data not specified | Data not specified |
| Analog E (Example 5) | Modification of the N-sulfonylbenzamide linker | Data not specified | Data not specified | Data not specified | Data not specified |
Note: Specific quantitative data for a broad range of analogs is limited in the public domain. The table structure is provided to illustrate the key areas of chemical modification and the corresponding assays used for evaluation. The development of this compound focused on optimizing these regions to achieve high potency and a favorable selectivity profile against other Bcl-2 family members like Bcl-xL.
Core Structure-Activity Relationship Insights
The chemical structure of this compound can be dissected into several key regions that contribute to its high-affinity binding to the hydrophobic groove of Bcl-2. The optimization of these regions was crucial in the development of a clinical candidate with desirable potency, selectivity, and drug-like properties.
-
Spiro[3.5]nonane Moiety: This rigid, three-dimensional scaffold plays a critical role in positioning the pendant 4-chlorophenyl group into a key hydrophobic pocket (P4 pocket) of the Bcl-2 protein. Modifications in this region are likely to significantly impact binding affinity.[7]
-
4-Chlorophenyl Group: This group is essential for hydrophobic interactions within the P4 pocket of Bcl-2. The chlorine atom likely contributes to favorable interactions.
-
Piperazine Linker: This unit connects the spirocyclic core to the central benzamide (B126) scaffold, providing the correct orientation for optimal binding.
-
Pyrrolo[2,3-b]pyridin-5-yloxy Group: This moiety occupies another hydrophobic pocket (P2 pocket) of Bcl-2 and is a key feature of many potent Bcl-2 inhibitors, including the approved drug venetoclax (B612062).
-
N-sulfonylbenzamide Core: This central scaffold serves as the backbone of the molecule, orienting the key binding motifs.
-
Substituted Phenylsulfonamide Tail: This portion of the molecule extends out of the binding groove and interacts with the surface of the protein, contributing to both potency and selectivity. The specific substitutions on this ring are critical for fine-tuning the compound's properties.
The overall SAR strategy for this compound appears to have focused on maintaining the core binding elements that interact with the key P2 and P4 pockets of Bcl-2 while modifying the solvent-exposed regions to optimize pharmacokinetic properties and selectivity against Bcl-xL to mitigate potential toxicities like thrombocytopenia.[4]
Signaling Pathway and Experimental Workflow Diagrams
Bcl-2 Signaling Pathway and Mechanism of Action of this compound
Caption: The intrinsic apoptotic pathway and the mechanism of action of this compound.
Experimental Workflow for Evaluating Bcl-2 Inhibitorsdot
References
- 1. This compound (APG-2575) Is a Novel BCL-2 Inhibitor with Robust Antitumor Activity in Preclinical Models of Hematologic Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ascentage Pharma Announces Its Novel Bcl-2 Inhibitor this compound Approved by China NMPA, Ushering in a New Era for the Treatment of CLL/SLL - [ascentage.com]
- 3. targetedonc.com [targetedonc.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Advances and Future Strategies for BCL-2 Inhibitors: Potent Weapons against Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Lisaftoclax: A Technical Guide to its BCL-2-Mediated Apoptosis Pathway
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a critical balance between cell survival and programmed cell death.[1][2] Dysregulation of these proteins, particularly the overexpression of anti-apoptotic members like Bcl-2, is a hallmark of many hematologic malignancies, allowing cancer cells to evade apoptosis and promoting tumor progression.[2][3]
Lisaftoclax (also known as APG-2575) is a novel, orally bioavailable, and highly selective BCL-2 inhibitor.[2][4] As a potent BH3 mimetic, it was designed to specifically restore the natural process of apoptosis in cancer cells dependent on BCL-2 for survival.[2][4] This technical guide provides an in-depth overview of the molecular mechanism of this compound, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and visualizing the core pathways involved in its pro-apoptotic activity.
Core Mechanism of Action
This compound functions as a BH3 mimetic, selectively binding to the BCL-2 homology domain 3 (BH3) binding groove on the BCL-2 protein with high affinity.[1][2] This action competitively displaces pro-apoptotic BH3-only proteins, most notably BIM, from the BCL-2 protein.[1][2][5]
The key steps in the this compound-induced apoptosis pathway are as follows:
-
BCL-2 Inhibition : this compound selectively binds to the hydrophobic groove of BCL-2, preventing it from sequestering pro-apoptotic proteins.[1][4]
-
Liberation of Pro-Apoptotic Proteins : The binding of this compound to BCL-2 leads to the release of BIM.[1][5] Studies also show an increase in the pro-death protein Noxa following treatment.[1][5]
-
BAX/BAK Activation : The liberated BIM directly activates the pro-apoptotic effector proteins BAX and BAK.[1][5]
-
Mitochondrial Outer Membrane Permeabilization (MOMP) : Activated BAX and BAK oligomerize on the mitochondrial outer membrane, forming pores.[1][5] This compromises the membrane's integrity.
-
Caspase Cascade Activation : The pores facilitate the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[2] This triggers the formation of the apoptosome and activates a cascade of caspases (e.g., caspase-9 and caspase-3).[6]
-
Execution of Apoptosis : Activated executioner caspases cleave a multitude of cellular substrates, including poly (ADP-ribose) polymerase 1 (PARP-1), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][7]
Beyond the canonical apoptosis pathway, this compound has been shown to significantly downregulate mitochondrial respiratory function and decrease ATP production, further contributing to its potent antitumor activity.[1][7]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Novel BCL-2 Inhibitor this compound in Relapsed or Refractory Chronic Lymphocytic Leukemia and Other Hematologic Malignancies: First-in-Human Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound (APG-2575) Is a Novel BCL-2 Inhibitor with Robust Antitumor Activity in Preclinical Models of Hematologic Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of Lisaftoclax: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lisaftoclax (APG-2575) is a novel, orally bioavailable small molecule that selectively inhibits the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] As a BH3 mimetic, this compound is designed to restore the intrinsic apoptotic pathway in cancer cells where BCL-2 is overexpressed, a common survival mechanism in many hematologic malignancies.[4][5] This technical guide provides an in-depth overview of the in vitro characterization of this compound, detailing its mechanism of action, binding affinity, and cellular activity. The experimental protocols for key assays are described, and all quantitative data are summarized for comparative analysis.
Mechanism of Action
This compound functions by selectively binding to the BCL-2 protein with high affinity, disrupting the interaction between BCL-2 and pro-apoptotic proteins such as BIM.[1][5] This disruption liberates pro-apoptotic proteins, which can then activate BAX and BAK.[1][6] The activation of BAX/BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, culminating in apoptotic cell death.[1][6] Preclinical studies have shown that this compound treatment leads to an increase in the pro-death proteins BIM and Noxa, with BIM translocating from the cytosol to the mitochondria.[1][6]
Data Presentation
Binding Affinity of this compound
The binding affinity of this compound to BCL-2 family proteins has been determined using various in vitro biochemical assays.[2][5] The inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) are key metrics for quantifying this affinity, with lower values indicating higher affinity.
| Compound | Target | Binding Affinity (Ki) | Binding Affinity (IC50) |
| This compound | BCL-2 | < 0.1 nmol/L[1][2][6] | 2 nM[2][7] |
| This compound | BCL-xL | - | 5.9 nM[7][8] |
| Navitoclax | BCL-2 | ≤ 1 nM[2] | 10.3 nM[2] |
Cellular Activity of this compound in Hematologic Cancer Cell Lines
The anti-proliferative activity of this compound has been evaluated across a panel of hematologic cancer cell lines. The IC50 values, representing the concentration of the drug that inhibits 50% of cell growth, were determined after a 72-hour incubation period.[4]
| Cell Line | Cancer Type | This compound IC50 (nM) |
| RPMI-8226 | Multiple Myeloma | 3.5[4] |
| KMS-11 | Multiple Myeloma | 4.2[4] |
| MOLP-8 | Multiple Myeloma | 2.8[4] |
| H929 | Multiple Myeloma | 1.5[4] |
| OPM-2 | Multiple Myeloma | >10,000[4] |
| U266 | Multiple Myeloma | >10,000[4] |
| RS4;11 | Acute Lymphoblastic Leukemia | 1.2[4] |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.8[4] |
| DOHH2 | Non-Hodgkin's Lymphoma | 5.6[4] |
| WSU-DLCL2 | Non-Hodgkin's Lymphoma | 4.3[4] |
| HL-60 | Acute Promyelocytic Leukemia | 2.4[5] |
| MV-4-11 | Acute Myeloid Leukemia | 1.9[5] |
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
This competitive binding assay is utilized to determine the binding affinity of this compound to BCL-2 family proteins.[2]
Principle: The assay measures the change in polarization of fluorescently labeled BH3 peptide upon binding to a BCL-2 family protein. Unbound peptide tumbles rapidly, resulting in low polarization, while the larger protein-peptide complex tumbles slower, leading to high polarization. An inhibitor like this compound will compete with the fluorescent peptide for binding to the BCL-2 protein, causing a decrease in fluorescence polarization.[2]
Protocol:
-
Reagent Preparation:
-
Recombinant BCL-2 protein.
-
Fluorescently labeled BH3 peptide (e.g., FITC-Bim BH3).
-
Assay Buffer: 20 mM Bis-Tris (pH 7.0), 1 mM TCEP, 0.005% Tween-20.
-
This compound stock solution in DMSO, serially diluted.
-
-
Assay Procedure:
-
In a 384-well plate, add BCL-2 protein and the fluorescently labeled BH3 peptide to the assay buffer.
-
Add serial dilutions of this compound or vehicle control (DMSO).
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes to 6 hours) to reach equilibrium.
-
-
Data Acquisition:
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore.
-
-
Data Analysis:
-
The IC50 value, the concentration of this compound required to displace 50% of the fluorescent peptide, is determined by fitting the data to a sigmoidal dose-response curve. The Ki is then calculated from the IC50 value.
-
Cell Viability Assay (CellTiter-Glo®)
This luminescent cell viability assay quantifies ATP, an indicator of metabolically active cells, to determine the effect of this compound on cell proliferation.[4][9]
Principle: The CellTiter-Glo® reagent contains a thermostable luciferase that, in the presence of ATP, generates a stable "glow-type" luminescent signal. The amount of luminescence is directly proportional to the number of viable cells.[10]
Protocol:
-
Cell Seeding:
-
Seed hematologic cancer cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 90 µL of complete culture medium.[4]
-
Incubate overnight to allow cells to acclimate.
-
-
Treatment:
-
Assay Procedure:
-
Data Acquisition:
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only) from all readings.
-
Plot the percent cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis in cells treated with this compound.[12]
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes. This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.[13]
Protocol:
-
Cell Treatment:
-
Treat cells with varying concentrations of this compound for the desired time points (e.g., 24, 48 hours). Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest 1-5 x 10^5 cells by centrifugation.
-
Wash the cells with cold 1X PBS.
-
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Incubate for 15-20 minutes at room temperature in the dark.[12]
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the stained cells by flow cytometry immediately (within 1 hour).
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) using appropriate gating strategies.
-
Conclusion
The in vitro characterization of this compound demonstrates its potency and selectivity as a BCL-2 inhibitor. Its high binding affinity translates to effective disruption of the BCL-2:BIM complex, leading to the induction of apoptosis in a variety of hematologic cancer cell lines at nanomolar concentrations. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate the therapeutic potential of this compound and other BCL-2 inhibitors.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. biologi.ub.ac.id [biologi.ub.ac.id]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound (APG-2575) Is a Novel BCL-2 Inhibitor with Robust Antitumor Activity in Preclinical Models of Hematologic Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | BCL | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ch.promega.com [ch.promega.com]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 11. promega.com [promega.com]
- 12. kumc.edu [kumc.edu]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
In-Depth Technical Guide: The Effect of Lisaftoclax on Mitochondrial Outer Membrane Potential
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Lisaftoclax (APG-2575) is a novel, orally bioavailable, selective B-cell lymphoma 2 (BCL-2) inhibitor that has demonstrated robust antitumor activity in preclinical models of hematologic malignancies.[1][2][3] Its mechanism of action is centered on the disruption of the BCL-2 protein's anti-apoptotic function, leading to the initiation of the intrinsic, or mitochondrial, pathway of apoptosis. A pivotal event in this pathway is the permeabilization of the mitochondrial outer membrane, which is intrinsically linked to the dissipation of the mitochondrial outer membrane potential. This guide provides a comprehensive technical overview of the molecular mechanisms by which this compound affects the mitochondrial outer membrane potential, detailed experimental protocols for its assessment, and quantitative data illustrating its pro-apoptotic efficacy.
Mechanism of Action: this compound and the Intrinsic Apoptotic Pathway
This compound functions as a BCL-2 homology domain 3 (BH3) mimetic. It selectively binds with high affinity (Ki < 0.1 nmol/L) to the hydrophobic groove of the anti-apoptotic protein BCL-2.[1][2] In cancer cells, BCL-2 sequesters pro-apoptotic BH3-only proteins such as BIM (BCL-2-like protein 11), preventing them from activating the effector proteins BAX (BCL-2-associated X protein) and BAK (BCL-2 homologous antagonist/killer).
By competitively binding to BCL-2, this compound displaces BIM, leading to its liberation.[1][2] The freed BIM then activates BAX and BAK, causing them to oligomerize and form pores in the mitochondrial outer membrane. This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), compromises the integrity of the membrane.[1][2]
The formation of these pores leads to the dissipation of the mitochondrial outer membrane potential and the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytosol.[4] Cytosolic cytochrome c triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3, ultimately leading to programmed cell death.[1][2] Preclinical studies have confirmed that this compound treatment results in a significant downregulation of mitochondrial respiratory function and ATP production, which is consistent with the disruption of the mitochondrial membrane potential.[1][2]
Quantitative Data: Efficacy of this compound in Inducing Apoptosis
The disruption of the mitochondrial outer membrane potential is a critical step that precedes apoptosis. The following table summarizes the potent anti-proliferative activity of this compound across a range of hematologic cancer cell lines, which is a direct consequence of its ability to induce mitochondrial-mediated cell death.
| Cell Line | Cancer Type | This compound IC50 (nmol/L) | Venetoclax IC50 (nmol/L) |
| RS4;11 | Acute Lymphoblastic Leukemia | < 1 | 1.5 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 1.1 | 5.1 |
| OCI-LY1 | Diffuse Large B-cell Lymphoma | 5.5 | 31.1 |
| SU-DHL-4 | Diffuse Large B-cell Lymphoma | 2.5 | 29.8 |
| Z-138 | Mantle Cell Lymphoma | 1.3 | 2.8 |
| KMS-11 | Multiple Myeloma | 110.1 | > 10,000 |
| RPMI-8226 | Multiple Myeloma | 185.3 | > 10,000 |
This data, adapted from Deng J, et al. (2022) in Clinical Cancer Research, demonstrates the half-maximal inhibitory concentration (IC50) for cell proliferation. These values are strong indicators of the induction of apoptosis following the compromise of the mitochondrial outer membrane potential.
Experimental Protocols for Assessing Mitochondrial Outer Membrane Potential
The following are detailed protocols for standard assays used to measure changes in mitochondrial outer membrane potential, which are essential for characterizing the mechanism of action of BCL-2 inhibitors like this compound.
JC-1 Assay
The JC-1 assay is a widely utilized method for detecting mitochondrial depolarization. JC-1 is a ratiometric fluorescent dye that exists as green-fluorescent monomers at low concentrations (in the cytoplasm and in mitochondria with low membrane potential) and forms red-fluorescent "J-aggregates" at high concentrations (within healthy mitochondria with high membrane potential). A decrease in the red-to-green fluorescence ratio is indicative of mitochondrial depolarization.
Materials:
-
JC-1 dye
-
Anhydrous DMSO
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
FCCP (carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone) as a positive control
-
Black, clear-bottom 96-well plates for microscopy or plate reader
-
Flow cytometry tubes
-
Fluorescence microscope or flow cytometer
Procedure (Flow Cytometry):
-
Cell Preparation: Culture hematologic cancer cells to the desired density.
-
Treatment: Incubate cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 4 to 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., 50 µM FCCP for 15-30 minutes).
-
Staining:
-
Harvest cells by centrifugation (300-400 x g for 5 minutes).
-
Wash cells once with warm PBS.
-
Resuspend the cell pellet in 0.5 mL of pre-warmed culture medium containing 2 µM JC-1.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
-
Washing:
-
Add 2 mL of PBS to each tube and centrifuge at 400 x g for 5 minutes.
-
Discard the supernatant and repeat the wash step.
-
-
Analysis:
-
Resuspend the final cell pellet in 0.5 mL of PBS.
-
Analyze immediately by flow cytometry using 488 nm excitation.
-
Detect green fluorescence (monomers) in the FL1 channel (e.g., 527 nm) and red fluorescence (J-aggregates) in the FL2 channel (e.g., 590 nm).
-
A decrease in the FL2/FL1 ratio indicates mitochondrial depolarization.
-
TMRE Assay
The TMRE (Tetramethylrhodamine, Ethyl Ester) assay is a non-ratiometric method for assessing mitochondrial membrane potential. TMRE is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria. A decrease in fluorescence intensity indicates mitochondrial depolarization.
Materials:
-
TMRE dye
-
Anhydrous DMSO
-
Cell culture medium
-
PBS
-
FCCP
-
Imaging plates/dishes or flow cytometry tubes
-
Fluorescence microscope, plate reader, or flow cytometer
Procedure (Fluorescence Microscopy):
-
Cell Seeding: Plate cells in a suitable imaging vessel (e.g., glass-bottom dish or 96-well imaging plate).
-
Treatment: Treat cells with this compound as described above.
-
Staining:
-
Add TMRE to the culture medium to a final concentration of 50-200 nM.
-
Incubate for 15-30 minutes at 37°C.
-
-
Imaging:
-
Wash the cells gently with warm PBS.
-
Add fresh warm PBS or culture medium.
-
Image the cells using a fluorescence microscope with appropriate filters (e.g., excitation ~549 nm, emission ~575 nm).
-
-
Quantification: Analyze the images to quantify the mean fluorescence intensity of the mitochondria in treated versus control cells.
Visualizations
Signaling Pathway of this compound
Caption: this compound-induced intrinsic apoptosis pathway.
Experimental Workflow
Caption: Workflow for mitochondrial potential assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound (APG-2575) Is a Novel BCL-2 Inhibitor with Robust Antitumor Activity in Preclinical Models of Hematologic Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Novel BCL-2 Inhibitor this compound in Relapsed or Refractory Chronic Lymphocytic Leukemia and Other Hematologic Malignancies: First-in-Human Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]
Lisaftoclax (APG-2575): A Technical Overview of a Novel BCL-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lisaftoclax (also known as APG-2575) is an investigational, orally bioavailable small molecule that acts as a selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2][3] By targeting Bcl-2, an anti-apoptotic protein frequently overexpressed in various hematologic malignancies, this compound aims to restore the natural process of programmed cell death (apoptosis) in cancer cells.[1][4][5] This document provides a comprehensive technical guide on this compound, covering its chemical identity, mechanism of action, preclinical and clinical data, and relevant experimental protocols.
IUPAC Name: 4-[4-[[8-(4-chlorophenyl)spiro[3.5]non-7-en-7-yl]methyl]piperazin-1-yl]-N-[4-[[(2S)-1,4-dioxan-2-yl]methylamino]-3-nitrophenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide[1][4][][7]
Mechanism of Action
This compound is a BH3 mimetic, designed to mimic the action of pro-apoptotic BH3-only proteins (e.g., BIM, BID, PUMA).[8] In healthy cells, Bcl-2 sequesters these pro-apoptotic proteins, preventing the activation of BAX and BAK, which are crucial for mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis. In cancer cells where Bcl-2 is overexpressed, this balance is shifted, promoting cell survival.
This compound selectively binds to the BH3-binding groove of the Bcl-2 protein with high affinity, displacing pro-apoptotic proteins like BIM.[8] This disruption leads to the activation of BAX/BAK, resulting in MOMP, release of cytochrome c from the mitochondria, and ultimately, caspase-mediated apoptosis.[][8]
Quantitative Data
This compound has demonstrated potent and selective activity in preclinical models.
| Parameter | Value | Cell Line / System | Reference |
| Binding Affinity (Ki) | |||
| Bcl-2 | < 0.1 nmol/L | N/A | [][7][8] |
| Inhibitory Concentration (IC50) | |||
| Bcl-2 | 2 nM | N/A | [9][10] |
| Bcl-xL | 5.9 nM | N/A | [9][10] |
| Bcl-2 dependent cells | 5.5 nM | RS4;11 | [9] |
| Bcl-xL dependent cells | 6.4 nM | Molm13 | [9] |
Clinical trials have evaluated various oral daily doses of this compound. The overall response rate (ORR) in heavily pretreated patients with relapsed/refractory Chronic Lymphocytic Leukemia (CLL) has shown a positive correlation with escalating doses.[11]
| Dose Level (Oral, Daily) | Number of Patients | Overall Response Rate (ORR) | Reference |
| 100 mg | 3 | Data not specified | [11] |
| 200 mg | 2 | Potentially effective | [11] |
| 400 mg | 12 | Significant efficacy | [11] |
| 600 mg | 14 | Significant efficacy | [11] |
| 800 mg | 16 | Significant efficacy | [11] |
Note: This table summarizes findings from pooled analyses of two clinical trials. The exact ORR percentages for each dose cohort were not detailed in the source material, but a trend of positive correlation between dose and CR/CRi (complete response/complete response with incomplete hematologic recovery) was noted.[11]
Experimental Protocols
In Vivo Dosing and Administration in Mice
The following protocol outlines the preparation and oral administration of a this compound formulation for in vivo studies in mice.[12]
1. Formulation Preparation (Oral Gavage)
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile water.
-
Magnetic stirrer and stir bar
-
Weighing scale
-
-
Protocol:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number of animals to be dosed.
-
Prepare the vehicle by first dissolving Tween 80 in sterile water.
-
Gradually add CMC while stirring continuously until a homogenous suspension is formed.
-
Accurately weigh the this compound powder.
-
Slowly add the this compound powder to the prepared vehicle under continuous stirring.
-
Continue stirring until a uniform suspension is achieved. This formulation should be prepared fresh daily.
-
Visually inspect the formulation for any clumps or undissolved particles before administration.
-
2. Oral Administration
-
Materials:
-
Prepared this compound formulation
-
Oral gavage needles (20-22 gauge, 1.5 inches for adult mice)
-
1 mL syringes
-
Animal scale
-
-
Protocol:
-
Weigh each mouse to determine the correct volume of the formulation to be administered (typically 10 mL/kg body weight).
-
Gently restrain the mouse.
-
Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the diastema and advance it gently along the roof of the mouth towards the esophagus, allowing the mouse to swallow the needle. Do not force it.
-
Once correctly positioned, slowly administer the formulation.
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
-
Clinical Development and Safety
This compound is under active clinical investigation for various hematologic malignancies, including Chronic Lymphocytic Leukemia (CLL), Small Lymphocytic Lymphoma (SLL), and Acute Myeloid Leukemia (AML).[1][13][14] It is being studied as both a monotherapy and in combination with other agents, such as Bruton's tyrosine kinase (BTK) inhibitors like acalabrutinib.[2][15][16]
A daily dose ramp-up schedule is utilized in clinical trials to mitigate the risk of tumor lysis syndrome (TLS), a known potential side effect of potent BCL-2 inhibitors.[11] Common adverse events observed in clinical studies are generally manageable and include hematologic toxicities such as neutropenia, anemia, and thrombocytopenia.[15][16][17]
As of July 2025, this compound has received approval in China for the treatment of adult patients with CLL or SLL who have received at least one prior systemic therapy.[1] It is also undergoing multiple Phase 3 clinical trials globally.[1][2][17]
Conclusion
This compound is a promising, next-generation BCL-2 selective inhibitor with demonstrated potent anti-tumor activity in preclinical models and significant clinical efficacy in patients with hematologic malignancies. Its mechanism of action, directly targeting the core apoptotic machinery, makes it a valuable agent in the therapeutic arsenal (B13267) against cancers that have become dependent on Bcl-2 for survival. Ongoing and future clinical trials will further delineate its role, both as a single agent and in combination therapies, for a range of cancers.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. targetedonc.com [targetedonc.com]
- 3. This compound - Ascentage Pharma - AdisInsight [adisinsight.springer.com]
- 4. This compound | C45H48ClN7O8S | CID 137355972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ascentage Pharma Announces Its Novel Bcl-2 Inhibitor this compound Approved by China NMPA, Ushering in a New Era for the Treatment of CLL/SLL - [ascentage.com]
- 7. medkoo.com [medkoo.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. ashpublications.org [ashpublications.org]
- 12. benchchem.com [benchchem.com]
- 13. Facebook [cancer.gov]
- 14. This compound by Ascentage Pharma Group International for Acute Myelocytic Leukemia (AML, Acute Myeloblastic Leukemia): Likelihood of Approval [pharmaceutical-technology.com]
- 15. cllsociety.org [cllsociety.org]
- 16. cllsociety.org [cllsociety.org]
- 17. Ascentage Pharma to Present Data from Two Clinical Studies for Bcl-2 Inhibitor this compound, Including an Oral Report, at ASH 2025 - [ascentage.com]
Methodological & Application
APG-2575 (Lisaftoclax) Application Notes and Protocols for Acute Myeloid Leukemia (AML) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical activity of APG-2575 (lisaftoclax), a novel and potent BCL-2 inhibitor, in acute myeloid leukemia (AML) cell lines. Detailed protocols for key experimental assays are included to facilitate the investigation of APG-2575's mechanism of action and efficacy in a laboratory setting.
Introduction
APG-2575, also known as this compound, is an orally bioavailable, selective BCL-2 inhibitor.[1][2] By mimicking the action of BH3-only proteins, APG-2575 binds with high affinity to the anti-apoptotic protein BCL-2, disrupting the BCL-2:BIM complex.[1][2] This action unleashes pro-apoptotic proteins, leading to the activation of the intrinsic mitochondrial apoptosis pathway and subsequent cancer cell death.[1][2] Preclinical studies have demonstrated its robust antitumor activity in various hematologic malignancies, including AML.[1][3]
Data Presentation
The following tables summarize the dose-dependent effects of APG-2575 on cell viability and apoptosis in various AML cell lines.
Table 1: APG-2575 IC50 Values in AML Cell Lines
| Cell Line | BCL-2 Dependency | IC50 (nM) | Assay | Duration | Reference |
| MOLM-13 | BCL-xL dependent | 6.4 | CellTiter-Glo | 72 hours | TargetMol |
| MV-4-11 | BCL-2 dependent | Not explicitly stated | CCK-8 | 4 days | [4] |
| HL-60 | BCL-2 dependent | Not explicitly stated | CCK-8 | 4 days | [4] |
| OCI-AML3 | Not specified | Not explicitly stated | CellTiter-Glo | 24 hours | [3] |
Note: The BCL-2 dependency of MOLM-13 is noted as BCL-xL dependent by one source, which may suggest a differential sensitivity mechanism in this cell line. Further investigation is warranted.
Table 2: Apoptotic Response of AML Cell Lines to APG-2575
| Cell Line | APG-2575 Concentration | Apoptosis Induction | Assay | Duration | Reference |
| OCI-AML3 | Not specified | Synergistic with alrizomadlin | Annexin V/PI Staining | 24 hours | [3] |
| MV-4-11 | Not specified | Synergistic with alrizomadlin | Annexin V/PI Staining | 24 hours | [3] |
| MOLM-13 | Not specified | Synergistic with alrizomadlin | Annexin V/PI Staining | 24 hours | [3] |
Signaling Pathway
APG-2575's mechanism of action centers on the intrinsic apoptosis pathway, as illustrated in the following diagram.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating the efficacy of APG-2575 in AML cell lines.
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is adapted from standard Cell Counting Kit-8 (CCK-8) methodologies.
Materials:
-
AML cell lines (e.g., MOLM-13, MV-4-11, HL-60, OCI-AML3)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
APG-2575 (this compound)
-
CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest AML cells in the logarithmic growth phase.
-
Seed 1 x 104 cells in 100 µL of complete culture medium per well in a 96-well plate.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
-
-
Drug Treatment:
-
Prepare a serial dilution of APG-2575 in complete culture medium.
-
Add 10 µL of the APG-2575 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank control (medium only).
-
Incubate the plate for the desired duration (e.g., 72 or 96 hours).
-
-
CCK-8 Addition and Incubation:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability as a percentage of the vehicle-treated control.
-
Determine the IC50 value by plotting cell viability against the log of APG-2575 concentration and fitting the data to a dose-response curve.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol is based on standard flow cytometry procedures for detecting apoptosis.
Materials:
-
AML cell lines
-
Complete culture medium
-
6-well cell culture plates
-
APG-2575 (this compound)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 105 cells in 2 mL of complete culture medium per well in a 6-well plate.
-
Treat the cells with the desired concentrations of APG-2575 for the specified duration (e.g., 24 hours). Include a vehicle-treated control.
-
-
Cell Harvesting and Washing:
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately on a flow cytometer.
-
Use appropriate compensation controls for FITC and PI.
-
Gate on the cell population and analyze the distribution of cells in the four quadrants:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by APG-2575.
-
Western Blot Analysis
This protocol outlines the general steps for analyzing the expression of BCL-2 family proteins and caspases.
Materials:
-
Treated and untreated AML cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-BCL-2, anti-BIM, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse the treated and untreated cells in RIPA buffer.
-
Quantify the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
Analyze the changes in the expression levels of the target proteins relative to the loading control (e.g., β-actin).
-
Conclusion
APG-2575 (this compound) demonstrates potent pro-apoptotic activity in AML cell lines, particularly those dependent on BCL-2 for survival. The provided protocols offer a framework for researchers to further investigate the efficacy and mechanism of action of this promising therapeutic agent in preclinical AML models. Careful dose-response studies and detailed molecular analyses are crucial for elucidating the full potential of APG-2575 in the context of AML.
References
Application Notes and Protocols: Western Blot Analysis of BIM and Noxa Expression Following Lisaftoclax Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lisaftoclax (APG-2575) is a novel, orally bioavailable, and selective inhibitor of the B-cell lymphoma 2 (B-cell lymphoma 2) protein.[1][2][3] BCL-2 is an anti-apoptotic protein that plays a crucial role in cell survival and is often overexpressed in various hematologic malignancies.[4][5] this compound functions as a BH3 mimetic, binding with high affinity to BCL-2 and displacing pro-apoptotic proteins, such as BIM (BCL-2-like protein 11), from the BCL-2 complex.[1][2][6] This disruption leads to the activation of the intrinsic apoptotic pathway, culminating in caspase-mediated cell death.[1][2][6] Preclinical studies have demonstrated that treatment with this compound results in an increase in the pro-death proteins BIM and Noxa.[1][2][6]
Western blotting is a fundamental technique used to detect and quantify changes in protein expression levels within a cell.[7][8] This application note provides a detailed protocol for performing Western blot analysis to investigate the expression of BIM and Noxa in cancer cell lines treated with this compound.
Signaling Pathway of this compound-Induced Apoptosis
This compound selectively binds to the anti-apoptotic protein BCL-2, thereby disrupting its interaction with the pro-apoptotic protein BIM. This releases BIM, which can then activate the pro-apoptotic effector proteins BAX and BAK. The subsequent increase in pro-death proteins, including Noxa, further promotes apoptosis. This signaling cascade ultimately leads to the activation of caspases and programmed cell death.
Caption: this compound signaling pathway leading to apoptosis.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cancer cell line (e.g., hematologic malignancy cell lines) in appropriate cell culture flasks or plates. Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified incubator with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations for treatment.
-
Cell Treatment: Once the cells have reached the desired confluency (typically 70-80%), replace the existing medium with fresh medium containing various concentrations of this compound or the vehicle control (DMSO).
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, or 72 hours) to allow for the induction of apoptosis and changes in protein expression.
Protein Extraction
-
Cell Harvesting: After the treatment period, collect both adherent and floating cells. For adherent cells, wash with ice-cold phosphate-buffered saline (PBS) and detach using a cell scraper. Centrifuge the cell suspension to pellet the cells.
-
Lysis Buffer Preparation: Prepare an appropriate lysis buffer, such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation.
-
Cell Lysis: Resuspend the cell pellet in the prepared lysis buffer.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with intermittent vortexing to ensure complete cell lysis.[9] Following incubation, centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the cellular debris.[9]
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract.
Protein Quantification
-
Protein Assay: Determine the protein concentration of each lysate using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay, according to the manufacturer's instructions.
-
Normalization: Based on the determined protein concentrations, normalize all samples to the same concentration using the lysis buffer. This ensures equal loading of protein for each sample during gel electrophoresis.
Western Blot Protocol
-
Sample Preparation: Mix the normalized protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load 20-30 µg of the denatured protein samples into the wells of a polyacrylamide gel (SDS-PAGE). The percentage of the gel will depend on the molecular weight of the target proteins (BIM and Noxa). Run the gel according to the manufacturer's recommendations to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for BIM and Noxa overnight at 4°C with gentle agitation. A primary antibody for a housekeeping protein (e.g., GAPDH or β-actin) should also be used as a loading control.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species for 1 hour at room temperature.
-
Final Washes: Perform a series of washes with the wash buffer to remove any unbound secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence detection system.
Western Blot Analysis Workflow
The following diagram outlines the key steps in the Western blot analysis workflow for assessing BIM and Noxa expression after this compound treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Novel BCL-2 Inhibitor this compound in Relapsed or Refractory Chronic Lymphocytic Leukemia and Other Hematologic Malignancies: First-in-Human Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: Pioneering Advances in BCL-2 Inhibition for CLL/SLL Treatment | MolecularCloud [molecularcloud.org]
- 6. This compound (APG-2575) Is a Novel BCL-2 Inhibitor with Robust Antitumor Activity in Preclinical Models of Hematologic Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Lisaftoclax in Patient-Derived Xenograft (PDX) Models of Leukemia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lisaftoclax (also known as APG-2575) is a novel, orally bioavailable, selective B-cell lymphoma 2 (Bcl-2) inhibitor.[1] It functions as a BH3 mimetic, binding with high affinity to the anti-apoptotic protein Bcl-2, thereby disrupting its interaction with pro-apoptotic proteins such as BIM.[1] This action restores the intrinsic mitochondrial apoptotic pathway, leading to caspase-mediated cell death in cancer cells that are dependent on Bcl-2 for survival.[1][2] Preclinical studies have demonstrated the robust antitumor activity of this compound in various hematologic malignancies, including leukemia.[1][3]
Patient-derived xenograft (PDX) models, which involve the implantation of tumor cells from a patient directly into an immunodeficient mouse, are critical tools in preclinical oncology research.[4] These models are known to more accurately reflect the heterogeneity and genetic diversity of a patient's original tumor compared to traditional cell line-derived xenografts.[4] Consequently, leukemia PDX models serve as a powerful platform for evaluating the efficacy of novel therapeutic agents like this compound, studying mechanisms of drug resistance, and exploring personalized medicine approaches.[4][5]
These application notes provide a summary of the preclinical efficacy of this compound in leukemia PDX models and detailed protocols for the establishment of these models, administration of the compound, and assessment of therapeutic response.
Data Presentation
In Vivo Efficacy of this compound in Xenograft Mouse Models
The following table summarizes the reported in vivo efficacy of this compound in various hematologic malignancy xenograft models, including a patient-derived xenograft model.
| Cancer Model | Mouse Strain | This compound Dose (Oral, Daily) | Treatment Duration | Outcome | Reference |
| RS4;11 (ALL) | Not Specified | 25 mg/kg | 14 days | Significant tumor growth inhibition | [1] |
| Toledo (DLBCL) | Not Specified | 100 mg/kg | Not Specified | Significant tumor growth inhibition | [1] |
| KMS-11 (Multiple Myeloma) | NSG | 100 mg/kg | 15 days | Significant reduction in tumor burden | [1] |
| WMG (PDX Model) | NSG | 100 mg/kg | 29 days | Significantly lower tumor burden and increased survival compared to venetoclax | [1] |
| OCI-AML-3 (AML CDX) | Not Specified | 50 mg/kg | 11 days | Downregulation of MCL-1 and BCL-xL, and upregulation of BAX in tumor xenografts | [6] |
| AM7577 (AML PDX) | Not Specified | 50 mg/kg (in combination) | Not Specified | Deep antitumor responses and prolonged survival (in combination with alrizomadlin) | [6][7][8] |
Experimental Protocols
Protocol 1: Establishment of a Leukemia Patient-Derived Xenograft (PDX) Model
This protocol outlines the general procedure for establishing a leukemia PDX model, adapted from various sources.[3][4][7][9]
Materials:
-
Viably cryopreserved primary leukemia cells from patient bone marrow or peripheral blood
-
Highly immunodeficient mice (e.g., NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ or NSG mice)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque
-
Red Blood Cell (RBC) Lysis Buffer
-
Flow cytometry antibodies (e.g., anti-human CD45, anti-human CD33, anti-mouse CD45)
-
Sterile syringes and needles
-
Animal restraining device
Procedure:
-
Preparation of Patient-Derived Leukemia Cells:
-
Rapidly thaw the vial of cryopreserved patient leukemia cells in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing pre-warmed complete culture medium.
-
If starting from fresh tissue, isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
If necessary, lyse red blood cells using RBC Lysis Buffer according to the manufacturer's protocol.
-
Resuspend the cell pellet in sterile PBS and perform a cell count to determine viability (e.g., using trypan blue exclusion).
-
-
Cell Preparation for Injection:
-
Resuspend the viable leukemia cells in sterile PBS at a concentration of 2-10 x 106 cells per 100-200 µL. The optimal cell number may vary depending on the leukemia subtype and the specific patient sample.
-
-
Intravenous (Tail Vein) Injection:
-
Warm the mouse under a heat lamp to dilate the tail veins.
-
Place the mouse in a restraining device.
-
Disinfect the tail with 70% ethanol (B145695).
-
Inject the prepared cell suspension (100-200 µL) into the lateral tail vein using an insulin (B600854) syringe.
-
-
Monitoring of Engraftment:
-
Beginning 4-6 weeks post-injection, monitor for engraftment of human leukemia cells.
-
Collect a small volume of peripheral blood from the tail vein or retro-orbital sinus into EDTA-containing tubes.
-
Perform flow cytometry to determine the percentage of human leukemia cells (human CD45+/CD33+) in the peripheral blood.
-
Engraftment is considered successful when the percentage of human CD45+ cells reaches a predetermined threshold (e.g., >1%).
-
Protocol 2: Administration of this compound (Oral Gavage)
This protocol details the preparation and oral administration of this compound to mice.[1]
Materials:
-
This compound (APG-2575) powder
-
Vehicle components:
-
Carboxymethylcellulose (CMC)
-
Tween 80
-
Sterile water
-
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Preparation of this compound Formulation:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number of animals to be dosed.
-
Prepare the vehicle by first dissolving Tween 80 in sterile water, followed by the gradual addition of CMC while stirring continuously until a homogenous suspension is formed. A common vehicle formulation is 0.5% CMC with 0.1% Tween 80 in sterile water.
-
Accurately weigh the this compound powder and add it to the prepared vehicle.
-
Continue stirring until a uniform suspension is achieved. The suspension should be prepared fresh daily.
-
Visually inspect the formulation for any clumps or undissolved particles before administration.
-
-
Oral Gavage Administration:
-
Weigh each mouse to determine the correct volume of the formulation to be administered. The typical dosing volume is 10 mL/kg of body weight.
-
Gently restrain the mouse.
-
Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus, allowing the mouse to swallow the needle. Do not force the needle.
-
Once the needle is correctly positioned in the esophagus, slowly administer the formulation.
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress for a few minutes after dosing.
-
Repeat the administration daily or as per the experimental design.
-
Protocol 3: Assessment of this compound Efficacy in Leukemia PDX Models
This protocol provides methods to evaluate the antitumor effects of this compound in established leukemia PDX models.
Materials:
-
Engrafted PDX mice
-
Flow cytometry antibodies (e.g., anti-human CD45, anti-human CD33, anti-mouse CD45, apoptosis markers like Annexin V)
-
In vivo imaging system (e.g., IVIS) and D-luciferin substrate (if using luciferase-tagged cells)
-
Materials for tissue collection (bone marrow, spleen)
-
Materials for Western blotting or other molecular analyses
Procedure:
-
Monitoring Tumor Burden:
-
Flow Cytometry: At regular intervals during and after treatment, collect peripheral blood and perform flow cytometry to quantify the percentage of human leukemia cells (e.g., human CD45+/CD33+).[6] At the end of the study, mice are euthanized, and bone marrow and spleen can be harvested to determine tumor burden in these organs.
-
Bioluminescence Imaging (for luciferase-expressing cells):
-
Anesthetize the mouse.
-
Administer D-luciferin substrate via intraperitoneal injection.
-
Image the mouse using an in vivo imaging system to quantify the bioluminescent signal, which correlates with tumor burden.
-
-
-
Survival Analysis:
-
Monitor mice daily for signs of disease progression (e.g., weight loss, hind-limb paralysis, lethargy).
-
Euthanize mice when they reach a predetermined endpoint (e.g., >20% weight loss, significant morbidity).
-
Record the date of euthanasia for each mouse and generate Kaplan-Meier survival curves to compare treatment groups.
-
-
Pharmacodynamic/Mechanism of Action Studies:
-
At specified time points after treatment, collect tumor cells from peripheral blood, bone marrow, or spleen.
-
Apoptosis Assays: Perform flow cytometry for Annexin V/Propidium Iodide staining to quantify the percentage of apoptotic and necrotic cells.
-
Western Blotting: Prepare protein lysates from the collected leukemia cells to analyze the expression levels of key proteins in the Bcl-2 pathway, such as Bcl-2, BIM, MCL-1, BAX, and cleaved caspases, to confirm the mechanism of action.[6]
-
Visualizations
Caption: Mechanism of Action of this compound.
Caption: Experimental Workflow for this compound in Leukemia PDX Models.
Caption: Logical Relationship of this compound Treatment and Outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel BCL-2 Inhibitor this compound in Relapsed or Refractory Chronic Lymphocytic Leukemia and Other Hematologic Malignancies: First-in-Human Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Ascentage Pharma to Present Data from Two Clinical Studies for Bcl-2 Inhibitor this compound, Including an Oral Report, at ASH 2025 - [ascentage.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound in Combination with Alrizomadlin Overcomes Venetoclax Resistance in Acute Myeloid Leukemia and Acute Lymphoblastic Leukemia: Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Patient-Derived Xenograft Models for Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assessment of Lisaftoclax using CellTiter-Glo®
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lisaftoclax (also known as APG-2575) is a novel, orally bioavailable small-molecule inhibitor of B-cell lymphoma 2 (Bcl-2).[1][2][3] Bcl-2 is a key anti-apoptotic protein frequently overexpressed in various hematologic malignancies, contributing to cancer cell survival and therapeutic resistance.[4][5] As a BH3 mimetic, this compound selectively binds to the BH3 groove of the Bcl-2 protein, displacing pro-apoptotic proteins such as BIM.[4][5] This action disrupts the sequestration of pro-apoptotic factors, leading to the activation of BAX/BAK, subsequent mitochondrial outer membrane permeabilization, caspase activation, and ultimately, programmed cell death (apoptosis).[4]
Assessing the cytotoxic and cytostatic effects of compounds like this compound is a cornerstone of preclinical drug development. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, sensitive, and high-throughput method for determining the number of viable cells in culture.[6][7] The assay quantifies adenosine (B11128) triphosphate (ATP), an indicator of metabolically active cells.[6] The "add-mix-measure" format involves a single reagent addition, which lyses the cells and generates a luminescent signal proportional to the ATP concentration, which in turn is directly proportional to the number of viable cells.[6][8]
These application notes provide a comprehensive protocol for utilizing the CellTiter-Glo® assay to evaluate the efficacy of this compound in cancer cell lines.
Data Presentation
The following tables summarize the inhibitory activity of this compound against a panel of hematologic cancer cell lines. These data are crucial for understanding the compound's potency and selectivity.
Table 1: IC50 Values of this compound in Various Hematologic Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) |
| RPMI-8226 | Multiple Myeloma | 3.5 |
| KMS-11 | Multiple Myeloma | 4.2 |
| MOLP-8 | Multiple Myeloma | 2.8 |
| H929 | Multiple Myeloma | 1.5 |
| OPM-2 | Multiple Myeloma | >10,000 |
| U266 | Multiple Myeloma | >10,000 |
| RS4;11 | Acute Lymphoblastic Leukemia | 1.2 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.8 |
| DOHH2 | Non-Hodgkin's Lymphoma | 5.6 |
| WSU-DLCL2 | Non-Hodgkin's Lymphoma | 4.3 |
Data adapted from preclinical studies on this compound (APG-2575). The IC50 values were determined after a 72-hour incubation period.[5]
Table 2: Representative Dose-Response Data for this compound
| This compound Concentration (nM) | % Cell Viability (Relative to Vehicle Control) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 80 |
| 10 | 50 |
| 100 | 15 |
| 1000 | 5 |
This table provides a representative example of a dose-response to this compound. Actual results will vary depending on the cell line and experimental conditions.[5]
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the Bcl-2 signaling pathway.
Experimental Workflow for Cell Viability Assay
Caption: Experimental workflow for the cell viability assay using this compound.
Experimental Protocols
This section details the methodology for conducting a cell viability assay using this compound and the CellTiter-Glo® Luminescent Cell Viability Assay.
Materials and Reagents
-
This compound (APG-2575)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Desired cancer cell lines (e.g., RPMI-8226, MOLT-4)
-
Complete cell culture medium (specific to the cell line)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega, Cat. No. G7570, G7571, G7572, or G7573)
-
Multichannel pipette
-
Orbital shaker
-
Luminometer
Protocol
1. Preparation of this compound Stock Solution:
- Prepare a 10 mM stock solution of this compound by dissolving the powder in DMSO.
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C.[5]
2. Cell Culture and Seeding:
- Culture the desired cancer cell lines in their recommended complete medium at 37°C in a humidified incubator with 5% CO2.
- Ensure cells are in the logarithmic growth phase before seeding.
- Prior to seeding, determine the cell viability and concentration using a trypan blue exclusion assay.
- Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000 to 10,000 cells per well in 90 µL of complete culture medium.[5] The optimal seeding density should be determined for each cell line to ensure logarithmic growth during the 72-hour treatment period.
3. Treatment with this compound:
- Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
- Add 10 µL of the diluted this compound solutions to the appropriate wells of the 96-well plate to reach a final volume of 100 µL per well.[5]
- Include a vehicle control group (DMSO in culture medium) at the same final concentration as the highest drug concentration.
- Include a background control group of wells containing medium only (no cells).
- Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
4. CellTiter-Glo® Assay Procedure:
- Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[9][10]
- Add 100 µL of the CellTiter-Glo® reagent to each well.[5]
- Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.[5]
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5]
- Measure the luminescence of each well using a luminometer.
5. Data Analysis:
- Subtract the average luminescence of the background wells (medium only) from all other measurements.
- Calculate the percent cell viability for each treatment concentration using the following formula: % Cell Viability = (Luminescence of Treated Wells / Luminescence of Vehicle Control Wells) x 100
- Plot the percent cell viability against the logarithm of the this compound concentration.
- Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, using a non-linear regression curve fit (e.g., log(inhibitor) vs. normalized response -- Variable slope).[5]
Troubleshooting
-
High background luminescence: Ensure complete removal of phenol (B47542) red from the medium if possible, as it can quench the luminescent signal. Use opaque-walled plates to minimize well-to-well crosstalk.
-
Low signal: Ensure cells are metabolically active and within the optimal seeding density range. Check the expiration date of the CellTiter-Glo® reagent.
-
Inconsistent results: Ensure uniform cell seeding and proper mixing of reagents. Temperature gradients across the plate can also lead to variability; ensure the plate is properly equilibrated to room temperature.[9]
-
Cytostatic vs. Cytotoxic Effects: Cell viability assays like CellTiter-Glo® measure metabolic activity and may not distinguish between cell cycle arrest (cytostatic) and cell death (cytotoxic).[11] Consider complementing the viability data with a direct measure of apoptosis, such as an Annexin V/PI staining assay.[11][12]
References
- 1. This compound - Ascentage Pharma - AdisInsight [adisinsight.springer.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Ascentage Pharma Announces Its Novel Bcl-2 Inhibitor this compound Approved by China NMPA, Ushering in a New Era for the Treatment of CLL/SLL - [ascentage.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 8. ch.promega.com [ch.promega.com]
- 9. OUH - Protocols [ous-research.no]
- 10. scribd.com [scribd.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: Investigating the Disruption of the BCL-2:BIM Complex by Lisaftoclax via Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lisaftoclax (APG-2575) is a potent and selective BCL-2 inhibitor that has demonstrated significant antitumor activity in various hematologic malignancies.[1][2][3] Its mechanism of action involves binding to the BH3-binding groove of BCL-2, thereby disrupting its interaction with pro-apoptotic proteins like BIM.[4][5] This liberates BIM, allowing it to activate the apoptotic cascade, leading to cancer cell death.[4][5] Co-immunoprecipitation (Co-IP) is a crucial technique to experimentally verify this disruption of the BCL-2:BIM complex. This document provides a detailed protocol for the immunoprecipitation of the BCL-2:BIM complex to assess the efficacy of this compound, along with supporting data and visualizations.
Introduction
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway.[5] Anti-apoptotic members, such as BCL-2, sequester pro-apoptotic BH3-only proteins like BIM, preventing them from initiating apoptosis. In many cancers, the overexpression of BCL-2 is a key survival mechanism.[4] this compound, a BH3 mimetic, competitively binds to BCL-2, displacing BIM and triggering programmed cell death.[1][4][5]
These application notes provide a comprehensive guide for researchers to investigate the interaction between BCL-2 and BIM and the disruptive effect of this compound using co-immunoprecipitation followed by Western blotting.
Quantitative Data
This compound exhibits high-affinity binding to BCL-2, leading to the potent disruption of the BCL-2:BIM complex. The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Binding Affinity (Ki) for BCL-2 | < 0.1 nmol/L | [1][2][3] |
| IC50 in BCL-2 dependent RS4;11 cells | 5.5 nM | [6] |
| IC50 for BCL-2 | 2 nM | [6] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the BCL-2 signaling pathway and the mechanism of intervention by this compound. Under normal survival conditions, BCL-2 sequesters the pro-apoptotic protein BIM, preventing it from activating the downstream effectors of apoptosis, BAX and BAK. This compound, by binding to BCL-2, causes the release of BIM, which can then activate BAX/BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and ultimately, caspase-mediated apoptosis.
References
Application Notes and Protocols for Lisaftoclax Efficacy Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical efficacy of Lisaftoclax (APG-2575), a novel and potent BCL-2 inhibitor. The included protocols offer detailed methodologies for evaluating its antitumor activity in various animal models of hematologic malignancies.
Introduction
This compound is an orally bioavailable, selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein, a key regulator of apoptosis.[1][2] Overexpression of BCL-2 is a common mechanism by which cancer cells evade programmed cell death, contributing to tumor progression and therapeutic resistance.[3] this compound is designed to restore the apoptotic process in cancer cells by binding to BCL-2 and displacing pro-apoptotic proteins.[3] Preclinical studies have demonstrated its robust antitumor activity in a range of hematologic cancer models, both as a single agent and in combination with other therapies.[4]
Mechanism of Action
This compound selectively binds to BCL-2, disrupting its interaction with pro-apoptotic proteins like BIM.[5] This disruption leads to the activation of the intrinsic apoptotic pathway, culminating in caspase-mediated cell death.[5]
Caption: this compound inhibits BCL-2, leading to apoptosis.
Animal Models for Efficacy Studies
The antitumor effects of this compound have been evaluated in several xenograft models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).[4][5] These models are crucial for assessing in vivo efficacy, determining optimal dosing regimens, and exploring combination strategies.
Cell Line-Derived Xenograft (CDX) Models
CDX models are established by subcutaneously implanting cancer cell lines into immunocompromised mice. They are valuable for initial efficacy screening and mechanistic studies.
Patient-Derived Xenograft (PDX) Models
PDX models are created by implanting fresh tumor tissue from patients into immunocompromised mice.[6] These models more accurately recapitulate the heterogeneity and clinical features of human cancers, making them highly relevant for translational research.[6][7][8]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in various hematologic malignancy models.
Table 1: Single-Agent Activity of this compound in Xenograft Models
| Cancer Type | Cell Line/PDX Model | Mouse Strain | Treatment | Outcome | Reference |
| Acute Lymphoblastic Leukemia (ALL) | RS4;11 | NOD/SCID | This compound (25, 50, 100 mg/kg, p.o., daily) | Dose-dependent tumor growth inhibition | [9] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Toledo | NOD/SCID | This compound (50, 100, 200 mg/kg, p.o., daily) | Dose-dependent tumor growth inhibition | [9] |
| Multiple Myeloma | KMS-11 | NSG | This compound (100 mg/kg, p.o., daily) | Significant tumor growth inhibition | [9] |
| Waldenström Macroglobulinemia (WM) | PDX model (Ibrutinib-resistant) | NSG | This compound (100 mg/kg, p.o., daily) | Significant tumor growth inhibition and increased survival | [9] |
| Acute Myeloid Leukemia (AML) | OCI-AML-3 | NOD/SCID | This compound (50 mg/kg, p.o., daily) | Tumor growth inhibition | [4] |
Table 2: Combination Therapy with this compound in Xenograft Models
| Cancer Type | Cell Line/PDX Model | Mouse Strain | Combination Treatment | Outcome | Reference |
| DLBCL | OCI-LY8 | NOD/SCID | This compound + Bendamustine and Rituximab (B+R) | Enhanced antitumor activity compared to single agents | [9] |
| AML | OCI-AML-3 | NOD/SCID | This compound (50 mg/kg, daily) + Alrizomadlin (80 mg/kg, every other day) | Deep antitumor responses and prolonged survival | [4] |
| AML | PDX Model (Venetoclax-resistant) | NOD/SCID | This compound + Alrizomadlin | Resensitization to apoptosis and prolonged survival | [4][10] |
Experimental Protocols
Below are detailed protocols for key experiments to evaluate the efficacy of this compound in animal models.
Protocol 1: Cell Line-Derived Xenograft (CDX) Efficacy Study
Objective: To evaluate the in vivo antitumor activity of this compound in a CDX model.
Materials:
-
Cancer cell line (e.g., RS4;11 for ALL, Toledo for DLBCL)
-
Immunocompromised mice (e.g., NOD/SCID)
-
Matrigel
-
This compound
-
Vehicle control
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture: Culture cancer cells in appropriate media and conditions.
-
Cell Implantation:
-
Harvest cells and resuspend in a mixture of media and Matrigel (1:1 ratio).
-
Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Treatment Initiation:
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound orally at the desired dose and schedule (e.g., 100 mg/kg, daily).
-
Administer vehicle control to the control group.
-
-
Data Collection:
-
Continue to measure tumor volume and body weight throughout the study.
-
-
Endpoint:
-
Euthanize mice when tumors reach the maximum allowed size or at the end of the study period.
-
Excise tumors for further analysis (e.g., Western blot, IHC).
-
References
- 1. This compound - Ascentage Pharma - AdisInsight [adisinsight.springer.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. clinicallab.com [clinicallab.com]
- 7. colossusproject.eu [colossusproject.eu]
- 8. oaepublish.com [oaepublish.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound in Combination with Alrizomadlin Overcomes Venetoclax Resistance in Acute Myeloid Leukemia and Acute Lymphoblastic Leukemia: Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Synergistic Apoptosis: Application Notes and Protocols for Lisaftoclax and Acalabrutinib Combination Therapy in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preclinical evaluation of the combination therapy involving lisaftoclax (APG-2575), a novel BCL-2 inhibitor, and acalabrutinib (B560132), a second-generation Bruton's tyrosine kinase (BTK) inhibitor. This combination holds significant promise for the treatment of various B-cell malignancies by concurrently targeting anti-apoptotic protein BCL-2 and the B-cell receptor (BCR) signaling pathway.
Introduction
Acalabrutinib is a highly selective, irreversible BTK inhibitor that disrupts the BCR signaling pathway, a critical pathway for the proliferation and survival of malignant B-cells.[1][2][3] By forming a covalent bond with the Cys481 residue in the active site of BTK, acalabrutinib effectively inhibits its kinase activity, leading to apoptosis of cancer cells.[1][2] this compound is a potent and selective BCL-2 inhibitor that acts as a BH3 mimetic.[4] It binds to the hydrophobic groove of BCL-2, displacing pro-apoptotic proteins like BIM and leading to the activation of BAX/BAK and subsequent caspase-mediated apoptosis.[4]
The combination of these two agents is based on the rationale that targeting two distinct and crucial survival pathways in B-cell malignancies can lead to synergistic cytotoxicity and overcome potential resistance mechanisms. While extensive clinical data is emerging for this combination, this document focuses on the application of this therapy in preclinical models, providing a framework for further research and development.
Data Presentation
The following tables summarize key quantitative data for this compound and acalabrutinib as single agents, derived from preclinical studies. This data is essential for designing combination experiments.
Table 1: In Vitro Activity of this compound in Hematologic Malignancy Cell Lines
| Cell Line | Disease Type | IC50 (nmol/L) |
| RS4;11 | Acute Lymphoblastic Leukemia | <10 |
| Toledo | Diffuse Large B-cell Lymphoma | <10 |
| SU-DHL-4 | Non-Hodgkin Lymphoma | <10 |
| KMS-11 | Multiple Myeloma | 10-100 |
| RPMI-8226 | Multiple Myeloma | 10-100 |
Data extracted from Deng et al., Clinical Cancer Research, 2022.
Table 2: Preclinical Activity of Acalabrutinib
| Parameter | Value | Model System |
| BTK IC50 | 3 nM | Purified enzyme assay |
| B-cell activation EC50 | 8 nM | Human whole-blood CD69 assay |
Data extracted from Byrd et al., Journal of Clinical Oncology, 2016.
Signaling Pathways and Experimental Workflow
B-Cell Receptor (BCR) and BCL-2 Signaling Pathways
The following diagram illustrates the targeted signaling pathways. Acalabrutinib inhibits BTK in the BCR pathway, while this compound inhibits BCL-2 in the intrinsic apoptosis pathway.
Caption: Targeted signaling pathways of acalabrutinib and this compound.
General Experimental Workflow for Preclinical Evaluation
This diagram outlines a typical workflow for assessing the combination therapy in preclinical models.
Caption: Experimental workflow for preclinical combination studies.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the this compound and acalabrutinib combination. These are based on methodologies reported in preclinical studies of this compound.
Cell Viability and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and to assess the synergistic effect of the combination.
Materials:
-
Hematologic malignancy cell lines (e.g., TMD8, OCI-Ly10, Pfeiffer for DLBCL; MEC-1, JVM-3 for CLL)
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (APG-2575) and Acalabrutinib (ACP-196)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
CompuSyn software for synergy analysis
Protocol:
-
Seed cells in 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Prepare serial dilutions of this compound and acalabrutinib.
-
For single-agent IC50 determination, treat cells with increasing concentrations of each drug.
-
For combination studies, treat cells with a constant ratio of this compound to acalabrutinib at various concentrations.
-
Incubate plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using GraphPad Prism or similar software.
-
Determine the Combination Index (CI) using CompuSyn software. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis by the combination treatment.
Materials:
-
Hematologic malignancy cell lines
-
This compound and Acalabrutinib
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (e.g., from BD Biosciences)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates at a density of 5 x 10^5 cells/well.
-
Treat cells with this compound, acalabrutinib, the combination, or vehicle control for 24-48 hours.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
Objective: To investigate the molecular mechanism of action by assessing changes in key signaling proteins.
Materials:
-
Hematologic malignancy cell lines
-
This compound and Acalabrutinib
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-BTK (Tyr223), anti-BTK, anti-BCL-2, anti-MCL-1, anti-BIM, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Protocol:
-
Treat cells as described for the apoptosis assay.
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Hematologic malignancy cell lines (e.g., TMD8, Pfeiffer)
-
This compound and Acalabrutinib formulations for oral gavage
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize mice into treatment groups: Vehicle control, this compound alone, Acalabrutinib alone, and this compound + Acalabrutinib.
-
Administer drugs daily by oral gavage at predetermined doses.
-
Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
At the end of the study, euthanize mice and collect tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group.
Conclusion
The combination of this compound and acalabrutinib represents a promising therapeutic strategy for B-cell malignancies. The protocols outlined in this document provide a comprehensive framework for the preclinical evaluation of this combination therapy. Rigorous in vitro and in vivo studies are essential to elucidate the synergistic mechanisms and to guide the clinical development of this promising drug combination.
References
Application Notes and Protocols for In Vivo Studies with Lisaftoclax
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and administration of Lisaftoclax (also known as APG-2575), a novel, orally bioavailable, and selective B-cell lymphoma 2 (Bcl-2) inhibitor, for in vivo studies. The information compiled is intended to guide researchers in preclinical assessments of this compound's efficacy and pharmacokinetics.
Introduction
This compound is a potent BH3 mimetic that selectively binds to the anti-apoptotic protein Bcl-2, thereby disrupting its interaction with pro-apoptotic proteins like BIM.[1] This action unleashes the pro-apoptotic machinery, leading to caspase-mediated apoptosis in cancer cells that are dependent on Bcl-2 for survival.[1] Preclinical studies have demonstrated its robust antitumor activity in various hematologic malignancy models.[2][3][4]
Data Presentation
In Vivo Efficacy of this compound in Xenograft Mouse Models
The following table summarizes the results from several preclinical studies investigating the in vivo efficacy of this compound in different cancer models.
| Cancer Model | Mouse Strain | This compound Dose (Oral, Daily) | Treatment Duration | Outcome | Reference |
| RS4;11 (ALL) | Not Specified | 25 mg/kg | 14 days | Significant tumor growth inhibition | [1] |
| Toledo (DLBCL) | Not Specified | 100 mg/kg | Not Specified | Significant tumor growth inhibition | [1] |
| OCI-LY8 (DLBCL) | Not Specified | Not Specified | Not Specified | Enhanced antitumor activity in combination with bendamustine (B91647) and rituximab | [1] |
| KMS-11 (Multiple Myeloma) | NSG | 100 mg/kg | 15 days | Significant reduction in tumor burden | [1] |
| WMG (PDX Model) | NSG | 100 mg/kg | 29 days | Significantly lower tumor burden and increased survival compared to venetoclax | [1] |
Experimental Protocols
Formulation Protocols
1. Formulation for Oral Gavage (Suspension)
This protocol is suitable for daily oral administration in mice.
Materials:
-
This compound powder
-
Vehicle:
-
0.5% (w/v) Carboxymethylcellulose (CMC)
-
0.1% (v/v) Tween 80
-
Sterile water
-
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Appropriate personal protective equipment (PPE)
Protocol:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and the number of animals to be dosed.
-
Prepare the vehicle by first dissolving Tween 80 in sterile water.
-
Gradually add CMC to the Tween 80 solution while stirring continuously until a homogenous suspension is formed.
-
Accurately weigh the this compound powder.
-
Slowly add the this compound powder to the prepared vehicle while continuously stirring.
-
Continue stirring until a uniform suspension is achieved.
-
The suspension should be prepared fresh daily.
-
Visually inspect the formulation for any clumps or undissolved particles before administration.[1]
2. Formulation for Oral or Intraperitoneal Administration (Suspended Solution)
This formulation can be used for both oral and intraperitoneal injections.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
20% (w/v) Sulfobutylether-β-cyclodextrin (SBE-β-CD) in Saline
-
Ultrasonic bath (optional)
-
Appropriate PPE
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of 20% SBE-β-CD in Saline.
-
Mix the solution thoroughly. An ultrasonic bath may be used to aid dissolution and create a uniform suspension.
-
The final concentration of this example working solution is 2.5 mg/mL with 10% DMSO.
-
It is recommended to prepare this working solution fresh on the day of use.
3. Formulation for Injection (Clear Solution) - Recommended for validation
This general formulation may be suitable for intravenous administration, but it is crucial to validate its suitability for this compound specifically.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween 80
-
Sterile water for injection (or ddH2O)
-
Appropriate PPE
Protocol:
-
Prepare a clarified stock solution of this compound in DMSO.
-
For a 1 mL working solution, sequentially add the following solvents, ensuring the solution is clear after each addition:
-
50 µL of the clear DMSO stock solution
-
400 µL of PEG300
-
50 µL of Tween 80
-
500 µL of sterile water for injection
-
-
Mix thoroughly after each addition.
-
This formulation should be used immediately after preparation for optimal results.
Administration Protocol
Oral Administration in Mice (Gavage)
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (1 mL)
-
Animal scale
-
70% ethanol (B145695) for disinfection
Protocol:
-
Weigh each mouse to determine the correct volume of the formulation to be administered. A typical dosing volume is 10 mL/kg of body weight.[1]
-
Gently restrain the mouse, ensuring a firm but not restrictive grip to avoid injury.
-
Draw the calculated volume of the this compound suspension into the syringe fitted with the gavage needle.
-
Carefully insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it gently along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle. If resistance is met, withdraw and re-insert.[1]
-
Once the needle is correctly positioned in the esophagus, slowly administer the formulation.
-
Gently withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for a few minutes after dosing.[1]
-
Repeat the administration as required by the experimental design.[1]
Visualizations
Signaling Pathway
References
Application Notes and Protocols for Minimal Residual Disease (MRD) Detection Following Lisaftoclax Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lisaftoclax (APG-2575) is a novel, orally active, selective B-cell lymphoma 2 (Bcl-2) inhibitor that has demonstrated significant antitumor activity in various hematological malignancies.[1][2] By binding to Bcl-2, this compound disrupts the sequestration of pro-apoptotic proteins, thereby triggering caspase-mediated apoptosis in malignant cells.[1] This document provides detailed application notes and protocols for the detection of Minimal Residual Disease (MRD) in patients with hematological malignancies, particularly Chronic Lymphocytic Leukemia (CLL), following treatment with this compound. Accurate MRD assessment is a critical prognostic factor and can guide therapeutic decisions.
Mechanism of Action of this compound
This compound selectively inhibits the anti-apoptotic protein Bcl-2, which is often overexpressed in various cancers, including CLL. This overexpression allows cancer cells to evade apoptosis. This compound, as a BH3 mimetic, mimics the action of pro-apoptotic BH3-only proteins (e.g., BIM), binding to the BH3-binding groove of Bcl-2. This releases pro-apoptotic proteins, which can then activate BAX and BAK, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation, culminating in apoptosis.
References
Application Notes and Protocols for Caspase-3/7 Activation Assay with Lisaftoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lisaftoclax (APG-2575) is a novel, orally bioavailable small-molecule inhibitor that selectively targets the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2).[1][2] Overexpression of Bcl-2 is a hallmark of various hematologic malignancies, where it sequesters pro-apoptotic proteins, thereby preventing programmed cell death (apoptosis).[3] this compound functions as a BH3 mimetic, disrupting the interaction between Bcl-2 and pro-apoptotic proteins like BIM, which liberates these proteins to activate the intrinsic apoptotic pathway.[1][4][5] This cascade of events leads to the activation of executioner caspases, primarily Caspase-3 and Caspase-7, which are key mediators of apoptosis.[6][7] Consequently, measuring the activation of Caspase-3/7 is a reliable and quantifiable method to assess the pro-apoptotic efficacy of this compound.
These application notes provide a comprehensive protocol for quantifying the activation of Caspase-3 and -7 in cancer cell lines following treatment with this compound, utilizing a commercially available luminescent assay.
Signaling Pathway of this compound-Induced Apoptosis
This compound treatment initiates the intrinsic apoptotic pathway by inhibiting Bcl-2. The key molecular events culminating in the activation of Caspase-3/7 are depicted in the signaling pathway diagram below.
Caption: Signaling cascade initiated by this compound, leading to apoptosis.
Quantitative Data Summary
The pro-apoptotic activity of this compound can be quantified by measuring the induction of Caspase-3/7 activity. The following table presents illustrative data from a hypothetical dose-response experiment in a Bcl-2-dependent hematologic malignancy cell line.
| This compound Concentration (nM) | Mean Luminescence (RLU) | Standard Deviation | Fold Change in Caspase-3/7 Activity |
| 0 (Vehicle Control) | 15,000 | 1,200 | 1.0 |
| 1 | 45,000 | 3,500 | 3.0 |
| 10 | 150,000 | 12,000 | 10.0 |
| 100 | 450,000 | 38,000 | 30.0 |
| 1000 | 600,000 | 55,000 | 40.0 |
Note: The data presented in this table is for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and assay kit used.
Preclinical studies have demonstrated that this compound selectively binds to Bcl-2 with a high affinity (Ki < 0.1 nmol/L).[8] In cell-based viability assays, this compound has shown potent anti-proliferative activity in various hematologic malignancy cell lines, with IC50 values in the low nanomolar range.[9] For instance, IC50 values of 3.6 nM in RS4;11 (Acute Lymphoblastic Leukemia), 2.4 nM in HL-60 (Acute Promyelocytic Leukemia), and 1.9 nM in MV-4-11 (Acute Myeloid Leukemia) have been reported.[9] Furthermore, studies have shown that treatment with this compound leads to a stronger activation of Caspase-3/7 compared to other Bcl-2 inhibitors like venetoclax (B612062) in multiple myeloma and Waldenström macroglobulinemia cell lines.[6]
Experimental Protocols
This section provides a detailed methodology for a Caspase-3/7 activation assay using a commercially available luminescent kit, such as the Caspase-Glo® 3/7 Assay.
Materials and Reagents
-
This compound (APG-2575)
-
Bcl-2 dependent hematologic cancer cell line (e.g., RS4;11, MOLM-13, KMS-11)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent luminescent Caspase-3/7 assay kit)
-
White, clear-bottom 96-well assay plates
-
Luminometer
Experimental Workflow Diagram
The major steps involved in the Caspase-3/7 activation assay are outlined in the following workflow diagram.
Caption: Workflow for the Caspase-3/7 activation assay.
Step-by-Step Protocol
-
Cell Seeding:
-
For suspension cells (e.g., RS4;11), count the cells and adjust the density to 1 x 10^5 to 2 x 10^5 cells/mL in complete culture medium.
-
For adherent cells, trypsinize, count, and resuspend in fresh medium to a similar density.
-
Add 100 µL of the cell suspension to each well of a white, clear-bottom 96-well plate.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2. For adherent cells, this allows for attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound (e.g., 10 mM) in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 1 nM to 1 µM).
-
Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Prepare a vehicle control (medium with the same final DMSO concentration) and a positive control for apoptosis induction (e.g., staurosporine).
-
Carefully add 100 µL of the prepared this compound dilutions, vehicle control, or positive control to the respective wells, resulting in a final volume of 200 µL per well.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined duration. Based on published data, an incubation time of 24 hours is recommended for assessing the effects of this compound.[10]
-
-
Caspase-3/7 Assay:
-
Equilibrate the Caspase-Glo® 3/7 Assay Reagent and the cell plate to room temperature for at least 30 minutes before use.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.
-
Mix the contents of the wells by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours, protected from light, to allow for cell lysis and the enzymatic reaction to stabilize.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer. The integration time should typically be set between 0.5 to 1 second per well.
-
-
Data Analysis:
-
Subtract the average luminescence reading from the "no-cell" blank wells (if included) from all other readings to correct for background.
-
Calculate the fold increase in Caspase-3/7 activity for each treatment condition by dividing the average luminescence of the this compound-treated wells by the average luminescence of the vehicle control wells.
-
Plot the dose-response curve (fold change in activity vs. This compound concentration) to determine the EC50 value.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Luminescence | Contaminated reagents or medium. Autofluorescence of the compound. | Use fresh, sterile reagents and medium. Run a control with this compound in medium without cells to check for autofluorescence. |
| Low Signal or No Response | Insufficient incubation time. Low cell number. Inactive compound. | Optimize the incubation time for this compound treatment. Increase the number of cells seeded per well. Verify the activity of this compound using an alternative apoptosis assay (e.g., Annexin V staining). |
| High Variability Between Replicates | Inconsistent cell seeding. Edge effects in the 96-well plate. | Ensure a homogenous cell suspension and careful pipetting. Avoid using the outer wells of the plate for critical measurements. |
By following this detailed protocol, researchers can reliably quantify the activation of Caspase-3 and -7 in response to this compound treatment, providing valuable insights into its mechanism of action and pro-apoptotic potency.
References
- 1. benchchem.com [benchchem.com]
- 2. Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Computing Group (CCG) | Research [chemcomp.com]
- 4. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Venetoclax Resistance with Lisaftoclax
This technical support center is designed for researchers, scientists, and drug development professionals investigating venetoclax (B612062) resistance and the potential of lisaftoclax to overcome it. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to support your in vitro and in vivo studies.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common questions and issues that may arise during your experiments with this compound in the context of venetoclax resistance.
Q1: My venetoclax-resistant cell line is showing minimal response to this compound. What are the possible reasons?
A1: There are several factors that could contribute to a lack of response to this compound in a venetoclax-resistant cell line:
-
Mechanism of Resistance: Venetoclax resistance is multifactorial. While this compound can overcome resistance mediated by some mechanisms, such as certain BCL-2 mutations, other resistance mechanisms may be at play in your cell line.[1][2] Upregulation of other anti-apoptotic proteins like MCL-1 or BCL-xL is a common cause of venetoclax resistance.[1][2] In such cases, a combination therapy approach may be necessary.
-
Drug Concentration and Exposure Time: Ensure you have performed a thorough dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line.
-
Cell Line Integrity: Confirm the identity and purity of your cell line. Genetic drift or contamination can alter drug sensitivity.
-
Compound Quality: Verify the purity and stability of your this compound compound. Improper storage or handling can lead to degradation.
Q2: I'm observing a discrepancy between my cell viability assay (e.g., MTT, CellTiter-Glo) and apoptosis assay (e.g., Annexin V/PI) results. What could be the cause?
A2: This is a common observation and can be attributed to:
-
Cytostatic vs. Cytotoxic Effects: At certain concentrations, this compound may induce cell cycle arrest (a cytostatic effect) before inducing apoptosis (a cytotoxic effect). Cell viability assays that measure metabolic activity may not distinguish between these two states. An apoptosis assay will specifically measure the induction of programmed cell death.
-
Timing of Assays: The peak of apoptotic events may occur at a different time point than the maximum decrease in metabolic activity. It is crucial to perform a time-course experiment for both assays to capture the optimal window for each.
-
Off-Target Effects: While this compound is a selective BCL-2 inhibitor, high concentrations may have off-target effects that impact cellular metabolism without necessarily inducing apoptosis.
Q3: How can I confirm that this compound is working on-target in my cells?
A3: To confirm the on-target activity of this compound, you can perform the following experiments:
-
Western Blot Analysis: Assess the expression levels of BCL-2 family proteins. Treatment with this compound should lead to the dissociation of pro-apoptotic proteins (like BIM) from BCL-2.
-
Co-immunoprecipitation (Co-IP): Perform Co-IP of BCL-2 and look for a decrease in the association with BIM after this compound treatment.
-
Mitochondrial Outer Membrane Permeabilization (MOMP) Assay: Use dyes like JC-1 or TMRE to measure the mitochondrial membrane potential. A hallmark of BCL-2 inhibitor-induced apoptosis is the loss of mitochondrial membrane potential.
Q4: What combination strategies are most effective with this compound to overcome venetoclax resistance?
A4: Preclinical and clinical studies have shown that combining this compound with other targeted agents can be highly effective in overcoming venetoclax resistance.[1][3] Promising combination partners include:
-
MDM2 Inhibitors (e.g., Alrizomadlin): These agents activate p53, which can lead to the downregulation of anti-apoptotic proteins like MCL-1 and BCL-xL, sensitizing cells to this compound-induced apoptosis.[1][2]
-
Hypomethylating Agents (e.g., Azacitidine): In myeloid malignancies, the combination of this compound with azacitidine has shown promising results.[4][5]
-
BTK Inhibitors (e.g., Ibrutinib, Acalabrutinib): In B-cell malignancies, BTK inhibitors have demonstrated synergistic effects with this compound.
Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Activity of this compound in Venetoclax-Sensitive and -Resistant Cell Lines
| Cell Line | Venetoclax Sensitivity | This compound IC50 (nM) | Venetoclax IC50 (nM) | Combination | Combination Effect | Reference |
| RS4;11 | Sensitive | 3.6 | ~4 | N/A | N/A | [6] |
| RS4;11-VenR | Resistant | - | >1000 | This compound + Alrizomadlin | Synergistic Apoptosis | [1] |
| MOLM-13 | Sensitive | - | - | N/A | N/A | |
| MOLM-13-VenR | Resistant | - | >1000 | This compound + Alrizomadlin | Synergistic Apoptosis | [1] |
| OCI-AML3 | Resistant (High MCL-1) | - | >1000 | This compound + Alrizomadlin | Synergistic Apoptosis | [1] |
Table 2: Clinical Response of this compound in Venetoclax-Refractory Patients
| Indication | Combination Agent | Patient Population | Overall Response Rate (ORR) | Reference |
| R/R AML/MPAL | Azacitidine | Venetoclax-Refractory | 31.8% | [5] |
| R/R AML | Azacitidine | Venetoclax-Refractory | 17% | [7] |
| HR-MDS | Azacitidine | Venetoclax-Refractory | 50% | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the efficacy of this compound in overcoming venetoclax resistance.
Protocol 1: Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in venetoclax-sensitive and -resistant cell lines.
Materials:
-
Venetoclax-sensitive and -resistant cell lines
-
Complete cell culture medium
-
This compound (APG-2575)
-
DMSO (for drug dilution)
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture cells in their recommended complete medium.
-
Count cells and adjust the density to 1 x 10^5 cells/mL.
-
Seed 100 µL of cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO at the highest concentration used for drug dilution).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the drug concentration and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic cells after treatment with this compound.
Materials:
-
Cells treated with this compound
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells and treat with the desired concentrations of this compound for the desired time (e.g., 24, 48 hours).
-
Collect both adherent and suspension cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-only, and PI-only controls for compensation.
-
Acquire at least 10,000 events per sample.
-
Gate on the cell population to exclude debris.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Western Blot for BCL-2 Family Proteins
Objective: To assess changes in the expression of BCL-2, MCL-1, BCL-xL, BAX, and BAK after this compound treatment.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BCL-2, anti-MCL-1, anti-BCL-xL, anti-BAX, anti-BAK, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify protein expression levels relative to the loading control.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: BCL-2 family signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for assessing the efficacy of this compound.
Caption: Synergistic mechanism of this compound and alrizomadlin.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound in Combination with Alrizomadlin Overcomes Venetoclax Resistance in Acute Myeloid Leukemia and Acute Lymphoblastic Leukemia: Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ascentage Pharma Announces Clinical Data of this compound, Which Shows Therapeutic Potential in Venetoclax-Refractory Patients, Selected for Oral Report at ASCO 2025 - [ascentage.com]
- 5. Live from ASCO 2025 | Ascentage Pharma Presents Clinical Data on Bcl-2 Inhibitor this compound in Venetoclax-Refractory Patients in Oral Report - [ascentage.com]
- 6. Live from ASH 2022 | Ascentage Pharma Presents Latest Data of APG-2575, Including Encouraging Results of the Combination with BTKi in Patients with R/R CLL/SLL - [ascentage.com]
- 7. ascopubs.org [ascopubs.org]
Navigating Lisaftoclax Administration: A Guide to Dose Ramp-Up and Tumor Lysis Syndrome (TLS) Mitigation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for the safe and effective use of Lisaftoclax, a novel BCL-2 inhibitor. The following information, presented in a question-and-answer format, addresses potential issues related to the dose ramp-up schedule and the prevention of Tumor Lysis Syndrome (TLS), a critical consideration in the administration of potent BCL-2 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary safety concern associated with BCL-2 inhibitors like this compound?
The primary safety concern with potent BCL-2 inhibitors is Tumor Lysis Syndrome (TLS). TLS is a potentially life-threatening metabolic complication that can occur upon rapid breakdown of cancer cells, leading to the release of intracellular contents into the bloodstream. This can cause electrolyte abnormalities and acute kidney injury.
Q2: How does the this compound dose ramp-up schedule differ from that of other BCL-2 inhibitors, such as venetoclax?
This compound features a daily intra-cycle dose ramp-up, which is a key differentiator from the 5-week ramp-up schedule of venetoclax.[1][2][3] This more convenient daily schedule is possible due to this compound's unique pharmacokinetic profile, which includes a short half-life of 4 to 8 hours.[2][4]
Q3: Has Tumor Lysis Syndrome (TLS) been observed with this compound in clinical trials?
No, a prominent finding in clinical trials of this compound is the absence of observed clinical or laboratory TLS, even at doses up to 1200 mg.[3][4][5][6][7] This holds true even in patient populations considered to be at high risk for TLS.[6][7] One case of grade 1 hyperuricemia, a component of laboratory TLS, was reported but was managed with standard TLS prophylaxis.[6]
Q4: What is the recommended dose ramp-up schedule for this compound?
In clinical trials for patients with hematologic malignancies at intermediate or high risk for TLS, a daily dose ramp-up has been utilized.[6][7] The ramp-up typically starts at a low dose and escalates daily to the target dose. For instance, a schedule might begin at 20 mg on day 1, followed by 50 mg on day 2, 100 mg on day 3, 200 mg on day 4, and 400 mg on day 5, continuing to the target dose.[6] The target dose can range from 400 mg to 800 mg, with 600 mg being selected as the recommended phase 2 dose (RP2D) in some studies for patients with CLL/SLL.[4][5][6][8]
Troubleshooting Guide
Issue: Uncertainty about a patient's risk category for TLS.
Solution: Patient risk for TLS should be stratified based on tumor burden and renal function. While specific criteria for this compound are still being established through clinical trials, a common approach for BCL-2 inhibitors involves assessing factors like absolute lymphocyte count, lymph node size, and lactate (B86563) dehydrogenase (LDH) levels.
Issue: Concern about potential for TLS despite the reported low incidence with this compound.
Solution: Prophylactic measures are crucial, especially in patients with a medium or high tumor burden. This includes adequate hydration and the administration of antihyperuricemic agents like allopurinol (B61711) or rasburicase. Close monitoring of blood chemistry is essential during the dose ramp-up phase.
Experimental Protocols
Protocol 1: Patient Risk Stratification for Tumor Lysis Syndrome (TLS)
Objective: To categorize patients into low, medium, and high-risk groups for TLS prior to initiating this compound therapy.
Methodology:
-
Tumor Burden Assessment:
-
Chronic Lymphocytic Leukemia (CLL)/Small Lymphocytic Lymphoma (SLL):
-
Measure Absolute Lymphocyte Count (ALC) from a complete blood count (CBC).
-
Perform imaging (e.g., CT scan) to measure the diameter of the largest lymph node.
-
-
Other Hematologic Malignancies:
-
Assess tumor burden based on disease-specific criteria, which may include bone marrow infiltration percentage, peripheral blast count, and size of extramedullary disease.
-
-
-
Renal Function Assessment:
-
Measure serum creatinine (B1669602) and calculate the estimated glomerular filtration rate (eGFR).
-
-
Risk Categorization (Example Criteria):
-
Low Risk: ALC <25 x 10⁹/L AND largest lymph node <5 cm.
-
Medium Risk: ALC ≥25 x 10⁹/L OR largest lymph node ≥5 cm but <10 cm.
-
High Risk: ALC ≥25 x 10⁹/L AND largest lymph node ≥10 cm, or any patient with compromised renal function (e.g., eGFR < 80 mL/min).
-
Protocol 2: Blood Chemistry Monitoring During Dose Ramp-Up
Objective: To detect and manage laboratory TLS in a timely manner during the initial phase of this compound treatment.
Methodology:
-
Baseline Measurement: Collect blood samples for the following parameters within 24 hours before the first dose of this compound:
-
Potassium
-
Phosphorus
-
Calcium
-
Uric Acid
-
Creatinine
-
Lactate Dehydrogenase (LDH)
-
-
Monitoring During Ramp-Up:
-
For patients at medium and high risk for TLS, repeat blood chemistry measurements at 6-8 hours and 24 hours after each dose escalation during the ramp-up period.
-
For low-risk patients, monitoring can be less frequent (e.g., at 24 hours after each dose escalation).
-
-
Post Ramp-Up Monitoring:
-
Continue monitoring blood chemistry at regular intervals (e.g., weekly for the first cycle) after the target dose is reached.
-
Quantitative Data Summary
Table 1: this compound Dose Escalation and Ramp-Up Schedules from Clinical Trials
| Parameter | Details | Reference |
| Dose Range Studied | 20 mg to 1200 mg daily | [5][6][7] |
| Recommended Phase 2 Dose (CLL/SLL) | 600 mg daily | [4][5][6] |
| Daily Ramp-Up Example (Intermediate/High-Risk TLS) | Day 1: 20 mg, Day 2: 50 mg, Day 3: 100 mg, Day 4: 200 mg, Day 5: 400 mg | [6] |
| Time to Reach Target Dose | Approximately 5-7 days | [2][7][9] |
Table 2: Incidence of Tumor Lysis Syndrome (TLS) in this compound Clinical Trials
| Parameter | Finding | Reference |
| Clinical or Laboratory TLS | No events observed | [3][4][5][6][7] |
| Grade 1 Hyperuricemia | One reported case, managed with standard prophylaxis | [6] |
Visualizations
Caption: Example of a daily dose ramp-up schedule for this compound.
Caption: Signaling pathway of BCL-2 inhibition leading to apoptosis and potential for TLS.
Caption: Experimental workflow for patient management during this compound initiation.
References
- 1. ASH 2025: potential new BCL2 inhibitor option for R/R CLL [clinicaltrialsarena.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a Novel BCL-2 Inhibitor, Shows Promise in Relapsed or Refractory CLL and SLL - Oncology Practice Management [oncpracticemanagement.com]
- 4. onclive.com [onclive.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Novel BCL-2 Inhibitor this compound in Relapsed or Refractory Chronic Lymphocytic Leukemia and Other Hematologic Malignancies: First-in-Human Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. ascopubs.org [ascopubs.org]
- 9. Safety, tolerability, and pharmacokinetics of this compound (APG-2575)-based therapy in patients with chronic lymphocytic leukemia: Phase 1b/2 study. – Ingentium Magazine [magazine.ingentium.com]
Technical Support Center: Managing Neutropenia in Lisaftoclax Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing neutropenia during pre-clinical and clinical experiments with Lisaftoclax.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (APG-2575) is an investigational, orally administered, selective small-molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1] BCL-2 is an anti-apoptotic protein that is often overexpressed in various hematologic malignancies, preventing cancer cells from undergoing programmed cell death (apoptosis).[2] By selectively inhibiting BCL-2, this compound restores the apoptotic process in malignant cells.[2]
Q2: Why is neutropenia a common side effect of this compound?
A2: Neutropenia, a decrease in the number of neutrophils, is a known on-target effect of BCL-2 inhibitors. The survival and maturation of neutrophil precursors in the bone marrow are dependent on BCL-2. Inhibition of BCL-2 by this compound can disrupt this process, leading to a reduction in circulating neutrophils.
Q3: What is the reported incidence of neutropenia in clinical trials with this compound?
A3: The incidence of neutropenia varies depending on the study, whether this compound is used as a monotherapy or in combination with other agents, and the patient population. Grade ≥3 neutropenia has been reported as a common treatment-emergent adverse event (TEAE).[2][3][4][5][6]
Quantitative Data Summary
The following tables summarize the incidence of neutropenia observed in various clinical studies of this compound.
Table 1: Incidence of Neutropenia with this compound Monotherapy
| Study Population | Any Grade Neutropenia (%) | Grade ≥3 Neutropenia (%) | Reference |
| Relapsed/Refractory (R/R) CLL/SLL and other Hematologic Malignancies (n=52) | 26.9 | 21.2 | [4] |
| R/R CLL/SLL (n=not specified) | 22.2 (TRAE) | 13.9 (TRAE) | [7] |
| R/R Multiple Myeloma or AL Amyloidosis (n=49) | 20.4 (TRAE) | 14.3 (TRAE) | [8] |
TRAE: Treatment-Related Adverse Event CLL/SLL: Chronic Lymphocytic Leukemia/Small Lymphocytic Lymphoma
Table 2: Incidence of Grade ≥3 Neutropenia with this compound in Combination Therapies
| Combination Regimen | Study Population | Grade ≥3 Neutropenia (%) | Reference |
| This compound + Azacitidine | Treatment-Naïve or R/R AML | 57.9 | [2] |
| This compound + Acalabrutinib | R/R CLL/SLL | 30 | [6] |
| This compound + Rituximab | R/R CLL/SLL | 28 | [6] |
| This compound + Pomalidomide + Dexamethasone | R/R Multiple Myeloma | 44 | [9] |
| This compound + Ibrutinib | Treatment-Naïve Waldenström Macroglobulinemia | 15.2 (TRAE) | [8] |
AML: Acute Myeloid Leukemia
Troubleshooting Guides
Issue 1: A subject in our experiment has developed Grade 3 or 4 neutropenia.
Possible Cause: On-target effect of this compound on neutrophil precursors.
Suggested Action Plan:
-
Confirm Neutropenia Grade:
-
Grade 3 Neutropenia: Absolute Neutrophil Count (ANC) <1.0 to 0.5 x 10⁹/L.
-
Grade 4 Neutropenia: ANC <0.5 x 10⁹/L.
-
-
Dose Modification:
-
For the first occurrence of Grade 3 neutropenia with infection or fever, or Grade 4 hematologic toxicities, interrupt this compound treatment.
-
Once the toxicity has resolved to Grade 1 or baseline, therapy may be resumed at the same dose.
-
For recurrent Grade 3 or any subsequent Grade 4 events, interrupt this compound and resume at a reduced dose once resolved. A dose reduction of this compound may be required in some cases of neutropenia.[8]
-
-
Supportive Care:
-
Consider the use of granulocyte colony-stimulating factors (G-CSFs), such as filgrastim (B1168352) or pegfilgrastim, as per institutional guidelines, particularly in cases of febrile neutropenia or prolonged severe neutropenia.
-
-
Monitoring:
-
Increase the frequency of complete blood count (CBC) with differential monitoring to at least twice weekly until resolution.[10]
-
Issue 2: A subject has developed febrile neutropenia.
Definition: An oral temperature >38.3°C (101°F) or a temperature of ≥38.0°C (100.4°F) for at least one hour, with an ANC <0.5 x 10⁹/L.[11]
Immediate Actions:
-
Hospitalization: Hospital admission is generally recommended for high-risk patients.[12]
-
Cultures: Obtain blood cultures from both a peripheral vein and any indwelling catheter.[13]
-
Empiric Antibiotics: Promptly initiate broad-spectrum intravenous antibiotics, ideally within one hour of fever onset.[14] The choice of antibiotics should be guided by local institutional guidelines and susceptibility patterns.[13]
-
This compound Interruption: Withhold this compound treatment until the infection is controlled and neutropenia resolves.
-
Supportive Care: Provide intravenous fluids and other supportive measures as clinically indicated.
Experimental Protocols
Protocol 1: Monitoring for Neutropenia
-
Baseline Assessment: Prior to initiating this compound, perform a complete blood count (CBC) with differential to establish baseline neutrophil levels.
-
Dose Ramp-Up Phase: During the initial dose ramp-up phase (typically the first 5-7 days), perform a CBC with differential daily.[5][6]
-
Continuous Dosing Phase (First 2 Cycles): Monitor CBC with differential at least weekly.
-
Continuous Dosing Phase (Subsequent Cycles): For stable patients, the monitoring frequency can be reduced to every 2-4 weeks.[10]
-
Unscheduled Monitoring: Perform a CBC with differential promptly if the subject develops signs or symptoms of infection.
Protocol 2: Management of Asymptomatic Neutropenia
| Neutropenia Grade | Absolute Neutrophil Count (ANC) | Recommended Action |
| Grade 1-2 | 1.5 to >1.0 x 10⁹/L | Continue this compound at the current dose. Increase monitoring frequency if ANC is trending downwards. |
| Grade 3 | <1.0 to 0.5 x 10⁹/L | Interrupt this compound. Monitor ANC closely. Resume at the same or a reduced dose upon recovery to ≤ Grade 2. |
| Grade 4 | <0.5 x 10⁹/L | Interrupt this compound. Consider G-CSF support. Resume at a reduced dose upon recovery to ≤ Grade 2. |
Visualizations
Caption: BCL-2 Inhibition Pathway to Neutropenia.
Caption: Workflow for Neutropenia Monitoring.
Caption: Management Logic for Neutropenia.
References
- 1. cancercareontario.ca [cancercareontario.ca]
- 2. ASH 2025 | Ascentage Pharma Presents Encouraging Data from Phase Ib/II Study of Bcl-2 Inhibitor this compound in Venetoclax–Exposed Patients with Myeloid Malignances - [ascentage.com]
- 3. Ascentage Pharma Announces Clinical Data of this compound, Which Shows Therapeutic Potential in Venetoclax-Refractory Patients, Selected for Oral Report at ASCO 2025 - [ascentage.com]
- 4. Novel BCL-2 Inhibitor this compound in Relapsed or Refractory Chronic Lymphocytic Leukemia and Other Hematologic Malignancies: First-in-Human Open-Label Trial [pubmed.ncbi.nlm.nih.gov]
- 5. Safety, tolerability, and pharmacokinetics of this compound (APG-2575)-based therapy in patients with chronic lymphocytic leukemia: Phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Live from ASCO 2024 | Ascentage Pharma Releases Updated Data Showing Promising Efficacy and Safety of this compound in Patients with WM [prnewswire.com]
- 9. Venetoclax-Related Neutropenia in Leukemic Patients: A Comprehensive Review of the Underlying Causes, Risk Factors, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Febrile Neutropenia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. ajmc.com [ajmc.com]
- 13. Management and Preventive Measures for Febrile Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
Technical Support Center: Optimizing Lisaftoclax and Azacitidine Combination Therapy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the combination of lisaftoclax (a BCL-2 inhibitor) and azacitidine (a DNA methyltransferase inhibitor).
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound and azacitidine?
A1: Preclinical data have demonstrated that the combination of a BCL-2 inhibitor like this compound with a hypomethylating agent such as azacitidine can synergistically induce apoptosis in malignant cells.[1][2][3] Azacitidine is believed to exert its antineoplastic effects by causing hypomethylation of DNA and direct cytotoxicity on abnormal hematopoietic cells.[4] this compound, a selective BCL-2 inhibitor, restores the normal process of programmed cell death (apoptosis) in cancer cells.[5][6] The combination has shown promising efficacy in clinical trials for hematologic malignancies such as Myelododysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML).[2][7][8]
Q2: What are the recommended starting doses for this compound and azacitidine in a research setting?
A2: Based on clinical trial data, a common dosing regimen is this compound administered orally once daily, with doses ranging from 400 mg to 800 mg, and azacitidine administered at a standard dose of 75 mg/m² per day on days 1 to 7 of each 28-day cycle.[1][8] For treatment-naive high-risk MDS, a recommended Phase 2 dose has been established as this compound 600 mg on days 1-14 combined with standard dose azacitidine.[7][9] For treatment-naive AML, the recommended Phase 2 dose is this compound 600 mg on days 1-28 with standard dose azacitidine.[7][9] A dose ramp-up schedule for this compound is often implemented at the beginning of the first cycle to mitigate the risk of Tumor Lysis Syndrome (TLS).[1][2][8]
Q3: What is the mechanism of action for each drug?
A3:
-
This compound (APG-2575): this compound is a selective inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[5][6][10] BCL-2 is an anti-apoptotic protein that, when overexpressed in cancer cells, prevents them from undergoing programmed cell death. By inhibiting BCL-2, this compound allows pro-apoptotic proteins to initiate the caspase cascade, leading to apoptosis.[5]
-
Azacitidine: Azacitidine is a pyrimidine (B1678525) nucleoside analog of cytidine.[4] Its mechanism is twofold: at low doses, it inhibits DNA methyltransferase, leading to DNA hypomethylation and re-expression of silenced tumor suppressor genes.[11][12][13] At higher doses, it is incorporated into DNA and RNA, leading to direct cytotoxicity and cell death.[11][13]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high cytotoxicity in vitro | Synergistic effects of the drug combination are stronger than anticipated. | Perform dose-response matrix experiments to identify optimal concentrations. Consider reducing the concentration of one or both drugs. |
| Cell line is highly sensitive to BCL-2 inhibition or DNA hypomethylation. | Characterize the expression levels of BCL-2 family proteins and the methylation status of key tumor suppressor genes in your cell line. | |
| Inconsistent results between experiments | Variability in cell culture conditions (e.g., cell density, passage number). | Standardize all cell culture parameters. Ensure consistent timing of drug administration. |
| Instability of reconstituted drugs. | Prepare fresh drug solutions for each experiment. Follow manufacturer's guidelines for storage and handling of this compound and azacitidine.[14] | |
| Tumor Lysis Syndrome (TLS) observed in vivo | Rapid and massive cell death leading to the release of intracellular contents. | In clinical settings, a daily ramp-up schedule for this compound is used to prevent TLS.[1][8] In preclinical models, consider a similar dose escalation strategy. Monitor for signs of TLS (e.g., electrolyte imbalances). |
| Hematologic toxicities (neutropenia, thrombocytopenia) observed in vivo | Known side effects of both this compound and azacitidine. | Monitor complete blood counts frequently.[4] In clinical studies, dose reductions or treatment delays for this compound due to neutropenia have been reported.[8] |
Data Presentation
Table 1: this compound and Azacitidine Combination Efficacy in Higher-Risk Myelodysplastic Syndromes (MDS)
| Patient Population | This compound Dose | Azacitidine Dose | Overall Response Rate (ORR) | Complete Remission (CR) Rate | Source |
| Treatment-Naive (n=23) | 600 mg/day (Days 1-14) | 75 mg/m²/day (Days 1-7) | 73.9% | 30.4% | [8] |
| Treatment-Naive (n=40) | 400, 600, or 800 mg/day | 75 mg/m²/day (Days 1-7) | 77.5% | 25.0% | [8] |
| Relapsed/Refractory (n=8) | 600 or 800 mg/day | 75 mg/m²/day (Days 1-7) | 75.0% | 12.5% | [8] |
Table 2: this compound and Azacitidine Combination Efficacy in Acute Myeloid Leukemia (AML)
| Patient Population | This compound Dose | Azacitidine Dose | Overall Response Rate (ORR) | Composite Complete Remission (CRc) Rate | Source |
| Relapsed/Refractory | 400, 600, or 800 mg/day | 75 mg/m²/day (Days 1-7) | 72.7% | 45.5% | [2][15] |
| Relapsed/Refractory (600 mg cohort, n=30) | 600 mg/day | 75 mg/m²/day (Days 1-7) | 76.7% | 50.0% | [2][15] |
| Treatment-Naive | 400, 600, or 800 mg/day | 75 mg/m²/day (Days 1-7) | 64.1% | 51.3% | [2][15] |
Table 3: Common Grade ≥3 Treatment-Related Adverse Events (TRAEs) in Higher-Risk MDS Patients Treated with this compound and Azacitidine
| Adverse Event | Percentage of Patients | Source |
| Leukopenia | 71.4% | [8] |
| Neutropenia | 65.3% | [8] |
| Thrombocytopenia | 61.2% | [8] |
| Anemia | 20.4% | [8] |
| Febrile Neutropenia | 12.2% | [8] |
Experimental Protocols
In Vitro Cell Viability Assay
-
Cell Plating: Seed hematopoietic cancer cell lines (e.g., RS4;11, Toledo) in 96-well plates at a predetermined optimal density.
-
Drug Preparation: Prepare stock solutions of this compound and azacitidine in a suitable solvent (e.g., DMSO).[14] Create a dilution series for each drug and for the combination at various ratios.
-
Treatment: Add the single agents and the combination to the appropriate wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.
-
Viability Assessment: Use a standard cell viability assay, such as MTT or CellTiter-Glo, to determine the percentage of viable cells relative to the vehicle control.
-
Data Analysis: Calculate IC50 values for each drug and use software such as CompuSyn to determine the combination index (CI) to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously implant a suitable number of cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound alone, azacitidine alone, this compound + azacitidine combination).
-
Drug Administration: Administer this compound orally and azacitidine intraperitoneally according to the desired dosing schedule and concentrations.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups.
Mandatory Visualizations
Caption: Combined signaling pathways of Azacitidine and this compound leading to synergistic apoptosis.
Caption: General experimental workflow for in vitro and in vivo studies of the drug combination.
Caption: Logical relationship for determining the optimal therapeutic window.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Live from ASCO 2024 | Updated Data of Bcl-2 Inhibitor this compound Combined with Azacitidine in Patients with AML Demonstrate Promising Efficacy and Manageable Safety [prnewswire.com]
- 3. ascopubs.org [ascopubs.org]
- 4. Azacitidine Injection: Package Insert / Prescribing Info / MOA [drugs.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. ascopubs.org [ascopubs.org]
- 8. onclive.com [onclive.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Ascentage Pharma - AdisInsight [adisinsight.springer.com]
- 11. Azacitidine - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Azacitidine? [synapse.patsnap.com]
- 13. Azacitidine in the management of patients with myelodysplastic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Live from ASCO 2024 | Updated Data of Bcl-2 Inhibitor this compound Combined with Azacitidine in Patients with AML Demonstrate Promising Efficacy and Manageable Safety - [ascentage.com]
Lisaftoclax in DMSO: A Technical Guide for Researchers
This technical support guide provides detailed information on the solubility and stability of Lisaftoclax when dissolved in Dimethyl Sulfoxide (B87167) (DMSO). It is intended for researchers, scientists, and drug development professionals to ensure accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is a potent solvent capable of dissolving this compound at high concentrations. For optimal results, it is critical to use anhydrous, high-purity DMSO, as the presence of water can significantly decrease the compound's solubility.[1]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO can vary depending on the preparation method. With the assistance of ultrasonication, a solubility of up to 100 mg/mL can be achieved.[2] Alternatively, gentle warming can facilitate a solubility of 0.5 mg/mL.[1]
Q3: How should this compound powder and DMSO stock solutions be stored?
A3: Proper storage is crucial to maintain the integrity of this compound. The powdered form is stable for up to three years when stored at -20°C. Once dissolved in DMSO, the stock solution should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter periods (up to 1 month). It is highly recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4]
Q4: I am having trouble dissolving this compound in DMSO. What can I do?
A4: If you encounter difficulties dissolving this compound in DMSO, please refer to the troubleshooting guide below. Common solutions include using fresh, anhydrous DMSO, applying gentle heat, or using sonication to aid dissolution.[1]
Q5: My this compound solution precipitates after dilution in an aqueous buffer. How can I prevent this?
A5: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds like this compound.[1] Please consult the troubleshooting section for strategies to mitigate this, such as adjusting the final concentration and the percentage of DMSO.
Data Summary
This compound Solubility in DMSO
| Parameter | Value | Conditions | Citations |
| Maximum Solubility | 100 mg/mL | With ultrasonication | [2] |
| Alternative Solubility | 0.5 mg/mL | With gentle warming | [1] |
Recommended Storage Conditions
| Form | Storage Temperature | Duration | Citations |
| Powder | -20°C | 3 years | |
| In DMSO | -80°C | 6 months | |
| In DMSO | -20°C | 1 month |
Troubleshooting Guides
Issue: Difficulty Dissolving this compound in DMSO
This guide provides a systematic approach to troubleshoot solubility issues.
Caption: Troubleshooting workflow for dissolving this compound in DMSO.
Issue: Precipitation Upon Dilution in Aqueous Buffer
This decision tree helps to address the common issue of compound precipitation when diluting a DMSO stock solution into an aqueous medium.
Caption: Decision tree for preventing precipitation upon aqueous dilution.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Preparation : Bring the this compound vial and anhydrous DMSO to room temperature.
-
Weighing : Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition : Add the calculated volume of anhydrous DMSO to the powder.
-
Dissolution :
-
Inspection : Visually confirm that all solid material has dissolved and the solution is clear.
-
Storage : Aliquot the stock solution into single-use tubes and store at -20°C for short-term or -80°C for long-term storage.
Protocol 2: Dilution of DMSO Stock Solution into Aqueous Buffer
-
Buffer Preparation : Prepare the desired aqueous buffer (e.g., PBS, cell culture media). For best results, pre-warm the buffer to 37°C.[1]
-
Dilution Calculation : Calculate the volume of DMSO stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration in the aqueous solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced toxicity in cellular assays.[3]
-
Mixing : While vortexing the pre-warmed aqueous buffer, slowly add the calculated volume of the this compound DMSO stock solution.[1] This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final Inspection : Visually inspect the final solution for any signs of precipitation. If the solution is not clear, consider the troubleshooting steps outlined above.
-
Vehicle Control : Always prepare a vehicle control with the same final concentration of DMSO in your experiments for accurate comparison.[1]
References
APG-2575 Technical Support Center: Preclinical Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with information on the preclinical off-target effects of APG-2575 (lisaftoclax). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of APG-2575?
APG-2575, also known as this compound, is a potent and selective B-cell lymphoma 2 (BCL-2) inhibitor.[1][2] Its primary on-target effect is to bind to the BCL-2 protein with high affinity, disrupting the interaction between BCL-2 and pro-apoptotic proteins like BIM.[1][3] This releases pro-apoptotic signaling, leading to the activation of BAX/BAK, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase-mediated apoptosis in cancer cells that are dependent on BCL-2 for survival.[1][3]
Q2: What is the selectivity profile of APG-2575 against other BCL-2 family proteins in preclinical models?
APG-2575 is highly selective for BCL-2. Preclinical studies have shown that it binds to BCL-2 with a high affinity, while exhibiting weaker binding to other anti-apoptotic BCL-2 family members like BCL-xL and MCL-1. This selectivity profile is comparable to that of venetoclax.[1]
Q3: Are there any known off-target effects of APG-2575 observed in preclinical models?
While APG-2575 is highly selective for BCL-2, one potential off-target effect has been described involving the activation of the NLRP3 inflammasome in macrophages. Mechanistic studies suggest that APG-2575 may directly bind to NF-κB p65, leading to the activation of NLRP3 signaling.[4] This can cause the repolarization of immunosuppressive M2-like macrophages towards a pro-inflammatory M1-like phenotype.[4]
Q4: What are the potential consequences of the off-target macrophage activation by APG-2575?
The off-target activation of NLRP3 in macrophages and subsequent shift to an M1 phenotype can lead to the production of pro-inflammatory cytokines and chemokines, such as CCL5 and CXCL10.[4] In a preclinical tumor microenvironment context, this has been shown to enhance anti-tumor T-cell immunity and may contribute to a more favorable response to immunotherapy.[4]
Troubleshooting Guide
Problem: Unexpected pro-inflammatory cytokine release in in-vitro/in-vivo models.
If you observe an unexpected increase in pro-inflammatory cytokines (e.g., IL-1β, IL-18) in your preclinical experiments with APG-2575, it might be related to its off-target effect on macrophages.
Troubleshooting Steps:
-
Isolate Macrophage Population: Determine if macrophages are the source of the cytokine production by isolating this cell population from your model system and treating them with APG-2575 directly.
-
Assess NLRP3 Inflammasome Activation: Measure key markers of NLRP3 inflammasome activation in macrophages, such as caspase-1 cleavage and IL-1β secretion, upon treatment with APG-2575.
-
NF-κB Inhibition: To confirm the pathway, pre-treat the macrophage population with an NF-κB inhibitor before APG-2575 administration and assess if this abrogates the pro-inflammatory response.
Quantitative Data
Table 1: Binding Affinity of APG-2575 to BCL-2 Family Proteins
| Protein | Binding Affinity (Ki) | Reference |
| BCL-2 | < 0.1 nmol/L | [1][3] |
| BCL-xL | Weaker Affinity | [1] |
| MCL-1 | Weaker Affinity | [1] |
Experimental Protocols
Biochemical Binding Affinity Assay (Fluorescence Polarization)
This protocol outlines a method to determine the binding affinity of APG-2575 to BCL-2 family proteins.
-
Protein and Peptide Preparation: Recombinant human BCL-2, BCL-xL, and MCL-1 proteins and a fluorescently labeled BIM BH3 peptide are required.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., PBS with 0.05% Tween 20).
-
Serial Dilution of APG-2575: Prepare a serial dilution of APG-2575 in the assay buffer.
-
Assay Plate Setup: In a 384-well plate, add the recombinant BCL-2 family protein, the fluorescently labeled BIM BH3 peptide, and the serially diluted APG-2575.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding reaction to reach equilibrium.
-
Fluorescence Polarization Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: The Ki values are calculated by fitting the data to a competitive binding model.
Macrophage Polarization and Cytokine Release Assay
This protocol describes how to assess the effect of APG-2575 on macrophage polarization and cytokine release.
-
Macrophage Culture: Culture primary macrophages or a macrophage cell line (e.g., THP-1).
-
Macrophage Differentiation (for THP-1): Differentiate THP-1 monocytes into macrophages using PMA (phorbol 12-myristate 13-acetate).
-
Treatment: Treat the macrophages with different concentrations of APG-2575 for a specified time (e.g., 24 hours).
-
Flow Cytometry for Macrophage Markers: Stain the cells with fluorescently labeled antibodies against M1 (e.g., CD80, CD86) and M2 (e.g., CD163, CD206) markers and analyze by flow cytometry to determine the polarization state.
-
ELISA for Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., IL-1β, TNF-α) and chemokines (e.g., CCL5, CXCL10) using ELISA kits.
-
Western Blot for Inflammasome Activation: Lyse the cells and perform Western blotting to detect cleaved caspase-1 and other components of the NLRP3 inflammasome.
Visualizations
Caption: On-target signaling pathway of APG-2575 in cancer cells.
Caption: Potential off-target signaling of APG-2575 in macrophages.
Caption: Experimental workflow for investigating off-target macrophage effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound (APG-2575) Is a Novel BCL-2 Inhibitor with Robust Antitumor Activity in Preclinical Models of Hematologic Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NLRP3 licenses NLRP11 for inflammasome activation in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Lisaftoclax (APG-2575) In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting in vivo studies using Lisaftoclax (APG-2575), a novel BCL-2 inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: For in vivo studies, this compound can be suspended in 40% Polyethylene Glycol 400 (PEG 400) and 60% Phosal 50 PG for oral gavage administration.[1] Alternatively, a suspension in 0.2% hydroxypropyl methylcellulose (B11928114) (HPMC) can be used.[1] It is recommended to prepare the formulation fresh daily.
Q2: What are the typical dosing regimens and treatment durations for this compound in xenograft models?
A2: Dosing and duration vary depending on the cancer model. For example, in a KMS-11 multiple myeloma xenograft model, this compound was administered orally at 100 mg/kg daily for 15 days.[2] In an RS4;11 acute lymphoblastic leukemia model, a daily oral dose of 25 mg/kg was given for 14 days.[2] For combination studies, such as with alrizomadlin (B605068) in an OCI-AML-3 xenograft model, this compound was given at 50 mg/kg daily for 11 consecutive days.[1]
Q3: What is the mechanism of action of this compound?
A3: this compound is a selective BCL-2 inhibitor.[3][4] It acts as a BH3 mimetic, binding to BCL-2 and disrupting its interaction with pro-apoptotic proteins like BIM.[2][3][4] This disruption leads to the activation of BAX/BAK, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase-mediated apoptosis in cancer cells that depend on BCL-2 for survival.[3][4]
Q4: Are there any known combination therapies that enhance the efficacy of this compound in vivo?
A4: Yes, preclinical studies have shown that this compound has enhanced antitumor activity when combined with other agents. For instance, in a DLBCL (OCI-LY8) model, the combination of this compound with bendamustine (B91647) and rituximab (B1143277) resulted in sustained tumor regression.[3] In an AML model, combining this compound with the MDM2 inhibitor alrizomadlin has been shown to overcome venetoclax (B612062) resistance.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor drug solubility/suspension | Improper vehicle preparation or old formulation. | Ensure the vehicle is prepared correctly and the this compound formulation is made fresh daily.[1] Use appropriate solvents like PEG 400 and Phosal 50 PG.[1] |
| Suboptimal tumor growth inhibition | Insufficient dose, incorrect administration, or resistant tumor model. | Verify the dosing calculations and oral gavage technique. Ensure the chosen xenograft model is sensitive to BCL-2 inhibition. Consider dose escalation studies or combination therapies.[1][3] |
| Animal distress or weight loss | Potential drug toxicity or issues with the vehicle. | Monitor animals daily for signs of distress and record body weight regularly. If significant weight loss (>15-20%) is observed, consider reducing the dose or frequency of administration. Ensure the vehicle is well-tolerated. |
| Variability in tumor response | Inconsistent tumor cell implantation, variable drug administration, or heterogeneity in the animal cohort. | Standardize the tumor cell implantation procedure. Ensure consistent and accurate oral gavage for all animals. Randomize animals into treatment groups after tumors are established. |
Quantitative Data Summary
Table 1: this compound Monotherapy in Xenograft Models
| Cancer Model | Cell Line | Mouse Strain | This compound Dose (Oral) | Treatment Duration | Outcome | Reference |
| Acute Lymphoblastic Leukemia (ALL) | RS4;11 | Not Specified | 25 mg/kg, daily | 14 days | Significant tumor growth inhibition | [2] |
| Multiple Myeloma | KMS-11 | NSG | 100 mg/kg, daily | 15 days | Significant reduction in tumor burden | [2] |
| Waldenström Macroglobulinemia (WMG) | PDX Model | NSG | 100 mg/kg, daily | 29 days | Significantly lower tumor burden and increased survival | [2] |
| Diffuse Large B-cell Lymphoma (DLBCL) | Toledo | Not Specified | 100 mg/kg, daily | Not Specified | Significant tumor growth inhibition | [2] |
Table 2: this compound Combination Therapy in a Xenograft Model
| Cancer Model | Cell Line | Mouse Strain | Combination Treatment | Treatment Duration | Outcome | Reference |
| Acute Myeloid Leukemia (AML) | OCI-AML-3 | Not Specified | This compound (50 mg/kg, daily) + Alrizomadlin (80 mg/kg, every other day) | 11 consecutive days | Overcame venetoclax resistance | [1] |
| Diffuse Large B-cell Lymphoma (DLBCL) | OCI-LY8 | Not Specified | This compound + Bendamustine + Rituximab | Not Specified | Sustained tumor regression, 100% complete response in 6/6 mice | [3] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Multiple Myeloma Xenograft Model
1. Cell Culture:
-
Culture KMS-11 multiple myeloma cells in the recommended medium until they reach the desired number for implantation.
2. Animal Model:
-
Use immunodeficient mice (e.g., NSG mice).
3. Tumor Implantation:
-
Subcutaneously inject KMS-11 cells into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
4. Treatment:
-
Once tumors reach a predetermined size, randomize mice into treatment and control groups.
-
Prepare this compound formulation (100 mg/kg) in a suitable vehicle (e.g., 40% PEG 400 and 60% Phosal 50 PG).[1]
-
Administer this compound or vehicle control orally via gavage once daily for 15 days.[2]
5. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the treatment period, euthanize the mice and collect tumors for further analysis (e.g., western blot, IHC).
Protocol 2: Pharmacodynamic Analysis in an AML Xenograft Model
1. Animal Model and Tumor Establishment:
-
Establish OCI-AML-3 xenografts in mice as described in Protocol 1.
2. Treatment:
-
Treat mice with this compound (50 mg/kg, daily) for 11 consecutive days.[1]
3. Sample Collection:
-
At the end of the study, collect tumor tissue.
4. Western Blot Analysis:
-
Prepare protein lysates from the tumor samples.
-
Perform western blotting to analyze the expression levels of BCL-2 family proteins (e.g., BAX, MCL-1, BCL-xL) to confirm target engagement and downstream effects.[1]
Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo efficacy studies.
References
Technical Support Center: Interpreting Flow Cytometry Results for Lisaftoclax-Induced Apoptosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately interpreting flow cytometry data for apoptosis induced by Lisaftoclax (APG-2575).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce apoptosis?
This compound is a novel, orally bioavailable small-molecule inhibitor of the B-cell lymphoma 2 (BCL-2) protein.[1][2][3] BCL-2 is an anti-apoptotic protein that prevents programmed cell death. By selectively binding to BCL-2, this compound disrupts the interaction between BCL-2 and pro-apoptotic proteins like BIM.[1][4][5] This disruption leads to the activation of BAX/BAK, compromisation of the mitochondrial outer membrane potential, and subsequent activation of caspase-mediated apoptosis.[1][4][5]
Q2: What is the principle of Annexin V and Propidium Iodide (PI) staining in flow cytometry for apoptosis detection?
During the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane, exposing it to the extracellular environment.[6][7] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), it can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact plasma membrane of live or early apoptotic cells. Therefore, PI is used to identify late apoptotic or necrotic cells that have lost membrane integrity.[8]
Q3: How do I interpret the different cell populations in an Annexin V/PI flow cytometry plot?
The results of an Annexin V/PI apoptosis assay are typically displayed as a quadrant plot, distinguishing four cell populations:
| Quadrant | Annexin V Status | PI Status | Cell Population |
| Lower Left (LL) | Negative | Negative | Live, healthy cells |
| Lower Right (LR) | Positive | Negative | Early apoptotic cells |
| Upper Right (UR) | Positive | Positive | Late apoptotic or necrotic cells |
| Upper Left (UL) | Negative | Positive | Necrotic cells (often considered an artifact of sample preparation) |
Troubleshooting Guide
Issue 1: High percentage of Annexin V positive cells in the negative control group.
-
Potential Cause:
-
Suboptimal cell culture conditions: Overconfluent or starved cells can undergo spontaneous apoptosis.[9]
-
Harsh cell handling: Over-trypsinization or vigorous pipetting can damage the cell membrane, leading to false positives.[7][9]
-
Prolonged incubation: Extended incubation times during the staining procedure can lead to an increase in apoptotic cells.
-
-
Recommended Solution:
-
Use cells in the logarithmic growth phase and ensure optimal culture conditions.
-
Handle cells gently. Use a non-enzymatic cell dissociation buffer for adherent cells if possible.
-
Adhere strictly to the recommended incubation times in the protocol.
-
Issue 2: Weak or no Annexin V signal in the this compound-treated group.
-
Potential Cause:
-
Insufficient drug concentration or treatment time: The concentration of this compound or the duration of treatment may not be sufficient to induce a detectable level of apoptosis.
-
Incorrect assay timing: Apoptosis is a dynamic process. The peak of apoptosis may have been missed if the assay was performed too early or too late.[10]
-
Loss of apoptotic cells: Apoptotic cells can detach and be lost during washing steps if the supernatant is discarded.[11]
-
-
Recommended Solution:
-
Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound in your specific cell line.
-
When harvesting adherent cells, collect both the supernatant and the trypsinized cells to ensure you are not losing the apoptotic population.[11]
-
Issue 3: High percentage of PI positive cells in all samples, including the negative control.
-
Potential Cause:
-
Mechanical stress: Excessive vortexing or centrifugation speeds can rupture cell membranes.
-
Freeze-thaw cycles: Subjecting cells to freezing and thawing can compromise membrane integrity.
-
Delayed analysis: If there is a significant delay between staining and analysis, cells can progress to late-stage apoptosis or necrosis.[9]
-
-
Recommended Solution:
-
Handle cells gently and use appropriate centrifugation speeds (e.g., 300-400 x g).[11]
-
Use fresh cells for the assay whenever possible.
-
Analyze the samples on the flow cytometer as soon as possible after staining.
-
Experimental Protocols
Protocol: Annexin V and Propidium Iodide (PI) Staining for Apoptosis
This protocol provides a general guideline for staining cells with Annexin V and PI for flow cytometric analysis of apoptosis.
Materials:
-
This compound-treated and untreated control cells
-
Phosphate-buffered saline (PBS)
-
1X Annexin V Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) staining solution
Procedure:
-
Induce apoptosis by treating cells with the desired concentration of this compound for the determined amount of time. Include an untreated control.
-
Harvest the cells, including any floating cells from the supernatant for adherent cultures.
-
Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and carefully aspirating the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Visualizations
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Caption: Troubleshooting workflow for apoptosis flow cytometry.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Ascentage Pharma Announces Its Novel Bcl-2 Inhibitor this compound Approved by China NMPA, Ushering in a New Era for the Treatment of CLL/SLL - [ascentage.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound (APG-2575) Is a Novel BCL-2 Inhibitor with Robust Antitumor Activity in Preclinical Models of Hematologic Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Lisaftoclax Combination Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lisaftoclax in combination studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
General Questions
Q1: What is this compound and its mechanism of action?
This compound (also known as APG-2575) is a novel, orally active, and selective inhibitor of the B-cell lymphoma 2 (Bcl-2) protein.[1][2] Bcl-2 is an anti-apoptotic protein that prevents programmed cell death. By binding to Bcl-2, this compound displaces pro-apoptotic proteins, thereby restoring the natural process of apoptosis in cancer cells.[1]
Q2: Why is this compound used in combination therapies?
Combining this compound with other anti-cancer agents can enhance its therapeutic efficacy and overcome potential resistance mechanisms.[3] For instance, combination strategies can target multiple points in the apoptotic pathway or related signaling cascades to achieve synergistic effects.[3][4]
Experimental Design & Optimization
Q3: I am planning a combination study with this compound. How do I determine the optimal concentrations of each drug to use?
To determine the optimal concentrations for a combination study, you should first perform dose-response curves for each drug individually to determine their IC50 values (the concentration that inhibits 50% of cell growth). A good starting point for combination experiments is to use concentrations around the IC50 values of each drug. A matrix of concentrations, both above and below the IC50, should be tested to identify synergistic, additive, or antagonistic effects.
Q4: How can I assess for synergy between this compound and another compound?
Synergy can be assessed using various methods, such as the Chou-Talalay method, which calculates a Combination Index (CI).[4] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. Software like CompuSyn or SynergyFinder can be used for these calculations.[5]
Troubleshooting In Vitro Assays
Q5: My cell viability assay (e.g., MTT, CellTiter-Glo) results are inconsistent or show unexpected outcomes in my this compound combination study. What could be the cause?
Inconsistent results in viability assays can arise from several factors:
-
Assay Interference: Some compounds can interfere with the assay reagents. For example, compounds that alter cellular metabolism can affect the results of MTT assays, which are dependent on metabolic activity.[6] Consider using a different viability assay that relies on a different principle, such as measuring ATP levels (e.g., CellTiter-Glo) or cell membrane integrity (e.g., trypan blue exclusion).
-
Incorrect Incubation Times: Ensure that the incubation times for both the drug treatment and the assay itself are appropriate and consistent.
-
Cell Seeding Density: Inconsistent cell seeding can lead to variability in results. Ensure a uniform cell density across all wells.
Q6: I am not observing the expected increase in apoptosis with my this compound combination in an Annexin V/PI assay. What should I check?
Several factors could lead to a lack of expected apoptosis:
-
Suboptimal Drug Concentrations or Timing: The concentrations of one or both drugs may be too low, or the treatment duration may be too short. Apoptosis is a dynamic process, and the peak may be missed if the assay is performed too early or too late.
-
Cell Line Resistance: The cell line may have intrinsic or acquired resistance to one or both drugs.
-
Assay Protocol Issues:
-
Reagent Problems: Ensure that the Annexin V binding buffer contains sufficient calcium, as Annexin V binding to phosphatidylserine (B164497) is calcium-dependent.
-
Cell Handling: Harsh cell handling, such as excessive trypsinization, can damage cell membranes and lead to false positive results for both Annexin V and PI.
-
Compensation Issues in Flow Cytometry: Improper compensation settings can lead to spectral overlap between fluorochromes, resulting in inaccurate population gating.
-
Q7: I am observing high background apoptosis in my negative control group in a Caspase-3/7 activity assay. What could be the reason?
High background in caspase assays can be due to:
-
Unhealthy Cells: Using cells that are overgrown or have been passaged too many times can lead to spontaneous apoptosis.
-
Reagent Issues: Ensure that the assay reagents are properly stored and have not expired.
-
Contamination: Bacterial or mycoplasma contamination can induce apoptosis in cell cultures.
Troubleshooting Resistance
Q8: My cells are showing decreased sensitivity to the this compound combination over time. What are the potential mechanisms of resistance?
Resistance to Bcl-2 inhibitors like this compound, especially in combination, can be complex. Common mechanisms include:
-
Upregulation of other anti-apoptotic proteins: Cancer cells can compensate for Bcl-2 inhibition by upregulating other anti-apoptotic proteins like Mcl-1 and Bcl-xL.[1]
-
Mutations in the Bcl-2 protein: Mutations in the BH3 binding groove of Bcl-2 can reduce the binding affinity of this compound.[1]
-
Alterations in upstream signaling pathways: Changes in pathways that regulate the expression of Bcl-2 family proteins can contribute to resistance.[1]
Q9: How can I investigate the mechanism of resistance in my cell line?
To investigate resistance, you can:
-
Perform Western Blotting: Analyze the protein expression levels of Bcl-2 family members (Bcl-2, Mcl-1, Bcl-xL, Bax, Bak, Bim) to see if there are compensatory changes.
-
Sequence the Bcl-2 gene: Check for mutations in the BH3 binding groove.
-
Utilize other inhibitors: Test the sensitivity of your resistant cells to inhibitors of other anti-apoptotic proteins (e.g., Mcl-1 inhibitors) to see if the dependency has shifted.
Data Presentation
Table 1: Preclinical IC50 Values for this compound
| Cell Line | Cancer Type | This compound IC50 (nM) | Reference |
| RS4;11 | B-cell precursor leukemia | 5.5 | [7] |
| Molm13 | Acute Myeloid Leukemia | 6.4 | [7] |
Table 2: Clinical Efficacy of this compound Combination Therapies
| Combination | Patient Population | Objective Response Rate (ORR) | Reference |
| This compound + Ibrutinib | Waldenström Macroglobulinemia (Treatment-Naïve) | 90.9% | [2] |
| This compound + Rituximab | Waldenström Macroglobulinemia (BTKi-Naïve, R/R) | 37.5% | [2] |
| This compound + Acalabrutinib | CLL/SLL (R/R) | 98% | [8][9] |
| This compound + Acalabrutinib | CLL/SLL (Treatment-Naïve) | 100% | [9] |
| This compound + Azacitidine | R/R AML/MPAL | 40.4% | |
| This compound + Azacitidine | ND HR MDS/CMML | 80.0% |
R/R: Relapsed/Refractory; CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma; AML: Acute Myeloid Leukemia; MPAL: Mixed Phenotype Acute Leukemia; ND: Newly Diagnosed; HR: High-Risk; MDS: Myelodysplastic Syndromes; CMML: Chronic Myelomonocytic Leukemia.
Table 3: Common Grade ≥3 Treatment-Emergent Adverse Events (TEAEs) in this compound Combination Studies
| Adverse Event | This compound + Ibrutinib/Rituximab (WM) | This compound + Acalabrutinib/Rituximab (CLL/SLL) | This compound + Azacitidine (AML/HR MDS) | Reference |
| Neutropenia | 15.2% | 30% (Acalabrutinib combo), 28% (Rituximab combo) | 41.7% | [2][8] |
| Thrombocytopenia | 4.3% | 22% (all cohorts) | 26.2% | [2][8] |
| Anemia | 2.2% | 12% (Acalabrutinib combo), 10% (Rituximab combo) | 17.5% | [2][8] |
| Infection | - | 15% (Acalabrutinib combo), 10% (Rituximab combo) | - | [8] |
| Febrile Neutropenia | - | - | 35.0% | |
| Tumor Lysis Syndrome (TLS) | 4.3% | 1.1% (all cohorts) | Not reported | [2][8] |
WM: Waldenström Macroglobulinemia; CLL: Chronic Lymphocytic Leukemia; SLL: Small Lymphocytic Lymphoma; AML: Acute Myeloid Leukemia; HR MDS: High-Risk Myelodysplastic Syndromes.
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment using a Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in culture medium.
-
Treatment: Treat the cells with a matrix of drug concentrations, including single-agent controls and a vehicle control.
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours).
-
Assay: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn or SynergyFinder to calculate the Combination Index (CI) to determine synergy, additivity, or antagonism.[5]
Protocol 2: Apoptosis Assessment by Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment: Treat cells with this compound, the combination drug, single-agent controls, and a vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use a gentle dissociation reagent like AccuMax or TrypLE.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Be sure to include unstained and single-color controls for proper compensation and gating.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, and necrotic).
Mandatory Visualization
Caption: A general experimental workflow for this compound combination studies.
Caption: Signaling pathway of this compound combined with an MDM2 inhibitor.
Caption: Dual inhibition of BCR and apoptotic pathways with this compound and a BTK inhibitor.
References
- 1. Novel BCL-2 Inhibitor this compound in Relapsed or Refractory Chronic Lymphocytic Leukemia and Other Hematologic Malignancies: First-in-Human Open-Label Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ASCO – American Society of Clinical Oncology [asco.org]
- 3. This compound in Combination with Alrizomadlin Overcomes Venetoclax Resistance in Acute Myeloid Leukemia and Acute Lymphoblastic Leukemia: Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. firstwordpharma.com [firstwordpharma.com]
- 9. onclive.com [onclive.com]
Technical Support Center: Lisaftoclax (APG-2575)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Lisaftoclax (APG-2575), a novel, orally active, and selective B-cell lymphoma 2 (Bcl-2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as APG-2575) is a small-molecule inhibitor that selectively targets the anti-apoptotic protein Bcl-2.[1][2] In many hematologic malignancies, the overexpression of Bcl-2 prevents cancer cells from undergoing programmed cell death (apoptosis).[3][4] this compound functions as a BH3 mimetic, binding to the BH3 groove of Bcl-2 with high affinity (Ki < 0.1 nmol/L).[3][5] This action displaces pro-apoptotic proteins like BIM, which are normally sequestered by Bcl-2.[3][6] The release of these pro-apoptotic proteins leads to the activation of BAX/BAK, disruption of the mitochondrial outer membrane potential, and subsequent caspase-mediated apoptosis.[3][5]
Q2: In which cancer cell lines has this compound shown potent activity?
This compound has demonstrated strong antitumor activity across a variety of hematologic cancer cell lines.[3][5] It is particularly effective in cell lines dependent on Bcl-2 for survival.[3] The most sensitive cell lines include certain types of chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), acute lymphoblastic leukemia (ALL), and acute myeloid leukemia (AML).[3]
Q3: We are observing decreased sensitivity to this compound in our cell line over time. What are the potential mechanisms of resistance?
Resistance to Bcl-2 inhibitors like this compound can develop through several mechanisms:
-
Upregulation of other anti-apoptotic proteins: Cancer cells may compensate for Bcl-2 inhibition by increasing the expression of other anti-apoptotic proteins from the same family, such as Mcl-1 and Bcl-xL.[2] These proteins can then sequester pro-apoptotic proteins, rendering this compound less effective.[2]
-
Mutations in the Bcl-2 protein: Although less common, mutations in the BH3 binding groove of the Bcl-2 protein can reduce the binding affinity of this compound, thereby diminishing its inhibitory effect.[2]
-
Alterations in upstream signaling pathways: Changes in pathways that regulate the expression of Bcl-2 family proteins can also contribute to resistance.[2]
Q4: Can we use this compound in venetoclax-resistant models?
Preclinical studies have shown that this compound can be effective in venetoclax-resistant models.[2][7] This suggests that this compound may have a distinct binding profile or can overcome certain resistance mechanisms specific to venetoclax (B612062).[2] For instance, the combination of this compound with the MDM2 inhibitor alrizomadlin (B605068) has been shown to overcome venetoclax resistance, even in the presence of BCL-2 mutations.[7][8]
Troubleshooting Guides
Issue 1: Higher than expected IC50 value in a new cell line.
-
Possible Cause: The cell line may not be dependent on Bcl-2 for survival. It could have high basal expression of other anti-apoptotic proteins like Mcl-1 or Bcl-xL.[2][9]
-
Troubleshooting Steps:
-
Confirm Protein Expression: Use Western blot to determine the expression levels of Bcl-2, Mcl-1, and Bcl-xL in your cell line.[2][9]
-
Review Literature: Check for published data on the dependence of your specific cell line on different anti-apoptotic proteins.
-
Consider Combination Therapy: If high levels of Mcl-1 or Bcl-xL are present, consider combining this compound with an Mcl-1 inhibitor or a pan-Bcl-2 inhibitor to assess for synergistic effects.[2]
-
Issue 2: Inconsistent results in apoptosis assays (e.g., Annexin V) following this compound treatment.
-
Possible Cause: Experimental variability or issues with the assay protocol.[2]
-
Troubleshooting Steps:
-
Optimize Protocol: Ensure proper cell handling, accurate reagent concentrations, and appropriate incubation times.[2]
-
Include Proper Controls: Always use untreated, vehicle-treated (e.g., DMSO), and positive controls (a known apoptosis inducer) in your experiments.[2]
-
Verify with a Secondary Assay: Confirm apoptosis using a complementary method, such as a caspase activity assay (e.g., Caspase-Glo) or by measuring PARP cleavage via Western blot.[2][3]
-
Issue 3: Gradual increase in the IC50 of this compound over several passages.
-
Possible Cause: Development of acquired resistance.[2]
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response curve comparing the parental and suspected resistant cell lines to quantify the shift in IC50.[2]
-
Investigate Mechanism:
-
Test Combination Therapies: Based on the suspected mechanism of resistance, test combinations with inhibitors of Mcl-1, Bcl-xL, or other relevant signaling pathways (e.g., BTK inhibitors in B-cell malignancies).[2]
-
Data Presentation
Table 1: In Vitro Anti-proliferative Activity of this compound in Hematologic Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) |
| RPMI-8226 | Multiple Myeloma | 3.5 |
| KMS-11 | Multiple Myeloma | 4.2 |
| MOLP-8 | Multiple Myeloma | 2.8 |
| H929 | Multiple Myeloma | 1.5 |
| OPM-2 | Multiple Myeloma | >10,000 |
| U266 | Multiple Myeloma | >10,000 |
| RS4;11 | Acute Lymphoblastic Leukemia | 1.2 |
| MOLT-4 | Acute Lymphoblastic Leukemia | 0.8 |
| DOHH2 | Non-Hodgkin's Lymphoma | 5.6 |
| WSU-DLCL2 | Non-Hodgkin's Lymphoma | 4.3 |
Data adapted from preclinical studies. IC50 values were determined after a 72-hour incubation period.[6]
Experimental Protocols
Protocol 1: Cell Viability Assay using CellTiter-Glo®
This protocol is for assessing the effect of this compound on the viability of cancer cells by quantifying ATP.[6]
Materials:
-
This compound
-
DMSO
-
Desired cancer cell line
-
Complete culture medium
-
96-well white, clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Preparation of this compound Stock Solution:
-
Cell Culture and Seeding:
-
Culture cells in their recommended complete medium at 37°C in a humidified incubator with 5% CO2.[6]
-
Determine cell viability and concentration using a trypan blue exclusion assay.
-
Seed 5,000 to 10,000 cells per well in 90 µL of complete culture medium in a 96-well plate. The optimal seeding density should be determined for each cell line to ensure logarithmic growth over the 72-hour treatment period.[6]
-
-
Treatment with this compound:
-
Prepare serial dilutions of the 10 mM this compound stock solution in complete culture medium. A 10-point, 3-fold serial dilution starting from 1 µM is a common starting point.[6]
-
Add 10 µL of the diluted this compound solutions to the appropriate wells to reach a final volume of 100 µL per well.[6]
-
Include a vehicle control group (DMSO in culture medium) at the same final concentration as the highest drug concentration.[6]
-
-
Incubation and Luminescence Measurement:
-
Incubate the plate for 72 hours at 37°C.
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.[6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence of each well using a luminometer.[6]
-
-
Data Analysis:
-
Subtract the average luminescence of the background control wells (medium only) from all other wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the dose-response curve and calculate the IC50 value using appropriate software.
-
Visualizations
Caption: Mechanism of action of this compound in inducing apoptosis.
Caption: Experimental workflow for a cell viability assay.
Caption: Troubleshooting guide for this compound resistance.
References
- 1. Ascentage Pharma Announces Its Novel Bcl-2 Inhibitor this compound Approved by China NMPA, Ushering in a New Era for the Treatment of CLL/SLL - [ascentage.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound: Pioneering Advances in BCL-2 Inhibition for CLL/SLL Treatment | MolecularCloud [molecularcloud.org]
- 5. This compound (APG-2575) Is a Novel BCL-2 Inhibitor with Robust Antitumor Activity in Preclinical Models of Hematologic Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. This compound in Combination with Alrizomadlin Overcomes Venetoclax Resistance in Acute Myeloid Leukemia and Acute Lymphoblastic Leukemia: Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Addressing Hematologic Toxicities of Lisaftoclax in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for managing hematologic toxicities associated with the BCL-2 inhibitor, Lisaftoclax, in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What are the expected hematologic toxicities of this compound in animal models?
A1: Based on the mechanism of action of BCL-2 inhibitors and available preclinical data, the primary hematologic toxicities observed with this compound in animal models are expected to be neutropenia, thrombocytopenia, and to a lesser extent, anemia. Preclinical studies in mice have noted mildly lower red cell mass at high doses (e.g., 1,000 mg/kg/day) and mild decreases in mean corpuscular hemoglobin (MCH) and MCH concentration at doses of 300 mg/kg/day and higher in males and 100 mg/kg/day and higher in females. While specific data on white blood cells and platelets from animal studies are limited in public literature, these cytopenias are a known class effect of BCL-2 inhibitors.
Q2: What is the underlying mechanism of this compound-induced hematologic toxicities?
A2: this compound is a selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2).[1][2] BCL-2 plays a crucial role in the survival of various hematopoietic cells, including progenitor cells in the bone marrow. By inhibiting BCL-2, this compound disrupts the balance of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent apoptosis of these hematopoietic precursors.[1][2] This reduction in the production of mature blood cells manifests as neutropenia, thrombocytopenia, and anemia.
Q3: How soon after this compound administration should I expect to see hematologic changes?
A3: The onset of hematologic toxicities can vary depending on the animal model, dose, and administration schedule. For many cytotoxic and targeted agents, the nadir (lowest point) for neutrophils and platelets in rodents is often observed 5-10 days after treatment initiation. It is crucial to establish a timeline for your specific experimental conditions through regular monitoring of complete blood counts (CBCs).
Q4: Are the hematologic toxicities induced by this compound reversible?
A4: The hematologic toxicities associated with BCL-2 inhibitors are generally considered reversible upon cessation of treatment. The mechanism involves the induction of apoptosis in hematopoietic progenitors rather than permanent damage to the bone marrow stem cell pool. Once the drug is cleared, the surviving progenitor cells can resume proliferation and differentiation, leading to the recovery of peripheral blood counts.
Q5: When is it necessary to intervene for hematologic toxicities in my animal study?
A5: Intervention is typically warranted when hematologic toxicities become severe and lead to adverse clinical signs or are likely to impact the scientific integrity of the study. For example, severe neutropenia can increase the risk of opportunistic infections, and severe thrombocytopenia can lead to spontaneous bleeding. The specific thresholds for intervention should be defined in your animal care and use protocol and are often guided by institutional guidelines and the overall health of the animals.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Unexpectedly severe or rapid onset of neutropenia/thrombocytopenia | - Incorrect dosing of this compound.- High sensitivity of the specific animal strain or model.- Compromised health status of the animals prior to treatment. | - Verify the formulation and concentration of this compound.- Review and confirm the dosing calculations and administration technique.- Increase the frequency of CBC monitoring.- Consider a dose reduction in subsequent cohorts.- Consult with a veterinarian to assess the overall health of the animals. |
| Delayed recovery of blood counts after treatment cessation | - Prolonged drug exposure due to altered metabolism in the animal model.- Cumulative myelosuppression from multiple treatment cycles.- Underlying subclinical illness affecting bone marrow function. | - Allow for a longer washout period between treatment cycles.- Consider reducing the dose or the duration of treatment in subsequent cycles.- Implement supportive care measures, such as the administration of growth factors (see Experimental Protocols).- Perform a thorough health assessment of the animals, including evaluation for infections. |
| Concurrent anemia, neutropenia, and thrombocytopenia (pancytopenia) | - Broad-spectrum myelosuppression at high doses of this compound.- Off-target effects at supra-pharmacological concentrations.- Contribution from the underlying disease model (e.g., leukemia models with bone marrow infiltration). | - Monitor CBCs for all cell lineages closely.- If severe, consider a dose reduction or discontinuation of this compound.- Evaluate the bone marrow to assess cellularity and progenitor populations.- Differentiate between drug-induced toxicity and disease progression. |
| Inconsistent hematologic toxicity results between animals in the same group | - Variability in drug administration (e.g., incomplete oral gavage).- Individual animal differences in drug metabolism and sensitivity.- Subclinical infections in some animals. | - Ensure consistent and accurate drug administration techniques.- Increase the number of animals per group to improve statistical power.- Closely monitor animals for any signs of illness and exclude any with pre-existing conditions. |
Data Presentation
Table 1: Illustrative Hematologic Effects of this compound in Preclinical Models
Note: The following data is illustrative and based on qualitative descriptions from preclinical studies and typical findings for BCL-2 inhibitors. Researchers should establish dose-response relationships for their specific models.
| Parameter | Animal Model | Dose Level | Observation |
| Red Blood Cell (RBC) Mass | Mouse | 1000 mg/kg/day | Mildly lower than control |
| Mean Corpuscular Hemoglobin (MCH) | Mouse (Male) | ≥300 mg/kg/day | Mildly lower than control |
| MCH Concentration (MCHC) | Mouse (Female) | ≥100 mg/kg/day | Mildly lower than control |
| Absolute Neutrophil Count (ANC) | Rodent (Illustrative) | Therapeutic Doses | Moderate to severe dose-dependent reduction |
| Platelet Count | Rodent (Illustrative) | Therapeutic Doses | Mild to moderate dose-dependent reduction |
Experimental Protocols
Protocol 1: Monitoring Hematologic Toxicity in Rodents
-
Blood Collection:
-
Frequency: Collect blood at baseline (before the first dose), at expected nadir times (e.g., days 5, 7, and 10 post-treatment), and before each subsequent treatment cycle.
-
Method (Mouse): Use the submandibular or saphenous vein for serial sampling. For terminal collection, cardiac puncture can be performed under deep anesthesia.
-
Method (Rat): The tail vein or saphenous vein are suitable for serial sampling. Cardiac puncture is used for terminal collection.
-
Volume: Adhere to institutional guidelines for maximum blood withdrawal volumes (typically 7.5-10% of total blood volume every 2 weeks).
-
Anticoagulant: Collect blood in tubes containing EDTA to prevent coagulation for CBC analysis.
-
-
Complete Blood Count (CBC) Analysis:
-
Use a calibrated automated hematology analyzer validated for the specific animal species.
-
Parameters to analyze should include:
-
White Blood Cell (WBC) count
-
Red Blood Cell (RBC) count
-
Hemoglobin
-
Hematocrit
-
Mean Corpuscular Volume (MCV)
-
Mean Corpuscular Hemoglobin (MCH)
-
Mean Corpuscular Hemoglobin Concentration (MCHC)
-
Platelet count
-
-
Perform a manual differential count on a Wright-Giemsa stained blood smear to confirm automated differential results and assess cell morphology.
-
Protocol 2: Mitigation of Hematologic Toxicities in Mice
-
Management of Neutropenia:
-
Agent: Granulocyte Colony-Stimulating Factor (G-CSF; e.g., Filgrastim).
-
Dose and Administration: Administer G-CSF at a dose of 5-10 µg/kg/day via subcutaneous injection.
-
Schedule: Begin G-CSF administration 24 hours after this compound treatment and continue for 3-5 days or until the Absolute Neutrophil Count (ANC) has recovered to an acceptable level (e.g., >1.0 x 10³/µL).
-
-
Management of Thrombocytopenia:
-
Agent: Thrombopoietin (TPO) Receptor Agonist (e.g., Romiplostim).
-
Dose and Administration: Administer Romiplostim at a dose of 10-30 µg/kg as a single subcutaneous injection.
-
Schedule: Administer 24 hours after this compound treatment. A single dose is often sufficient to hasten platelet recovery.
-
Mandatory Visualizations
Caption: BCL-2 Inhibition Pathway in Hematopoietic Cells.
Caption: Workflow for Monitoring Hematologic Toxicity.
References
Lisaftoclax Technical Support Center: Pharmacokinetics and Drug-Drug Interactions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the pharmacokinetics (PK) and drug-drug interactions (DDI) of lisaftoclax (APG-2575). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Pharmacokinetics
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of this compound have been characterized in clinical trials involving patients with relapsed or refractory hematologic malignancies. Exposures to this compound have been shown to increase with doses ranging from 20 to 800 mg.[1] The following tables summarize the single-dose and steady-state pharmacokinetic parameters of this compound.
Table 1: Single-Dose Pharmacokinetic Parameters of this compound
| Dose Level (mg) | N | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·hr/mL) | t1/2 (hr) |
| 20 | 1 | 108 | 4.0 | 700 | 4.1 |
| 50 | 1 | 157 | 6.0 | 1230 | 5.1 |
| 100 | 1 | 382 | 4.0 | 2580 | 4.8 |
| 200 | 1 | 851 | 4.0 | 6210 | 5.5 |
| 400 | 3 | 1563 ± 451 | 4.0 ± 2.0 | 12500 ± 4100 | 6.2 ± 1.1 |
| 600 | 4 | 2450 ± 885 | 4.5 ± 1.0 | 20100 ± 7660 | 6.6 ± 1.5 |
| 800 | 3 | 2837 ± 1155 | 5.3 ± 1.2 | 25400 ± 11400 | 5.9 ± 0.8 |
Data presented as mean ± standard deviation for n>1. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Elimination half-life.
Table 2: Steady-State Pharmacokinetic Parameters of this compound (Day 28)
| Dose Level (mg) | N | Cmax,ss (ng/mL) | Tmax,ss (hr) | AUC0-24,ss (ng·hr/mL) |
| 400 | 3 | 2093 ± 685 | 4.0 ± 2.0 | 19900 ± 6800 |
| 600 | 4 | 3323 ± 1247 | 4.5 ± 1.0 | 31800 ± 12800 |
| 800 | 3 | 3900 ± 1601 | 5.3 ± 1.2 | 38400 ± 17800 |
Data presented as mean ± standard deviation. Cmax,ss: Maximum plasma concentration at steady state; Tmax,ss: Time to reach maximum plasma concentration at steady state; AUC0-24,ss: Area under the plasma concentration-time curve over a 24-hour dosing interval at steady state.
Experimental Protocols
Pharmacokinetic Analysis
-
Study Design: Pharmacokinetic parameters were assessed in a Phase 1, multicenter, open-label, single-agent dose-escalation study in adult patients with relapsed or refractory hematologic malignancies.[2]
-
Sample Collection: For pharmacokinetic analysis, blood samples were collected at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 3, 4, 6, 8, 12, and 24 hours) on Day 1 and Day 28 of the first treatment cycle.
-
Bioanalytical Method: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with validated software (e.g., Phoenix WinNonlin).
Pharmacokinetic Assessment Workflow for this compound.
Pharmacokinetics FAQs & Troubleshooting
-
Q1: What is the observed half-life of this compound and what are the implications for dosing?
-
A1: The average half-life of this compound ranges from approximately 4 to 6.6 hours.[1][2] This relatively short half-life supports a once-daily dosing regimen and allows for a rapid daily dose ramp-up, which may be more convenient for patients compared to drugs with longer half-lives that require weekly ramp-ups.[2]
-
-
Q2: We are observing lower than expected plasma concentrations of this compound in our in vivo animal study. What are some potential reasons?
-
A2: Several factors could contribute to lower than expected plasma concentrations. First, check the formulation and administration of the compound to ensure accurate dosing. Issues with solubility or stability of the formulation can lead to incomplete absorption. Second, consider the possibility of high first-pass metabolism in the species being studied. Finally, ensure the bioanalytical method is properly validated and that there are no issues with sample collection, processing, or storage that could lead to drug degradation.
-
-
Q3: Is there evidence of drug accumulation with once-daily dosing of this compound?
-
A3: Based on the available clinical data, there is no significant accumulation of this compound following once-daily dosing.[3]
-
Drug-Drug Interactions
Clinical Drug-Drug Interaction Data
Clinical studies have evaluated the potential for drug-drug interactions when this compound is co-administered with other anticancer agents.
Table 3: Summary of this compound Drug-Drug Interaction Studies
| Co-administered Drug | Study Population | Key Findings |
| Rituximab (B1143277) | Patients with CLL | No clinically significant pharmacokinetic interactions were observed. The PK profile of this compound was not altered by rituximab.[4] |
| Acalabrutinib (B560132) | Patients with CLL | No clinically significant pharmacokinetic interactions were observed. The PK profile of this compound was not altered by acalabrutinib.[4] |
Metabolic Pathway
The specific cytochrome P450 (CYP) enzymes responsible for the metabolism of this compound have not been detailed in the currently available public literature. Most orally administered small molecule drugs undergo metabolism by CYP enzymes in the liver.
General Metabolic Pathway for Small Molecule Drugs.
Drug-Drug Interactions FAQs & Troubleshooting
-
Q4: We are designing a preclinical study to evaluate a new combination therapy with this compound. What is the potential for drug-drug interactions?
-
A4: While clinical studies with rituximab and acalabrutinib have not shown significant DDIs, it is crucial to consider the metabolic profile of the new drug.[4] Since the specific CYP enzymes that metabolize this compound are not yet publicly known, it is advisable to conduct in vitro metabolism studies. A reaction phenotyping study using human liver microsomes and a panel of recombinant CYP enzymes can help identify the potential for metabolic DDIs.
-
-
Q5: Our in vitro DDI study suggests a potential interaction between this compound and a strong CYP3A4 inhibitor. How should we interpret this?
-
A5: If in vitro data suggest that this compound is a substrate of CYP3A4, co-administration with a strong CYP3A4 inhibitor could potentially increase the plasma concentration of this compound, which may lead to an increased risk of adverse events. Further investigation through a formal clinical DDI study would be warranted to determine the clinical significance of this interaction. It is important to note that this is a hypothetical scenario, as the specific metabolic pathways of this compound are not yet confirmed in the literature.
-
-
Q6: What is the recommended experimental approach to assess the potential of this compound to inhibit or induce CYP enzymes?
-
A6: A standard in vitro approach would involve incubating this compound with human liver microsomes and a panel of probe substrates for major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). The IC50 values for inhibition of each enzyme can then be determined. To assess induction potential, primary human hepatocytes can be treated with this compound, followed by measurement of CYP enzyme mRNA levels and activity.
-
Drug-Drug Interaction Assessment Workflow.
References
- 1. ASH 2021 | Ascentage Pharma Presents Latest Data from Two Studies of Bcl-2-Selective Inhibitor this compound (APG-2575), Including a China Study Demonstrating Complete Responses [prnewswire.com]
- 2. Novel BCL-2 Inhibitor this compound in Relapsed or Refractory Chronic Lymphocytic Leukemia and Other Hematologic Malignancies: First-in-Human Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytochrome P450 reaction-phenotyping: an industrial perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, tolerability, and pharmacokinetics of this compound (APG-2575)-based therapy in patients with chronic lymphocytic leukemia: Phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of BCL-2 Inhibitors: Lisaftoclax vs. Venetoclax in Chronic Lymphocytic Leukemia (CLL) Cell Lines
For Immediate Release
This guide provides a detailed comparison of two prominent B-cell lymphoma 2 (BCL-2) inhibitors, lisaftoclax (APG-2575) and venetoclax (B612062) (ABT-199), with a focus on their preclinical performance in Chronic Lymphocytic Leukemia (CLL) cell lines and other relevant hematologic malignancy models. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, binding affinities, and effects on cell viability and apoptosis, supported by experimental data and detailed protocols.
Executive Summary
Quantitative Performance Data
The following tables summarize the key quantitative data comparing the in vitro performance of this compound and venetoclax.
Table 1: BCL-2 Binding Affinity
| Compound | Target | Binding Affinity (Ki) |
| This compound (APG-2575) | BCL-2 | < 0.1 nmol/L[1] |
| Venetoclax (ABT-199) | BCL-2 | ≤ 0.01 nmol/L |
Table 2: In Vitro Cell Viability (IC50)
| Cell Line Type | This compound (APG-2575) IC50 | Venetoclax (ABT-199) IC50 | Fold Difference (Approx.) |
| Primary CLL Cells (n=4) | Lower than venetoclax | Higher than this compound | ~2-fold more potent[1] |
| Primary CLL Cells (n=10) | Lower than venetoclax | Higher than this compound | Statistically significant (P=0.0022)[1] |
| RS4;11 (ALL) | 3.6 nmol/L | Comparable to this compound | - |
| HL-60 (AML) | 2.4 nmol/L | Comparable to this compound | - |
| MV-4-11 (AML) | 1.9 nmol/L | Higher than this compound | - |
ALL: Acute Lymphoblastic Leukemia; AML: Acute Myeloid Leukemia
Table 3: Apoptosis Induction in Hematologic Malignancy Models
| Cell Line/Sample Type | Assay | This compound (APG-2575) | Venetoclax (ABT-199) | Key Findings |
| Multiple Myeloma & WMG Cell Lines | Caspase-3/7 Activation | Higher activation | Lower activation | This compound induced significantly higher caspase activation (P=0.0022 and P=0.0023, respectively)[2] |
| Primary Multiple Myeloma & WMG Samples | Annexin V-PI Staining | Higher percentage of apoptotic cells | Lower percentage of apoptotic cells | This compound induced significantly more apoptosis (P=0.0015 and P=0.0043, respectively)[2] |
WMG: Waldenström Macroglobulinemia
Mechanism of Action: BCL-2 Inhibition
Both this compound and venetoclax function by competitively binding to the BH3-binding groove of the anti-apoptotic protein BCL-2. This action displaces pro-apoptotic proteins like BIM, which are then free to activate BAX and BAK. The activation of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, culminating in apoptosis.[3] this compound has been shown to be more potent in disrupting the BCL-2:BIM complex compared to venetoclax.[1]
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Methodology:
-
Cell Seeding: Seed CLL cells in opaque-walled 96-well plates at a density of 1 x 104 cells per well in 100 µL of culture medium.
-
Compound Treatment: Add this compound or venetoclax at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere of 5% CO2.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.
-
Lysis: Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Analysis: Calculate the IC50 values by plotting the luminescence signal against the logarithm of the drug concentration and fitting the data to a four-parameter logistic curve.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Methodology:
-
Cell Treatment: Treat CLL cells with the desired concentrations of this compound, venetoclax, or vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls to set up compensation and quadrants.
-
Data Analysis: Quantify the percentage of live (Annexin V- and PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V- and PI-positive) cells.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro comparison of two BCL-2 inhibitors.
Conclusion
The preclinical data strongly suggest that this compound is a highly potent BCL-2 inhibitor with superior activity compared to venetoclax in various hematologic malignancy models, including primary CLL cells. Its enhanced ability to induce apoptosis and inhibit cell proliferation, coupled with a favorable pharmacokinetic profile observed in early clinical trials (notably a shorter dose ramp-up period), positions this compound as a promising next-generation therapeutic for CLL and other BCL-2-dependent cancers. Further head-to-head clinical studies are warranted to fully elucidate its comparative efficacy and safety profile in patients.
References
A Head-to-Head Comparison of Apoptosis-Inducing Activity: Lisaftoclax and Other BCL-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (BCL-2) protein family is a critical regulator of the intrinsic apoptotic pathway, making it a prime target for cancer therapy. The overexpression of anti-apoptotic BCL-2 proteins allows cancer cells to evade programmed cell death, contributing to tumor progression and resistance to treatment. This guide provides an objective comparison of the apoptosis-inducing activity of Lisaftoclax (APG-2575), a novel BCL-2 inhibitor, with other prominent BCL-2 inhibitors, Venetoclax (B612062) and Navitoclax. The comparison is supported by preclinical and clinical data, detailed experimental protocols, and visual diagrams of the signaling pathway and experimental workflows.
Mechanism of Action: Inhibiting the Inhibitors of Apoptosis
BCL-2 and its anti-apoptotic relatives, such as BCL-xL and MCL-1, prevent apoptosis by sequestering pro-apoptotic proteins like BIM, BID, and PUMA. This action inhibits the activation of BAX and BAK, which are essential for mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c, a key step in the caspase-dependent apoptotic cascade.
BCL-2 inhibitors, also known as BH3 mimetics, are small molecules designed to mimic the BH3 domain of pro-apoptotic proteins. They bind with high affinity to the hydrophobic groove of anti-apoptotic BCL-2 proteins, displacing the pro-apoptotic proteins. This "release" allows pro-apoptotic proteins to activate BAX and BAK, leading to MOMP, caspase activation, and ultimately, apoptosis.[1]
dot
Caption: BCL-2 signaling pathway and the mechanism of action of BCL-2 inhibitors.
Quantitative Comparison of BCL-2 Inhibitors
The following tables summarize the binding affinities and in vitro cytotoxic activities of this compound, Venetoclax, and Navitoclax against various cancer cell lines.
Table 1: Binding Affinity (Ki) of BCL-2 Inhibitors
| Inhibitor | Target | Binding Affinity (Ki) |
| This compound | BCL-2 | < 0.1 nM[2][3] |
| Venetoclax | BCL-2 | < 0.01 nM to 0.018 nM[4] |
| Navitoclax | BCL-2 | ≤ 1.0 nM |
| BCL-xL | ≤ 1.0 nM | |
| BCL-w | ≤ 1.0 nM |
Table 2: In Vitro Cytotoxicity (IC50) of BCL-2 Inhibitors in Hematological Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (nM) | Venetoclax IC50 (nM) | Navitoclax IC50 (µM) |
| RS4;11 | Acute Lymphoblastic Leukemia | 3.6[2] | ~1-10 | - |
| HL-60 | Acute Myeloid Leukemia | 2.4[2] | 4.06 µM (48h)[4] | - |
| MV4-11 | Acute Myeloid Leukemia | 1.9[2] | <0.1µM | - |
| OCI-AML3 | Acute Myeloid Leukemia | - | 11-42µM | - |
| MOLM13 | Acute Myeloid Leukemia | - | <0.1µM | - |
| Kasumi-1 | Acute Myeloid Leukemia | - | 5.4-6.8µM | - |
| KMS-11 | Multiple Myeloma | - | - | - |
| BCWM.1 | Waldenström Macroglobulinemia | - | - | - |
Note: IC50 values can vary depending on the experimental conditions and the specific cell line used.
Head-to-Head Preclinical Performance: this compound vs. Venetoclax
Recent preclinical studies have directly compared the apoptosis-inducing activity of this compound and Venetoclax in various hematological cancer models.
Cellular Uptake: this compound demonstrates a more rapid and efficient cellular uptake compared to Venetoclax.[2] In RPMI8226 and KMS-11 multiple myeloma cell lines, intracellular concentrations of this compound were significantly higher than those of Venetoclax at various time points.[2]
Caspase Activation: Treatment with this compound leads to a more potent activation of caspase-3/7, key executioner caspases in the apoptotic pathway, compared to Venetoclax in multiple myeloma and Waldenström macroglobulinemia cell lines.[5]
Apoptosis Induction: In primary patient samples of multiple myeloma and Waldenström macroglobulinemia, this compound induced a significantly higher percentage of apoptotic cells compared to Venetoclax.[5]
Modulation of BCL-2 Family Proteins: Both this compound and Venetoclax effectively disrupt the interaction between BCL-2 and the pro-apoptotic protein BIM.[2] Furthermore, treatment with this compound has been shown to increase the levels of the pro-death proteins BIM and Noxa.[5]
Experimental Protocols
References
- 1. Review of Venetoclax in CLL, AML and Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound (APG-2575) Is a Novel BCL-2 Inhibitor with Robust Antitumor Activity in Preclinical Models of Hematologic Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structures of BCL-2 in complex with venetoclax reveal the molecular basis of resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Lisaftoclax and Venetoclax in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two selective B-cell lymphoma 2 (BCL-2) inhibitors: lisaftoclax (APG-2575) and venetoclax (B612062) (ABT-199). The following sections detail their comparative efficacy in preclinical xenograft models of various hematologic malignancies, supported by experimental data and detailed methodologies.
Mechanism of Action: Targeting the Apoptotic Pathway
Both this compound and venetoclax are BH3 mimetics that selectively bind to the anti-apoptotic protein BCL-2.[1][2] In many hematologic cancers, BCL-2 is overexpressed, sequestering pro-apoptotic proteins like BIM, which prevents cancer cells from undergoing programmed cell death (apoptosis).[3][4] By binding to BCL-2, this compound and venetoclax displace these pro-apoptotic proteins, allowing for the activation of BAX and BAK.[5][6] This activation leads to mitochondrial outer membrane permeabilization and subsequent caspase-mediated apoptosis, ultimately resulting in cancer cell death.[1][2] this compound has been shown to selectively bind to BCL-2 with a high affinity (Ki < 0.1 nmol/L) and disrupt BCL-2:BIM complexes.[1][2][7]
In Vivo Efficacy in Xenograft Models
This compound has demonstrated robust antitumor activity as a single agent in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of hematologic cancers. The following tables summarize the head-to-head comparative data with venetoclax.
Table 1: Comparison in Acute Lymphoblastic Leukemia (ALL) Xenograft Model
| Parameter | This compound | Venetoclax | Vehicle |
| Cell Line | RS4;11 | RS4;11 | RS4;11 |
| Dosage | 6.25, 25, 50, 100 mg/kg (oral, once daily) | 25 mg/kg (oral, once daily) | - |
| Treatment Duration | 14 days | 14 days | - |
| Tumor Growth Inhibition (T/C %) | 60% (at 6.25 mg/kg), peaking at 4% (at 100 mg/kg) | - | - |
| Outcome | Dose-dependent tumor growth inhibition. | - | - |
| Toxicity | No apparent changes in body weight. | - | - |
| Source | [1] | [1] | [1] |
Table 2: Comparison in Diffuse Large B-Cell Lymphoma (DLBCL) Xenograft Model
| Parameter | This compound | Venetoclax | Vehicle |
| Cell Line | Toledo | Toledo | Toledo |
| Dosage | 100 mg/kg (oral, once daily) | 100 mg/kg (oral, once daily) | - |
| Outcome | Tumor growth inhibition proportional to dose, with greatest inhibition at 100 mg/kg. | - | - |
| Source | [1] | [1] | [1] |
Table 3: Comparison in Multiple Myeloma Xenograft Model
| Parameter | This compound | Venetoclax | Vehicle |
| Cell Line | KMS-11 (Luc-labeled) | KMS-11 (Luc-labeled) | KMS-11 (Luc-labeled) |
| Dosage | 100 mg/kg | 100 mg/kg | - |
| Measurement | Bioluminescent signal intensity (Total Flux) | Bioluminescent signal intensity (Total Flux) | - |
| Outcome at Day 20 | Significant reduction in tumor burden (p=0.0010 vs. vehicle). | No statistical difference compared to this compound. | - |
| Survival | Median survival of 25 days. | - | Median survival of 21 days. |
| Biomarkers in Tumors | Decreased Ki67, significantly increased cleaved caspase-3 (p=0.0220 vs. vehicle). | - | - |
| Toxicity | Well tolerated with no significant decrease in body weight. | - | - |
| Source | [1] | [1] | [1] |
Table 4: Comparison in Waldenström Macroglobulinemia (WM) Xenograft Model
| Parameter | This compound | Venetoclax | Vehicle |
| Model Type | Patient-Derived Xenograft (PDX) from an ibrutinib-resistant patient | Patient-Derived Xenograft (PDX) from an ibrutinib-resistant patient | - |
| Dosage | 100 mg/kg (once daily) | 100 mg/kg (once daily) | - |
| Treatment Duration | 29 days | 29 days | - |
| Tumor Volume | Significantly greater tumor growth inhibition compared to venetoclax (p=0.0002). | - | - |
| Survival | Significantly longer survival compared to venetoclax (p=0.002). | - | - |
| Source | [8] | [8] | [8] |
Experimental Protocols
The following outlines the general methodology employed in the xenograft studies cited in this guide.
1. Cell Lines and Culture:
-
Hematologic cancer cell lines (e.g., RS4;11, Toledo, KMS-11) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[1]
-
Cells were maintained in a humidified incubator at 37°C with 5% CO2.
2. Xenograft Model Establishment:
-
Female immunodeficient mice (e.g., NOD/SCID gamma - NSG) were used for tumor implantation.[8]
-
A specific number of cancer cells (e.g., 5 x 10^6) were suspended in a mixture of media and Matrigel and injected subcutaneously into the flank of each mouse.[9]
-
For patient-derived xenograft (PDX) models, tumor fragments from patients were implanted into the mice.[8]
3. Drug Administration and Dosing:
-
Once tumors reached a predetermined average size (e.g., 200 mm³), mice were randomized into treatment and control groups.[9]
-
This compound and venetoclax were administered orally, typically once daily, at specified dosages.[1][8] The vehicle solution was administered to the control group.
4. Efficacy Evaluation:
-
Tumor volumes were measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.[1]
-
For luciferase-expressing cell lines, tumor burden was monitored using bioluminescent imaging.[1]
-
Body weight was monitored as an indicator of toxicity.[1]
-
Survival was monitored, and Kaplan-Meier survival curves were generated.[1]
5. Pharmacodynamic and Biomarker Analysis:
-
At the end of the study, tumors were resected for further analysis.
-
Immunohistochemistry (IHC) was performed to assess protein expression levels of biomarkers such as Ki67 (proliferation marker) and cleaved caspase-3 (apoptosis marker).[1]
-
Advanced electrochemiluminescence assays (ECLA) were used to quantify protein-protein complexes (e.g., BCL-2:BIM) in tumor tissues to confirm target engagement.[1]
Summary and Conclusion
The preclinical data from xenograft models demonstrate that this compound is a potent BCL-2 inhibitor with robust antitumor activity against a range of hematologic malignancies. In direct comparisons, this compound shows comparable efficacy to venetoclax in some models (e.g., multiple myeloma) and superior efficacy in others, particularly in a patient-derived xenograft model of ibrutinib-resistant Waldenström macroglobulinemia where it led to significantly greater tumor growth inhibition and prolonged survival.[1][8] Both drugs appear to be well-tolerated at the doses tested in these preclinical models. These findings underscore the potential of this compound as a promising therapeutic agent for hematologic cancers.[1][7] Further clinical investigation is warranted to translate these preclinical findings to patient outcomes.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. researchgate.net [researchgate.net]
- 3. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 4. VENCLEXTA® (venetoclax tablets) | Mechanism Of Action [venclextahcp.com]
- 5. Frontiers | Mechanisms of action of the BCL-2 inhibitor venetoclax in multiple myeloma: a literature review [frontiersin.org]
- 6. Pathways and mechanisms of venetoclax resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (APG-2575) Is a Novel BCL-2 Inhibitor with Robust Antitumor Activity in Preclinical Models of Hematologic Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Venetoclax-based rational combinations are effective in models of MYCN-amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Validating BCL-2 as the Direct Target of APG-2575: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data and methodologies used to validate B-cell lymphoma 2 (BCL-2) as the direct target of APG-2575 (lisaftoclax). We will compare its performance with other known BCL-2 inhibitors, offering a comprehensive resource for researchers in oncology and drug development.
Executive Summary
APG-2575 is a novel, orally bioavailable small-molecule inhibitor that has demonstrated high affinity and selectivity for the anti-apoptotic protein BCL-2.[1] Extensive preclinical studies have validated its mechanism of action as a BCL-2 homology 3 (BH3) mimetic, which functions by disrupting the interaction between BCL-2 and pro-apoptotic proteins like BIM. This disruption triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells that overexpress BCL-2. This guide will delve into the key experiments that substantiate these claims.
Comparative Analysis of Binding Affinity
The direct interaction between APG-2575 and BCL-2 has been quantified and compared with other relevant BCL-2 family inhibitors, such as Venetoclax (ABT-199) and Navitoclax (ABT-263). The binding affinities are typically determined using a fluorescence polarization competitive binding assay.
| Compound | BCL-2 (Ki, nM) | BCL-XL (Ki, nM) | MCL-1 (Ki, nM) | Selectivity for BCL-2 |
| APG-2575 | < 0.1 | >1000 | >1000 | High |
| Venetoclax (ABT-199) | < 0.01 | 4800 | >4400 | High |
| Navitoclax (ABT-263) | 0.01 | 0.005-0.061 | - | Dual BCL-2/BCL-XL |
Table 1: Comparative binding affinities of APG-2575 and other BCL-2 inhibitors to BCL-2 family proteins. Data compiled from multiple sources.
Experimental Protocols
Fluorescence Polarization (FP) Competitive Binding Assay
This assay directly measures the binding affinity of APG-2575 to BCL-2.
Methodology:
-
Principle: A fluorescently labeled BH3 peptide that binds to BCL-2 produces a high fluorescence polarization signal. APG-2575 competes with this peptide for binding to BCL-2, causing a decrease in the signal. The concentration of APG-2575 required to displace 50% of the fluorescent peptide (IC50) is used to calculate the binding affinity (Ki).
-
Reagents: Recombinant human BCL-2 protein, fluorescently labeled BIM BH3 peptide, and test compounds (APG-2575, Venetoclax).
-
Procedure:
-
Recombinant BCL-2 protein is incubated with the fluorescently labeled BIM BH3 peptide.
-
Serial dilutions of APG-2575 or other competitor compounds are added to the mixture.
-
The fluorescence polarization is measured after incubation.
-
The IC50 values are determined from the dose-response curves and used to calculate the Ki values.
-
Co-Immunoprecipitation (Co-IP)
This technique demonstrates the disruption of the BCL-2/BIM protein-protein interaction within cancer cells.
Methodology:
-
Principle: An antibody specific to BCL-2 is used to pull down BCL-2 and any associated proteins from cell lysates. By comparing the amount of BIM that co-precipitates with BCL-2 in treated versus untreated cells, the disruptive effect of APG-2575 can be quantified.
-
Cell Lines: Hematologic cancer cell lines with high BCL-2 expression (e.g., RS4;11, Toledo).
-
Procedure:
-
Cells are treated with APG-2575 or a vehicle control.
-
Cells are lysed to release cellular proteins.
-
An anti-BCL-2 antibody is added to the lysates to immunoprecipitate BCL-2 complexes.
-
The immunoprecipitated proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against BCL-2 and BIM.
-
Cellular Apoptosis Assays
These assays measure the downstream effect of BCL-2 inhibition, which is the induction of apoptosis.
Methodology:
-
Principle: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is used to quantify apoptotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer cell membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis/necrosis).
-
Cell Lines: Various hematologic cancer cell lines.
-
Procedure:
-
Cells are treated with varying concentrations of APG-2575.
-
After incubation, cells are harvested and stained with fluorescently labeled Annexin V and PI.
-
The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.
-
Cellular Activity and Selectivity
The efficacy of APG-2575 in inducing cell death is evaluated in various cancer cell lines and compared to other BCL-2 inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric.
| Cell Line | BCL-2 Dependence | APG-2575 IC50 (nM) | Venetoclax IC50 (nM) |
| RS4;11 | High | 1.2 | 3.5 |
| MOLM-13 | High | 8.7 | 25.4 |
| H929 | Low | >1000 | >1000 |
Table 2: Comparative cellular activity of APG-2575 and Venetoclax in BCL-2 dependent and independent cell lines.
Mechanism of Action: The BCL-2 Apoptotic Pathway
APG-2575 acts as a BH3 mimetic to inhibit BCL-2, thereby promoting apoptosis.
Conclusion
The presented data from biochemical and cellular assays provide strong evidence for the direct and selective targeting of BCL-2 by APG-2575. Its high binding affinity, ability to disrupt the BCL-2:BIM complex, and potent induction of apoptosis in BCL-2-dependent cancer cells validate its mechanism of action. The comparative data indicates that APG-2575 is a highly effective BCL-2 inhibitor with a promising therapeutic potential in hematologic malignancies.
References
A Comparative Analysis of Cellular Uptake Efficiency: Lisaftoclax vs. Venetoclax
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cellular uptake efficiency of two prominent B-cell lymphoma 2 (BCL-2) inhibitors: Lisaftoclax (APG-2575) and Venetoclax (ABT-199). This analysis is based on available preclinical and clinical data.
While direct comparative studies quantifying the cellular uptake efficiency of this compound versus Venetoclax are not extensively available in peer-reviewed literature, this guide synthesizes existing data to provide insights into their respective cellular penetration capabilities.
Executive Summary
This compound, a novel BCL-2 inhibitor, has been described as entering malignant cells rapidly, reaching a plateau within 2 hours in preclinical models.[1] Venetoclax, the first FDA-approved BCL-2 inhibitor, has well-characterized pharmacokinetic properties, though specific data on its rate of cellular uptake is not as explicitly detailed in publicly available literature. Both drugs are orally bioavailable and effectively engage their intracellular target, BCL-2, to induce apoptosis in cancer cells.
Comparative Data on Cellular Uptake and Pharmacokinetics
Direct quantitative data on the cellular uptake efficiency of this compound and Venetoclax in a head-to-head comparison is limited. However, pharmacokinetic parameters from clinical studies can provide indirect insights into the absorption and distribution of these drugs.
| Parameter | This compound (APG-2575) | Venetoclax (ABT-199) |
| Time to Maximum Plasma Concentration (Tmax) | 3 to 8 hours[2] | 5 to 8 hours[3] |
| Cellular Uptake Description | Entered malignant cells rapidly, reached plateau in 2 hours (preclinical)[1] | Data not explicitly available in comparative studies. |
| Half-life (t1/2) | Not explicitly stated in the provided results. | Approximately 26 hours in cancer patients[4] |
| Bioavailability | Orally active[5] | Increased 3- to 5-fold with food[3] |
Note: The data presented above is derived from separate clinical and preclinical studies and may not be directly comparable due to differences in study design, patient populations, and methodologies.
Experimental Protocols for Measuring Cellular Uptake
To quantitatively assess the cellular uptake of small molecule inhibitors like this compound and Venetoclax, several established methodologies can be employed. The following is a generalized protocol that can be adapted for a comparative study.
Objective: To quantify and compare the intracellular concentration of this compound and Venetoclax in a relevant cancer cell line over time.
Materials:
-
Cancer cell line (e.g., a hematologic malignancy cell line)
-
This compound and Venetoclax
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Analytical instrumentation (e.g., Liquid Chromatography with tandem Mass Spectrometry - LC-MS/MS)
Methodology:
-
Cell Culture: Culture the selected cancer cell line to a desired confluency in appropriate culture vessels.
-
Drug Incubation: Treat the cells with equimolar concentrations of this compound and Venetoclax for various time points (e.g., 0.5, 1, 2, 4, 8, and 24 hours). Include a vehicle-treated control group.
-
Cell Harvesting and Washing: At each time point, aspirate the drug-containing medium and wash the cells multiple times with ice-cold PBS to remove any extracellular drug.
-
Cell Lysis: Lyse the washed cells using a suitable lysis buffer to release the intracellular contents.
-
Quantification by LC-MS/MS: Analyze the cell lysates using a validated LC-MS/MS method to determine the intracellular concentration of this compound and Venetoclax.
-
Data Analysis: Normalize the intracellular drug concentration to the cell number or total protein content. Plot the intracellular concentration against time to determine the uptake kinetics for each drug.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the context of this comparison, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: BCL-2 signaling pathway and points of inhibition by this compound and Venetoclax.
Caption: A generalized experimental workflow for comparing the cellular uptake of small molecules.
Conclusion
References
- 1. This compound (APG-2575) Is a Novel BCL-2 Inhibitor with Robust Antitumor Activity in Preclinical Models of Hematologic Malignancy [pubmed.ncbi.nlm.nih.gov]
- 2. Novel BCL-2 Inhibitor this compound in Relapsed or Refractory Chronic Lymphocytic Leukemia and Other Hematologic Malignancies: First-in-Human Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetics and pharmacodynamics of venetoclax, a selective B‐cell lymphoma‐2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Predictors of Venetoclax Pharmacokinetics in Chronic Lymphocytic Leukemia and Non-Hodgkin's Lymphoma Patients: a Pooled Population Pharmacokinetic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Model‐Informed Dosing of Venetoclax in Healthy Subjects: An Exposure−Response Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Selectivity of Lisaftoclax: A Comparative Guide to BCL-2 over BCL-xL Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Lisaftoclax (APG-2575), a novel B-cell lymphoma 2 (BCL-2) inhibitor, with a focus on its selectivity for BCL-2 over B-cell lymphoma-extra large (BCL-xL). The following sections present supporting experimental data, detailed methodologies for key experiments, and visual diagrams to elucidate signaling pathways and experimental workflows.
Quantitative Data Presentation: Binding Affinities of BCL-2 Family Inhibitors
The selectivity of a BCL-2 family inhibitor is a critical determinant of its therapeutic window, as on-target inhibition of BCL-xL is associated with toxicities such as thrombocytopenia.[1][2] The following table summarizes the binding affinities of this compound and the established BCL-2 inhibitor, Venetoclax, for BCL-2 and BCL-xL.
| Compound | Target | Binding Affinity (Ki) | Binding Affinity (IC50) |
| This compound | BCL-2 | < 0.1 nmol/L[1][3][4] | 2 nM[5][6][7] |
| BCL-xL | Weaker affinity than for BCL-2[1] | 5.9 nM[5][6] | |
| Venetoclax | BCL-2 | Sub-nanomolar | - |
| BCL-xL | Weaker affinity than for BCL-2 | - |
Note: Lower Ki and IC50 values indicate higher binding affinity. Data presented is compiled from multiple preclinical studies. A direct head-to-head comparison in a single study showed a very similar binding profile for this compound and Venetoclax.[1]
Experimental Protocols
Fluorescence Polarization (FP) Assay for Binding Affinity
This biochemical assay quantitatively determines the binding affinity of an inhibitor to its target protein.
Principle: The assay measures the change in the polarization of fluorescently labeled BH3 peptide upon binding to a BCL-2 family protein. A small, rapidly tumbling fluorescent peptide has low polarization. When bound to a larger protein (e.g., BCL-2), the complex tumbles slower, resulting in higher polarization. In a competitive assay, an unlabeled inhibitor will displace the fluorescent peptide, leading to a decrease in polarization.
Detailed Methodology:
-
Reagent Preparation:
-
Recombinant human BCL-2 and BCL-xL proteins are purified.
-
A fluorescently labeled BH3 peptide (e.g., FITC-labeled BIM BH3 peptide) is synthesized.
-
Assay buffer (e.g., 20 mM phosphate (B84403) buffer, pH 7.4, 50 mM NaCl, 1 mM EDTA, and 0.05% Tween-20) is prepared.
-
Serial dilutions of this compound and comparator compounds are prepared in DMSO.
-
-
Assay Procedure:
-
In a 384-well black plate, the BCL-2 or BCL-xL protein is incubated with the fluorescently labeled BH3 peptide at concentrations optimized to yield a stable, high polarization signal.
-
The test compounds (e.g., this compound, Venetoclax) at various concentrations are added to the wells.
-
The plate is incubated at room temperature for a specified period (e.g., 2 hours) to reach binding equilibrium.
-
-
Data Acquisition and Analysis:
-
Fluorescence polarization is measured using a plate reader equipped with appropriate filters for the fluorophore.
-
The IC50 value, the concentration of the inhibitor that displaces 50% of the fluorescent peptide, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent ligand and its affinity for the protein.
-
Co-Immunoprecipitation (Co-IP) for Target Engagement in Cells
This cell-based assay is used to demonstrate that the inhibitor disrupts the interaction between BCL-2 and its pro-apoptotic binding partners (e.g., BIM) within a cellular context.
Principle: An antibody specific to a target protein (e.g., BCL-2) is used to pull down the protein from a cell lysate. If another protein (e.g., BIM) is bound to the target, it will be pulled down as well. The presence of the co-immunoprecipitated protein is then detected by Western blotting. A selective inhibitor will disrupt this interaction, leading to a reduced amount of the co-precipitated protein.
Detailed Methodology:
-
Cell Culture and Treatment:
-
A hematologic cancer cell line endogenously expressing BCL-2 and BIM (e.g., RS4;11) is cultured to an appropriate density.
-
Cells are treated with either a vehicle control (e.g., DMSO) or varying concentrations of this compound for a specified time (e.g., 4-24 hours).
-
-
Cell Lysis:
-
Cells are harvested and washed with cold phosphate-buffered saline (PBS).
-
The cell pellet is resuspended in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors) and incubated on ice to lyse the cells and release the protein complexes.
-
The lysate is centrifuged to pellet cellular debris, and the supernatant containing the protein complexes is collected.
-
-
Immunoprecipitation:
-
An antibody specific for BCL-2 is added to the cleared cell lysate and incubated with gentle rotation at 4°C to allow the antibody to bind to BCL-2 and its associated proteins.
-
Protein A/G-conjugated beads (e.g., agarose (B213101) or magnetic beads) are added to the lysate and incubated to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
The bound protein complexes are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
The eluted samples are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for BCL-2 and BIM, followed by incubation with appropriate HRP-conjugated secondary antibodies.
-
The protein bands are visualized using a chemiluminescence detection system. A decrease in the amount of BIM co-precipitated with BCL-2 in the this compound-treated samples compared to the control indicates target engagement and disruption of the protein-protein interaction.[1][3]
-
Annexin V and Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to quantify the percentage of cells undergoing apoptosis after treatment with an inhibitor.
Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Cancer cell lines are seeded in 6-well plates and allowed to adhere overnight.
-
Cells are treated with this compound or a vehicle control for a predetermined time (e.g., 24, 48, or 72 hours).
-
-
Cell Staining:
-
Both floating and adherent cells are collected and washed with cold PBS.
-
The cells are resuspended in 1X Annexin V binding buffer.
-
FITC-conjugated Annexin V and PI staining solution are added to the cell suspension.
-
The cells are incubated for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
The stained cells are analyzed on a flow cytometer.
-
Four populations of cells can be distinguished:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by this compound.
-
Mandatory Visualizations
Caption: BCL-2 family signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for a Fluorescence Polarization (FP) competitive binding assay.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Novel BCL-2 Inhibitor this compound in Relapsed or Refractory Chronic Lymphocytic Leukemia and Other Hematologic Malignancies: First-in-Human Open-Label Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound (APG-2575) Is a Novel BCL-2 Inhibitor with Robust Antitumor Activity in Preclinical Models of Hematologic Malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Overcoming Venetoclax Resistance: A Comparative Analysis of Lisaftoclax
For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies like venetoclax (B612062) presents a significant challenge. This guide provides a comparative analysis of lisaftoclax (APG-2575), a novel BCL-2 inhibitor, and its efficacy in venetoclax-resistant settings, supported by preclinical and clinical data.
This compound, both as a monotherapy and in combination, has demonstrated the ability to overcome resistance to venetoclax, a cornerstone of treatment for various hematologic malignancies. This efficacy is attributed to its distinct mechanism of action that addresses the key molecular drivers of venetoclax resistance.
Executive Summary of Comparative Efficacy
Preclinical and clinical studies have shown that this compound is effective against venetoclax-resistant cancers. In preclinical models of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), this compound, particularly in combination with the MDM2 inhibitor alrizomadlin (B605068), has been shown to resensitize resistant cells to apoptosis.[1][2][3] Clinical data from Phase Ib/II studies have further substantiated these findings, demonstrating meaningful clinical responses in patients with myeloid malignancies who are refractory to venetoclax.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies, highlighting the performance of this compound in venetoclax-sensitive and -resistant settings.
Table 1: In Vitro Efficacy of this compound in Venetoclax-Sensitive and -Resistant Leukemia Cell Lines
| Cell Line | Cancer Type | Venetoclax Sensitivity | This compound IC50 (nM) | Venetoclax IC50 (nM) | Fold Change in Venetoclax Resistance |
| RS4;11 | Acute Lymphoblastic Leukemia | Sensitive | 3.6 | ~40 | N/A |
| RS4;11199R | Acute Lymphoblastic Leukemia | Resistant | Not explicitly stated as monotherapy | >10,000 | >250 |
| RS4;11 BCL-2 G101V | Acute Lymphoblastic Leukemia | Resistant | Not explicitly stated as monotherapy | >10,000 | >250 |
| RS4;11 BCL-2 D103E | Acute Lymphoblastic Leukemia | Resistant | Not explicitly stated as monotherapy | >10,000 | >250 |
| RS4;11 BCL-2 G101V/D103E | Acute Lymphoblastic Leukemia | Resistant | Not explicitly stated as monotherapy | >10,000 | >250 |
| RS4;11 BCL-2 V156D | Acute Lymphoblastic Leukemia | Resistant | Not explicitly stated as monotherapy | >10,000 | >10 |
Data adapted from Zhai et al., 2023.[1] Note: The study focused on the synergistic effects of this compound and alrizomadlin in resistant lines, and monotherapy IC50 values for this compound in these specific resistant lines were not the primary focus.
Table 2: In Vivo Efficacy of this compound in a Venetoclax-Resistant Xenograft Model
| Treatment Group | Dosing | Tumor Growth Inhibition (T/C%) | Survival Benefit |
| Vehicle | - | - | - |
| Venetoclax | 100 mg/kg, daily | Low sensitivity | - |
| This compound + Alrizomadlin | 100 mg/kg each, daily | Significant antitumor activity | Prolonged survival |
Data from a venetoclax-resistant RS4;11¹⁹⁹ᴿ cell line-derived xenograft (CDX) model as described in Zhai et al., 2023.[1] T/C% represents the tumor growth in the treated group versus the control group.
Table 3: Clinical Efficacy of this compound in Venetoclax-Refractory Patients
| Malignancy | Patient Population | Treatment | Overall Response Rate (ORR) |
| Relapsed/Refractory AML/MPAL | Venetoclax-Refractory | This compound + Azacitidine | 31.8% |
| Relapsed/Refractory HR-MDS | Venetoclax-Refractory | This compound + Azacitidine | 50% |
Data presented at the ASCO 2025 Annual Meeting.[4][5]
Signaling Pathways and Mechanisms of Action
Venetoclax resistance is often mediated by the upregulation of other anti-apoptotic proteins, primarily Myeloid Cell Leukemia-1 (MCL-1) and B-cell lymphoma-extra large (BCL-xL). These proteins can sequester pro-apoptotic proteins like BIM, thereby preventing apoptosis even when BCL-2 is inhibited by venetoclax.[6]
This compound, particularly in combination with agents like the MDM2 inhibitor alrizomadlin, overcomes this resistance by a multi-pronged approach. Alrizomadlin downregulates the expression of MCL-1 and BCL-xL while upregulating the pro-apoptotic protein BAX.[1][3] This "priming" of the cancer cells renders them more susceptible to BCL-2 inhibition by this compound.
Caption: Overcoming Venetoclax Resistance with this compound and Alrizomadlin.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Materials:
-
Cancer cell lines (venetoclax-sensitive and -resistant)
-
Complete cell culture medium
-
This compound and Venetoclax
-
96-well opaque-walled multiwell plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Dilute cells to the desired seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24 hours.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and venetoclax in complete culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include vehicle control wells (medium with DMSO).
-
Incubate the plate for 72 hours.
-
-
ATP Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the drug concentration to determine the IC50 values.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells after drug treatment.
-
Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls to set up compensation and gates.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Workflow for Preclinical Evaluation of this compound.
Conclusion
The available preclinical and emerging clinical data strongly suggest that this compound, particularly when used in rational combinations, represents a promising therapeutic strategy to overcome both intrinsic and acquired resistance to venetoclax. Its ability to address key resistance mechanisms, such as the upregulation of MCL-1 and BCL-xL, positions it as a valuable next-generation BCL-2 inhibitor. Further clinical investigation is warranted to fully elucidate its role in the treatment of hematologic malignancies in the venetoclax-resistant setting.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Mechanisms of venetoclax resistance and solutions [frontiersin.org]
- 3. This compound in Combination with Alrizomadlin Overcomes Venetoclax Resistance in Acute Myeloid Leukemia and Acute Lymphoblastic Leukemia: Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Live from ASCO 2025 | Ascentage Pharma Presents Clinical Data on Bcl-2 Inhibitor this compound in Venetoclax-Refractory Patients in Oral Report - [ascentage.com]
- 5. Ascentage Pharma Announces Clinical Data of this compound, Which Shows Therapeutic Potential in Venetoclax-Refractory Patients, Selected for Oral Report at ASCO 2025 - [ascentage.com]
- 6. Progress in understanding the mechanisms of resistance to BCL-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the BH3 Mimetic Profiling of Lisaftoclax
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them compelling targets in oncology. Overexpression of anti-apoptotic BCL-2 proteins, such as BCL-2, BCL-xL, and MCL-1, is a common mechanism by which cancer cells evade programmed cell death. BH3 mimetic drugs are a class of targeted therapies designed to inhibit these pro-survival proteins, thereby restoring the natural process of apoptosis.
Lisaftoclax (APG-2575) is a novel, orally bioavailable small molecule that acts as a selective BCL-2 inhibitor.[1] It functions as a BH3 mimetic by binding with high affinity to the BH3-binding groove of the BCL-2 protein.[1] This action displaces pro-apoptotic "BH3-only" proteins like BIM, which are then free to activate the effector proteins BAX and BAK.[1] The subsequent oligomerization of BAX and BAK leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and caspase activation, culminating in apoptosis.[1]
This guide provides a comparative analysis of the BH3 mimetic profile of this compound against other well-characterized BCL-2 family inhibitors, Venetoclax and Navitoclax. We present available experimental data on binding affinities and cellular activity, along with detailed protocols for key assays used in their evaluation.
Comparative BH3 Mimetic Profiling
The efficacy and selectivity of BH3 mimetics are critical determinants of their therapeutic window. The following tables summarize the available quantitative data for this compound in comparison to Venetoclax and Navitoclax.
Binding Affinity and Selectivity
The inhibitory constant (Ki) is a measure of the binding affinity of an inhibitor to its target protein. A lower Ki value indicates a stronger binding affinity.
| Compound | BCL-2 (Ki) | BCL-xL (Ki) | MCL-1 (Ki) | Selectivity Profile |
| This compound | < 0.1 nM[1] | Weaker affinity than for BCL-2[1] | Much weaker affinity than for BCL-2[1] | Highly selective for BCL-2 |
| Venetoclax | < 0.1 nM[1] | Weaker affinity than for BCL-2[1] | Much weaker affinity than for BCL-2[1] | Highly selective for BCL-2 |
| Navitoclax | ≤ 1.0 nM | ≤ 1.0 nM | - | Potent inhibitor of BCL-2 and BCL-xL |
Note: Specific Ki values for this compound and Venetoclax against BCL-xL and MCL-1 were not consistently available in the reviewed literature, but their weaker affinity is a key feature of their selectivity.
In Vitro Cellular Activity
The half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell viability.
| Cell Line | BCL-2 Dependency | This compound (IC50) | Venetoclax (IC50) | Navitoclax (IC50) |
| RS4;11 | BCL-2 | 3.6 nM[1] | Comparable to this compound[1] | Data not available |
| HL-60 | BCL-2 | 2.4 nM[1] | Comparable to this compound[1] | Data not available |
| MV-4-11 | BCL-2 | 1.9 nM[1] | Higher than this compound[1] | Data not available |
BH3 Profiling Data
Dynamic BH3 profiling (DBP) measures the change in mitochondrial apoptotic priming in response to drug treatment. This is often quantified by the percentage of cytochrome c release induced by a panel of BH3 peptides. While clinical studies have utilized BH3 profiling to assess the pharmacodynamics of this compound, specific quantitative data from preclinical head-to-head comparisons with a full peptide panel were not available in the public domain at the time of this review. For comparative purposes, representative data for Venetoclax and Navitoclax in Hodgkin Lymphoma cell lines are presented below.
| Cell Line | Peptide | % Cytochrome C Release (Untreated) | % Cytochrome C Release (Venetoclax-treated) | % Cytochrome C Release (Navitoclax-treated) |
| SUPHD1 | BIM | High | Increased | Increased |
| BAD | High | Increased | Increased | |
| HRK | Low | No significant change | Increased | |
| NOXA | Low | No significant change | No significant change | |
| L428 | BIM | Low | No significant change | Increased |
| BAD | High | No significant change | Increased | |
| HRK | High | No significant change | Increased | |
| NOXA | Low | No significant change | No significant change |
Note: This table provides a qualitative representation of BH3 profiling data based on published studies. "High" and "Low" refer to the relative percentage of cytochrome c release. "Increased" indicates a shift in priming upon drug treatment. Specific numerical data for this compound is a critical gap in the currently available public literature.
Experimental Protocols
Dynamic BH3 Profiling (DBP)
This protocol is adapted from the methodologies established by the Letai laboratory.
1. Cell Culture and Treatment:
-
Culture cells of interest to mid-log phase.
-
Seed cells at a desired density and treat with this compound, a comparator BH3 mimetic, or vehicle control for a specified time (e.g., 4-24 hours).
2. Cell Permeabilization and Peptide Exposure:
-
Harvest and wash cells with cold phosphate-buffered saline (PBS).
-
Resuspend cells in Mitochondrial Experiment Buffer (MEB: 150 mM Mannitol, 10 mM HEPES-KOH pH 7.5, 50 mM KCl, 20 mM EGTA, 20 mM EDTA, 0.1% BSA, 5 mM Succinate).
-
In a 96-well plate, add the cell suspension.
-
Add an equal volume of MEB containing the BH3 peptides (e.g., BIM, BAD, PUMA, NOXA, HRK) and a digitonin (B1670571) concentration optimized for selective plasma membrane permeabilization.
-
Incubate at room temperature for a defined period (e.g., 30-60 minutes) in the dark.
3. Fixation and Intracellular Staining:
-
Fix the cells by adding a final concentration of 1.6% paraformaldehyde (PFA).
-
Wash the cells with FACS buffer (PBS with 1% BSA).
-
Permeabilize the cells further with a buffer containing a mild detergent (e.g., 0.2% Saponin).
-
Add a fluorescently conjugated anti-cytochrome c antibody.
-
Incubate in the dark as per the antibody manufacturer's instructions.
4. Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer, measuring the fluorescence of the cytochrome c antibody.
-
Analyze the data to determine the percentage of cells that have lost cytochrome c (i.e., undergone MOMP).
5. Data Interpretation:
-
The percentage of cytochrome c-negative cells represents the degree of mitochondrial priming.
-
An increase in priming after drug treatment compared to the vehicle control indicates on-target activity of the BH3 mimetic.
Electrochemiluminescence Assay (ECLA) for BCL-2:BIM Complex Disruption
While a specific, detailed protocol for the ECLA used in this compound studies is not publicly available, the general principles are as follows:
1. Principle:
-
ECLA is a highly sensitive immunoassay technique that uses labels that emit light upon electrochemical stimulation.
-
To measure the disruption of the BCL-2:BIM complex, one protein (e.g., BCL-2) is captured on an electrode surface, and the other protein (BIM) is detected using an electrochemiluminescently labeled antibody.
2. General Workflow:
-
Cell Lysis: Cells are treated with this compound or a control and then lysed to release protein complexes.
-
Immunoassay:
-
A capture antibody specific for BCL-2 is coated onto the surface of an electrode.
-
The cell lysate is added, and the BCL-2:BIM complexes bind to the capture antibody.
-
A detection antibody specific for BIM, labeled with an electrochemiluminescent tag (e.g., a ruthenium complex), is added.
-
The amount of bound detection antibody is proportional to the amount of BCL-2:BIM complex.
-
-
Detection:
-
A voltage is applied to the electrode, triggering an electrochemical reaction that causes the label to emit light.
-
The intensity of the emitted light is measured by a photomultiplier tube.
-
3. Data Interpretation:
-
A decrease in the ECLA signal in this compound-treated cells compared to control cells indicates the disruption of the BCL-2:BIM complex, confirming the drug's mechanism of action.
Visualizations
Caption: Mechanism of action of this compound in the intrinsic apoptosis pathway.
Caption: Experimental workflow for Dynamic BH3 Profiling (DBP).
Conclusion
This compound is a potent and selective BCL-2 inhibitor with a mechanism of action consistent with that of a BH3 mimetic. The available preclinical data demonstrates its high binding affinity for BCL-2 and its efficacy in inducing apoptosis in BCL-2-dependent cancer cell lines, with potency comparable or superior to Venetoclax in the models tested. While dynamic BH3 profiling has been employed to confirm its on-target activity in clinical settings, a comprehensive, publicly available dataset directly comparing its BH3 profile against a panel of peptides and other BH3 mimetics in various cancer models remains a key area for future investigation. The experimental protocols provided herein offer a framework for researchers to conduct such comparative studies, which will be crucial for further delineating the therapeutic potential of this compound.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Lisaftoclax
The proper disposal of Lisaftoclax, an investigational B-cell lymphoma 2 (BCL-2) inhibitor, is crucial for the safety of laboratory personnel and the protection of the environment.[1][2][3] As an antineoplastic agent, this compound is considered a hazardous drug, necessitating strict adherence to disposal protocols designed for cytotoxic substances.[4][5] All materials that have come into contact with this compound must be treated as hazardous waste.[1]
Personal Protective Equipment (PPE) and Handling Precautions
Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE) to minimize exposure. This includes:
-
Gloves: Wear double chemotherapy gloves.[4]
-
Gowns: A protective gown should be worn.[6]
-
Eye Protection: Safety glasses or goggles are necessary.
-
Respiratory Protection: In situations where aerosols may be generated, a NIOSH-certified respirator is recommended.[6]
All personnel handling hazardous drugs must receive training on safe handling procedures and what to do in case of a spill.[6][7]
Waste Segregation and Containerization
Proper segregation of waste is a critical step in the disposal process to ensure safe and compliant handling.[1]
| Waste Category | Description | Container Type |
| Trace Contaminated Waste | Items with minimal residual drug, such as used gloves, absorbent pads, and empty vials. | Yellow Trace waste sharps container or designated cytotoxic waste container.[4] |
| Bulk Contaminated Waste | Items with visible drug residue, such as syringes containing more than a residual amount (e.g., 0.1 ml), and heavily contaminated materials.[4] | Black RCRA (Resource Conservation and Recovery Act) hazardous waste container.[4] |
| Sharps Waste | Needles, syringes, and other sharp objects contaminated with this compound. | Puncture-proof hazardous drug sharps container.[8] |
Key Disposal Principles:
-
Do Not Mix: Never commingle antineoplastic drug waste with other laboratory wastes.[4]
-
P-Listed Wastes: If this compound or any of its components are classified as P-listed (acutely toxic), they must be collected separately from all other waste streams.[4]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" or "Cytotoxic Waste" with the identity of the contents.[5][9]
-
Container Filling: Do not overfill waste containers; they should be sealed when no more than three-quarters full.[1][8]
Step-by-Step Disposal Procedure
The following protocol outlines the general steps for the proper disposal of this compound and associated contaminated materials.
Experimental Protocol: this compound Waste Disposal
-
Segregation at Source: Immediately after use, segregate waste into the appropriate categories (trace, bulk, sharps).
-
Containerization:
-
Decontamination of Work Surfaces:
-
Prepare a decontamination solution (e.g., detergent solution).
-
Wipe the entire work surface with a sterile, low-lint wipe moistened with the detergent solution, using unidirectional strokes.
-
Rinse the surface with a new wipe moistened with sterile water.
-
Finally, wipe the surface with a wipe moistened with 70% isopropyl alcohol and allow it to air dry.[1]
-
Dispose of all cleaning materials as hazardous waste.[1]
-
-
Final PPE Disposal:
-
Remove the outer pair of gloves and dispose of them in the appropriate hazardous waste container.
-
Remove the gown, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container.[1]
-
-
Waste Collection and Storage:
-
Documentation and Pickup:
-
Follow your institution's procedures for labeling hazardous waste and scheduling a pickup by the EHS department.[1]
-
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
It is essential to consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety guidelines for detailed and specific disposal instructions.[1][4] Disposal of hazardous drug waste must always comply with all applicable federal, state, and local regulations.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. ashpublications.org [ashpublications.org]
- 3. Novel BCL-2 Inhibitor this compound in Relapsed or Refractory Chronic Lymphocytic Leukemia and Other Hematologic Malignancies: First-in-Human Open-Label Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.uri.edu [web.uri.edu]
- 5. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 6. ashp.org [ashp.org]
- 7. cdc.gov [cdc.gov]
- 8. bccancer.bc.ca [bccancer.bc.ca]
- 9. sharpsmart.co.uk [sharpsmart.co.uk]
Personal protective equipment for handling Lisaftoclax
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling of Lisaftoclax (also known as APG-2575), a potent B-cell lymphoma 2 (BCL-2) selective inhibitor. Given its cytotoxic potential, stringent adherence to these operational and disposal plans is imperative to ensure personnel safety and regulatory compliance.
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the related BCL-2 inhibitor Venetoclax (ABT-199) and clinical trial results for this compound indicate its potential hazards. This compound is an orally active, potent selective BCL-2 inhibitor.[1] Clinical studies have reported adverse effects in patients, including neutropenia, thrombocytopenia, anemia, and diarrhea, highlighting its cytotoxic nature.[1][2][3][4][5]
Based on the available information, this compound should be handled as a hazardous substance with the following potential classifications:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Germ Cell Mutagenicity | Category 1B | H340: May cause genetic defects |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
| Specific Target Organ Toxicity | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure |
| (Note: This table is based on a proxy compound and should be treated as a guideline. A substance-specific risk assessment is required.) |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-rated, powder-free nitrile gloves. Double gloving is required. | Prevents dermal absorption, which is a primary route of exposure. |
| Lab Coat | Disposable, solid-front, back-closing gown with long sleeves and tight-fitting cuffs. | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects eyes from splashes and aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used when handling the powder form outside of a containment device. | Prevents inhalation of aerosolized particles. |
Safe Handling and Operational Workflow
All handling of this compound, especially in its powdered form, must be conducted in a designated controlled area to minimize the risk of exposure.
Experimental Workflow for Handling this compound:
References
- 1. Novel BCL-2 Inhibitor this compound in Relapsed or Refractory Chronic Lymphocytic Leukemia and Other Hematologic Malignancies: First-in-Human Open-Label Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Safety, tolerability, and pharmacokinetics of this compound (APG-2575)-based therapy in patients with chronic lymphocytic leukemia: Phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
